3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Description
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Properties
IUPAC Name |
3-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-5-10(14)13(11(7)15)9-4-2-3-8(6-9)12(16)17/h2-4,6-7H,5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGODKUTURWIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231912 | |
| Record name | 3-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-55-6 | |
| Record name | 3-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. This molecule, belonging to the N-aryl succinimide class, holds significant interest for researchers in medicinal chemistry and materials science due to its unique structural features and potential for further functionalization.
Introduction: The Significance of the N-Aryl Succinimide Scaffold
The N-aryl succinimide moiety is a prevalent structural motif in a wide array of biologically active compounds. The succinimide ring, a five-membered dicarboximide, imparts a unique combination of properties, including conformational rigidity and the ability to participate in hydrogen bonding. When attached to an aromatic system, such as a benzoic acid, the resulting molecule becomes a versatile building block for the synthesis of more complex chemical entities. Benzoic acid and its derivatives are fundamental components in modern drug discovery, offering a scaffold that can be readily modified to modulate pharmacological activity.[1][2]
This guide focuses specifically on the 3-substituted isomer, this compound, providing a detailed exploration of its chemical and physical characteristics.
Molecular Structure and Identification
The foundational step in understanding the chemical behavior of any compound is a thorough characterization of its molecular structure.
Chemical Structure:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
This protocol is based on a similar synthesis of a positional isomer and should be optimized for the synthesis of the title compound. [3]
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Reaction Setup: In a round-bottom flask, combine equimolar amounts of 3-aminobenzoic acid and methylsuccinic anhydride.
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Heating: The reaction mixture is heated to a temperature range of 120-140°C. This can be performed neat (without solvent) or in a high-boiling point solvent such as dimethylformamide (DMF) or toluene to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The crude product is then dissolved in a suitable organic solvent like ethyl acetate.
-
Purification: The organic solution is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 3-aminobenzoic acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.
-
Final Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.
Physicochemical Properties
Detailed experimental data for the physical properties of this compound are not extensively reported. However, some properties can be inferred from available data and comparison with similar structures.
Table 2: Physicochemical Properties
| Property | Value | Remarks |
| Melting Point | Not explicitly reported. Expected to be a solid at room temperature. For comparison, benzoic acid has a melting point of 121-123°C. [4] | Further experimental determination is required. |
| Boiling Point | Not reported. | Likely to decompose at high temperatures. |
| Solubility | Not explicitly reported. Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, acetonitrile, dichloromethane, and ethyl acetate. [5][6] | The presence of the carboxylic acid group may allow for solubility in basic aqueous solutions through salt formation. |
| Appearance | Expected to be a crystalline solid. | Based on the typical appearance of similar organic acids. |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of the molecule. While specific spectra for this compound are not available in the searched literature, the expected key features are outlined below based on the functional groups present.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, the protons on the succinimide ring, and the methyl group. The aromatic protons would likely appear as a complex multiplet in the region of 7.0-8.5 ppm. The methine and methylene protons of the pyrrolidine ring would resonate further upfield, and the methyl group protons would appear as a doublet.
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¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbons of the succinimide and carboxylic acid groups (typically in the 165-180 ppm region), aromatic carbons, and the aliphatic carbons of the succinimide ring and the methyl group.
5.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption bands of the functional groups.
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300-2500 | Broad |
| C-H stretch (Aromatic) | 3100-3000 | Medium |
| C-H stretch (Aliphatic) | 3000-2850 | Medium |
| C=O stretch (Imide) | ~1770 and ~1700 | Strong |
| C=O stretch (Carboxylic acid) | ~1700 | Strong |
| C=C stretch (Aromatic) | 1600-1450 | Medium |
5.3. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of 233.22. Fragmentation patterns would involve the loss of the carboxyl group, cleavage of the succinimide ring, and other characteristic fragmentations.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its constituent functional groups: the carboxylic acid and the succinimide ring.
Reactivity Profile:
Caption: Key reactive sites of this compound.
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Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional handle for various chemical transformations. It can undergo esterification with alcohols, form amides with amines, and be converted to an acid chloride, which is a more reactive intermediate for acylation reactions.
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Succinimide Ring: The succinimide ring is generally stable under neutral and acidic conditions. However, under basic conditions, it can be susceptible to hydrolytic ring-opening to form the corresponding succinamic acid derivative. The carbonyl groups of the imide can also be reduced using strong reducing agents.
Thermal Stability: Succinimide-based compounds are generally considered to be thermally stable. [7]This property is advantageous for synthetic manipulations that require elevated temperatures. However, detailed thermal analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be necessary to determine the precise decomposition temperature and thermal behavior of this specific compound.
Potential Applications in Research and Development
While specific biological activities for this compound have not been extensively reported, the broader class of N-aryl succinimides and benzoic acid derivatives are of significant interest in drug discovery and materials science.
Potential Research Areas:
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Medicinal Chemistry: The succinimide scaffold is present in a number of approved drugs with diverse therapeutic applications. This compound can serve as a valuable starting material for the synthesis of novel therapeutic agents. The carboxylic acid group provides a convenient point for conjugation to other molecules of interest, such as peptides or targeting ligands. Research has shown that benzoic acid derivatives can act as inhibitors for various enzymes, including acetylcholinesterase and carbonic anhydrase, which are relevant targets for neurodegenerative diseases. [8]* Enzyme Inhibitor Screening: Given the structural similarities to known enzyme inhibitors, this compound could be screened against a panel of enzymes to identify potential biological targets.
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Materials Science: The rigid structure and potential for hydrogen bonding make this class of molecules interesting for the development of novel organic materials with specific electronic or photophysical properties.
Conclusion and Future Directions
This compound is a molecule with significant potential as a building block in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known chemical properties and offers insights into its synthesis, characterization, and potential applications based on the chemistry of its constituent functional groups.
Future research efforts should focus on the detailed experimental validation of its physicochemical properties, including a definitive melting point and solubility profile. The development and publication of a robust and optimized synthesis protocol would be highly beneficial to the scientific community. Furthermore, a thorough investigation of its biological activity through systematic screening against various therapeutic targets could uncover novel applications in drug discovery.
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Gül, H. İ., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. (URL: [Link])
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4-Hydroxy-3-methylbenzoic acid 13C NMR Spectrum (1D, 700 MHz, D2O, predicted). Human Metabolome Database. (URL: [Link])
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Al-Ostoot, F. H., et al. (2025). Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Chemistry & Biodiversity, e202501492. (URL: [Link])
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Szychowski, K. A., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5057. (URL: [Link])
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An In-depth Technical Guide to the Putative Mechanism of Action of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a comprehensive strategy for elucidating the mechanism of action of the novel small molecule, 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. In the absence of definitive preclinical data, this document presents a hypothesis-driven approach grounded in the molecule's structural motifs—a succinimide ring and a benzoic acid derivative. Drawing parallels with structurally analogous compounds, we postulate a primary mechanism centered on the modulation of neuronal ion channels or enzyme inhibition. This guide provides a structured framework for the systematic investigation of this compound, from initial in silico target prediction to rigorous in vitro and in vivo validation. Detailed experimental protocols, data interpretation guidelines, and visual workflows are furnished to empower researchers in their exploration of this promising therapeutic candidate.
Introduction and Molecular Overview
This compound is a synthetic organic compound featuring a chiral center at the 3-position of the succinimide ring. Its structure integrates two key pharmacophores: the 2,5-dioxopyrrolidine (succinimide) moiety and a meta-substituted benzoic acid. The succinimide ring is a well-established constituent of several anticonvulsant drugs, known to modulate neuronal excitability.[1] The benzoic acid group, a common scaffold in medicinal chemistry, is associated with a wide array of biological activities, including enzyme inhibition.[2][3] A structural isomer, (R)-2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, has been reported to possess potential anticonvulsant and antinociceptive properties, suggesting it may function as an enzyme inhibitor or a modulator of protein-ligand interactions.[4] This precedent strongly suggests a neuro-modulatory or enzymatic inhibitory role for our subject compound.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₁NO₄
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Molecular Weight: 233.22 g/mol
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Key Structural Features:
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Aromatic carboxylic acid (benzoic acid)
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N-substituted succinimide ring
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Chiral center at the 3-position of the pyrrolidine ring
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Hypothetical Mechanism of Action: A Dual-Pronged Postulate
Based on the structural analysis and a review of analogous compounds, we propose a primary hypothetical mechanism of action centered on two potential pathways:
Hypothesis 1: Inhibition of Voltage-Gated Calcium Channels. The succinimide moiety is a cornerstone of ethosuximide, a known T-type calcium channel blocker used in the treatment of absence seizures.[1] We hypothesize that this compound may similarly interact with and inhibit the activity of voltage-gated calcium channels, leading to a reduction in neuronal excitability.
Hypothesis 2: Enzyme Inhibition. The benzoic acid scaffold is prevalent in numerous enzyme inhibitors.[2][3][5] We postulate that the compound may act as a competitive or non-competitive inhibitor of a key enzyme involved in neurotransmitter metabolism or signaling cascades. Potential targets could include, but are not limited to, cyclooxygenases (COXs), lipoxygenases (LOXs), or other enzymes implicated in neurological or inflammatory pathways.
A Roadmap for Mechanistic Elucidation: From In Silico Prediction to In Vivo Validation
The following sections outline a systematic and multi-tiered approach to investigate the proposed mechanisms of action.
Tier 1: In Silico Target Prediction and Physicochemical Profiling
The initial phase involves computational modeling to predict potential biological targets and to assess the drug-like properties of the compound.
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Objective: To identify a prioritized list of potential protein targets for this compound.
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Methodology: A combination of ligand-based and structure-based virtual screening approaches is recommended.
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Ligand-Based Screening: Utilize platforms such as SwissTargetPrediction, SuperPred, or SEA to compare the 2D/3D structure of the compound against libraries of known active ligands.
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Structure-Based Screening (Molecular Docking): Perform molecular docking studies against a panel of high-interest targets, including various subtypes of voltage-gated calcium channels, COX-1/2, 5-LOX, and other relevant enzymes. This will predict binding affinities and interaction modes.
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Caption: In Silico Target Prediction Workflow.
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Objective: To computationally assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.
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Methodology: Employ computational tools like SwissADME or pkCSM to predict parameters such as oral bioavailability, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicities.[6]
Table 1: Predicted Physicochemical and ADMET Properties
| Parameter | Predicted Value | Implication for Further Studies |
| Molecular Weight | 233.22 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | Predicted Value | Influences solubility and permeability |
| Water Solubility | Predicted Value | Key for formulation development |
| BBB Permeability | Predicted/No | Critical for CNS-acting drug potential |
| CYP Inhibition | Predicted Subtypes | Potential for drug-drug interactions |
| Oral Bioavailability | Predicted % | Guides route of administration in vivo |
Tier 2: In Vitro Validation of Predicted Targets
The second phase focuses on experimentally validating the high-priority targets identified in the in silico screening.
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Objective: To confirm direct binding of the compound to the predicted target proteins.
-
Recommended Assays:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (kₐ, kₔ) and affinity (K₋).
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Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing K₋, ΔH, and ΔS.
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Thermal Shift Assay (TSA): A high-throughput method to assess ligand binding by measuring changes in protein thermal stability.
-
-
Objective: To determine the functional consequence of compound binding (i.e., inhibition or potentiation).
Protocol 1: Electrophysiological Assessment of Voltage-Gated Calcium Channel Activity
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Cell Line: Utilize a stable cell line expressing the specific calcium channel subtype of interest (e.g., HEK293 cells expressing Cav3.1, Cav3.2, or Cav3.3 for T-type channels).
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Method: Whole-cell patch-clamp electrophysiology.
-
Procedure: a. Culture cells to 50-70% confluency. b. Prepare intracellular and extracellular recording solutions. c. Obtain a whole-cell patch configuration. d. Apply voltage steps to elicit calcium currents. e. Establish a stable baseline recording. f. Perfuse the cells with increasing concentrations of this compound. g. Record changes in current amplitude and kinetics.
-
Data Analysis: Calculate the IC₅₀ value from the concentration-response curve.
Protocol 2: Enzyme Inhibition Assay (Example: COX-2)
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Enzyme Source: Recombinant human COX-2.
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Substrate: Arachidonic acid.
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Detection Method: A colorimetric or fluorometric assay that measures the production of prostaglandin E2 (PGE2).
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Procedure: a. Pre-incubate COX-2 with varying concentrations of the test compound. b. Initiate the reaction by adding arachidonic acid. c. Incubate for a defined period at 37°C. d. Stop the reaction. e. Quantify PGE2 production using a commercial ELISA kit.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Caption: In Vitro Target Validation Workflow.
Tier 3: Cellular and In Vivo Model Systems
The final phase of the investigation involves assessing the compound's activity in more complex biological systems to establish a clear link between its molecular mechanism and its physiological effects.
-
Objective: To evaluate the compound's effects in a cellular context.
-
Recommended Models:
-
Neuronal Cell Cultures: Primary neurons or differentiated neuroblastoma cell lines can be used to assess effects on neuronal firing, neurotransmitter release, and cell viability.
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Inflammatory Cell Models: Macrophage or microglial cell lines can be used to investigate anti-inflammatory effects if an enzyme in the inflammatory cascade is identified as a target.
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Objective: To determine if the compound engages its target in a living organism and produces a therapeutic effect.
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Model Selection: The choice of animal model will be dictated by the confirmed in vitro mechanism.
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For Anticonvulsant Activity: Models such as the pentylenetetrazole (PTZ)-induced seizure model or the maximal electroshock (MES) test in rodents.
-
For Analgesic/Anti-inflammatory Activity: Models like the hot plate test, formalin test, or carrageenan-induced paw edema in rodents.
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Table 2: Summary of Proposed Mechanistic Studies
| Phase | Methodology | Key Questions Addressed | Expected Outcome |
| Tier 1: In Silico | Virtual Screening & ADMET Prediction | What are the most likely biological targets? Is the compound "drug-like"? | Prioritized list of targets; go/no-go decision for synthesis/procurement. |
| Tier 2: In Vitro | Binding & Functional Assays | Does the compound bind to the predicted targets? Does it modulate their function? | Confirmation of direct target interaction and determination of potency (IC₅₀/EC₅₀). |
| Tier 3: In Vivo | Cellular & Animal Models | Does the compound exert a biological effect in cells and animals consistent with its in vitro mechanism? | Demonstration of in vivo target engagement and efficacy, providing proof-of-concept. |
Conclusion and Future Directions
This guide presents a structured and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically progressing from in silico prediction to in vitro validation and in vivo efficacy studies, researchers can efficiently and effectively characterize the therapeutic potential of this novel compound. The insights gained from this comprehensive approach will be instrumental in guiding future lead optimization efforts and preclinical development.
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Chen, C. H., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(9), 1517-1524. [Link]
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Cook, D., et al. (2014). Lessons learned from the fate of AstraZeneca's drug pipeline: a five-dimensional framework. Nature Reviews Drug Discovery, 13(6), 419-431. [Link]
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- 6. phcogj.com [phcogj.com]
Spectroscopic Characterization of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid: A Technical Guide
Introduction
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol , is a molecule of significant interest in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a substituted benzoic acid moiety linked to a methyl-pyrrolidinedione ring, presents a unique scaffold for the design of novel therapeutic agents. The precise characterization of this molecule is paramount for its application in research and development, ensuring its identity, purity, and stability.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the methyl-pyrrolidinedione ring.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~8.2 | Singlet | 1H | Ar-H |
| ~8.0 | Doublet | 1H | Ar-H |
| ~7.8 | Doublet | 1H | Ar-H |
| ~7.6 | Triplet | 1H | Ar-H |
| ~3.0 | Multiplet | 1H | -CH(CH₃)- |
| ~2.7 | Doublet of Doublets | 1H | -CH₂- (diastereotopic) |
| ~2.5 | Doublet of Doublets | 1H | -CH₂- (diastereotopic) |
| ~1.2 | Doublet | 3H | -CH₃ |
Causality of Experimental Choices and Interpretation:
The choice of DMSO-d₆ as a solvent is due to its ability to dissolve a wide range of organic compounds and its characteristic solvent peak that does not interfere with the signals of interest. The broad singlet observed at a downfield chemical shift (~13.0 ppm) is a hallmark of a carboxylic acid proton, which is highly deshielded due to the electronegativity of the oxygen atoms and its involvement in hydrogen bonding.
The aromatic region is predicted to show four distinct signals for the protons on the 1,3-disubstituted benzene ring. The substitution pattern breaks the symmetry of the ring, leading to complex splitting patterns (doublets and triplets) based on the coupling between adjacent protons. The exact chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the succinimide groups.
The aliphatic region reveals the protons of the 3-methyl-2,5-dioxopyrrolidine ring. The methine proton adjacent to the methyl group is expected to appear as a multiplet due to coupling with the neighboring methylene and methyl protons. The two protons of the methylene group are diastereotopic due to the adjacent chiral center (the carbon bearing the methyl group), and are therefore expected to appear as two separate signals, likely as doublets of doublets. The methyl group protons will appear as a doublet, being split by the adjacent methine proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard 5 mm probe.
-
Data Acquisition:
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities of the signals to determine spin-spin coupling patterns.
-
Workflow for ¹H NMR Analysis
Caption: Workflow for obtaining and interpreting a ¹H NMR spectrum.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C=O (succinimide) |
| ~176 | C=O (succinimide) |
| ~167 | -COOH |
| ~138 | Ar-C |
| ~132 | Ar-C |
| ~130 | Ar-CH |
| ~129 | Ar-CH |
| ~126 | Ar-CH |
| ~125 | Ar-CH |
| ~35 | -CH(CH₃)- |
| ~33 | -CH₂- |
| ~15 | -CH₃ |
Causality of Experimental Choices and Interpretation:
The predicted spectrum shows 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The carbonyl carbons of the succinimide and the carboxylic acid are the most deshielded and appear at the downfield end of the spectrum. The two carbonyl carbons of the succinimide are chemically non-equivalent and are expected to have slightly different chemical shifts.
The aromatic region is predicted to show six signals, four for the protonated aromatic carbons and two for the quaternary aromatic carbons. The chemical shifts of these carbons are influenced by the nature of the substituents on the benzene ring.
The aliphatic region will contain signals for the methine, methylene, and methyl carbons of the 3-methyl-2,5-dioxopyrrolidine ring. The chemical shifts of these carbons are in the expected upfield region for sp³-hybridized carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard 5 mm probe, tuned to the ¹³C frequency (approximately 125 MHz).
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 200 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, which may be significantly more than for ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ = 39.52 ppm).
-
Predicted Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z (Mass-to-Charge Ratio) | Ion |
| 234.06 | [M+H]⁺ (Positive Ion Mode) |
| 232.05 | [M-H]⁻ (Negative Ion Mode) |
Causality of Experimental Choices and Interpretation:
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically results in the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation. The observation of these ions allows for the unambiguous determination of the molecular weight of the compound.
In tandem mass spectrometry (MS/MS) experiments, the molecular ion would be selected and fragmented to provide structural information. Predicted fragmentation pathways could include the loss of CO₂ from the carboxylic acid group, or cleavage of the succinimide ring.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire spectra in both positive and negative ion modes over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Compare the observed mass to the calculated exact mass of the compound to confirm its elemental composition.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for obtaining and interpreting a mass spectrum.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.
Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 1770 (strong) | C=O stretch (asymmetric) | Succinimide |
| 1700 (strong) | C=O stretch (symmetric) | Succinimide |
| 1685 (strong) | C=O stretch | Carboxylic acid |
| 1600, 1475 | C=C stretch | Aromatic ring |
| 1300-1200 | C-O stretch | Carboxylic acid |
| 1250 | C-N stretch | Succinimide |
Causality of Experimental Choices and Interpretation:
The IR spectrum is predicted to be dominated by strong absorption bands corresponding to the various carbonyl groups in the molecule. The two carbonyl groups of the succinimide are expected to show two distinct stretching vibrations, an asymmetric and a symmetric stretch. The carbonyl group of the carboxylic acid will also show a strong absorption.
A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The presence of this band is a strong indicator of the carboxylic acid functional group.
The absorptions in the 1600-1475 cm⁻¹ region are characteristic of the C=C stretching vibrations of the aromatic ring. The C-O stretching of the carboxylic acid and the C-N stretching of the succinimide will also give rise to characteristic bands in the fingerprint region of the spectrum.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the sample on the ATR crystal or in the KBr pellet holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Conclusion
The comprehensive spectroscopic analysis presented in this guide, though predictive, provides a robust and scientifically grounded framework for the characterization of this compound. The predicted ¹H and ¹³C NMR, Mass Spectrometry, and IR data are based on established principles and data from analogous structures. This guide serves as a valuable resource for researchers in the synthesis, purification, and application of this compound, enabling them to confidently interpret their own experimental data and ensure the integrity of their scientific endeavors.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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An In-Depth Technical Guide to the Solubility of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid in Organic Solvents
Introduction
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a molecule of interest in contemporary drug discovery and development. Its chemical architecture, featuring a benzoic acid moiety linked to a substituted succinimide ring, presents a unique combination of functional groups that dictate its physicochemical properties. A thorough understanding of its solubility in various organic solvents is paramount for researchers and scientists, as it directly impacts formulation development, reaction chemistry, purification strategies, and ultimately, the bioavailability of potential therapeutic agents.
This technical guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in an expert evaluation of its molecular structure. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility, ensuring scientific integrity and reproducibility.
Physicochemical Properties and Solubility Prediction
An accurate prediction of a compound's solubility behavior is rooted in the principle of "like dissolves like," which correlates the polarity of the solute and the solvent. The structure of this compound is amphiphilic, possessing both polar and non-polar regions that will govern its interactions with different organic solvents.
Molecular Structure Analysis:
-
Benzoic Acid Moiety: This portion of the molecule consists of a non-polar benzene ring and a highly polar carboxylic acid group (-COOH).[1][2][3] The carboxylic acid group is a strong hydrogen bond donor and acceptor, and its presence significantly increases the polarity of this fragment.[4][5] The pKa of benzoic acid is approximately 4.2, indicating it is a weak acid.[6][7][8][9][10]
-
3-Methyl-2,5-dioxopyrrolidine (Succinimide) Moiety: The succinimide ring contains two polar carbonyl groups (C=O) and a nitrogen atom. These carbonyl groups act as hydrogen bond acceptors. While unsubstituted succinimide has a pKa of about 9.5-9.6, the N-substitution in the target molecule will influence its acidity.[11][12][13][14] The imide structure contributes to the overall polarity of the molecule.
-
Methyl Group: The methyl group (-CH3) on the succinimide ring is a small, non-polar functional group that will have a minor impact on the overall solubility, slightly increasing its lipophilicity.
Predicted Solubility Profile:
Based on the analysis of its functional groups, the following solubility profile for this compound is predicted:
-
High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are expected to be excellent solvents. Their ability to act as hydrogen bond acceptors will facilitate strong interactions with the carboxylic acid's hydroxyl group.
-
Moderate to Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are predicted to be effective solvents. They can act as both hydrogen bond donors and acceptors, interacting with both the carboxylic acid and the succinimide carbonyl groups.[15] However, the non-polar benzene ring may slightly limit the solubility compared to polar aprotic solvents.
-
Limited Solubility in Non-Polar Solvents: Solvents with low polarity, such as hexane, cyclohexane, and toluene, are expected to be poor solvents for this compound. The dominant polar functional groups will have weak interactions with these non-polar molecules.
-
pH-Dependent Solubility in Protic Solvents: The presence of the acidic carboxylic acid group suggests that the solubility in protic solvents, particularly water and alcohols, will be pH-dependent. In basic conditions, the carboxylic acid will deprotonate to form a more polar and, therefore, more soluble carboxylate salt.
This predictive analysis provides a strong foundation for the selection of solvents in experimental solubility determination.
Experimental Determination of Thermodynamic Solubility
To obtain precise and reliable solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[16][17] This method ensures that a state of equilibrium is reached between the dissolved and undissolved compound, providing a true measure of its maximum solubility in a given solvent at a specific temperature.[16]
Rationale for Method Selection
The shake-flask method is chosen for its accuracy and reliability in determining thermodynamic equilibrium solubility. This is crucial for applications in drug development where understanding the maximum stable concentration in a formulation is critical.[18] Alternative high-throughput methods often measure kinetic solubility, which can overestimate the true solubility due to the formation of supersaturated solutions.[16]
Experimental Protocol: Shake-Flask Method
This protocol outlines the steps for determining the thermodynamic solubility of this compound in a range of organic solvents.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the selected solvents)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Solvent Selection:
A diverse range of solvents should be selected to cover a spectrum of polarities.[19][20][21][22][23][24]
Table 1: Suggested Organic Solvents for Solubility Determination
| Solvent Class | Examples | Predicted Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate |
| Non-Polar | Toluene, Dichloromethane (DCM) | Low |
| Aliphatic Non-Polar | n-Hexane, Cyclohexane | Very Low |
Procedure:
-
Preparation of Vials: Add an excess amount of solid this compound to each glass vial. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established.
-
Addition of Solvent: Accurately pipette a known volume of the selected organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[16][25]
-
Phase Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw a supernatant aliquot from each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Sample Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[26][27][28][29][30] A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.
Data Analysis and Reporting:
The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. Results should be reported in units such as mg/mL or mol/L at the specified temperature.
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A Technical Guide to the Biological Activity of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic Acid: A Succinimide Derivative with Therapeutic Potential
Section 1: Introduction and Chemical Profile
This technical guide provides an in-depth exploration of the biological activity of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. This compound belongs to the succinimide class of molecules, a well-established and significant scaffold in medicinal chemistry. The succinimide ring, a five-membered ring containing an imide group, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse therapeutic applications.[1]
The structure of this compound integrates this succinimide core with a benzoic acid moiety. This combination of a reactive heterocyclic system and an aromatic carboxylic acid suggests a high potential for multifaceted biological interactions and serves as a promising starting point for drug discovery and development.
Chemical Identity:
-
Systematic Name: this compound
-
CAS Number: 832739-55-6[2]
The synthesis of this class of compounds is typically achieved through the condensation of an appropriate aminobenzoic acid with a substituted anhydride. For the 2-isomer of this compound, a reported method involves the fusion of anthranilic acid with citraconic anhydride, followed by hydrogenation.[4] A similar approach, starting with 3-aminobenzoic acid, represents a viable synthetic route for the title compound.
Section 2: The Pharmacological Landscape of N-Substituted Succinimide Derivatives
While specific research on the this compound isomer is limited, the extensive body of literature on the broader class of succinimide derivatives provides a robust framework for predicting its potential biological activities. This chemical family is renowned for its wide-ranging pharmacological effects.[1]
-
Anticonvulsant Activity: This is the most historically significant and well-documented activity of succinimides. Compounds containing this scaffold have shown broad-spectrum efficacy in various preclinical seizure models, including the maximal electroshock (MES) and pentylenetetrazol (scPTZ) tests.[5] Their mechanism often involves the modulation of neuronal ion channels or neurotransmitter transporters.[6]
-
Anti-inflammatory and Analgesic Effects: Many N-substituted succinimides have been investigated as anti-inflammatory agents.[1] Their activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[7] The benzoic acid moiety in the title compound is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), further supporting this potential activity.[8]
-
Enzyme Inhibition: The succinimide core can be tailored to inhibit various enzymes. Studies have demonstrated potent inhibitory activity against cholinesterases (relevant to Alzheimer's disease), as well as α-amylase and α-glucosidase (relevant to diabetes).[9][10]
-
Antitumor and Cytotoxic Potential: A growing body of evidence highlights the anticancer properties of succinimide derivatives.[1] These compounds can induce apoptosis and exhibit cytotoxicity against various cancer cell lines, making them valuable leads in oncology research.[11][12]
-
Antimicrobial Activity: Various N-substituted maleimides and succinimides have been synthesized and tested, revealing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13]
Section 3: Postulated Mechanisms of Action
Based on the established pharmacology of its chemical class, we can postulate several key mechanisms through which this compound may exert its biological effects. Experimental validation of these hypotheses is a critical next step.
3.1 Neurological Activity via Glutamate Transporter Modulation
A novel and promising mechanism for succinimide-based anticonvulsants is the positive allosteric modulation of Excitatory Amino Acid Transporter 2 (EAAT2).[6][14] EAAT2 is the primary transporter responsible for clearing glutamate from the synaptic cleft in the central nervous system. Enhancing its activity reduces neuronal hyperexcitability, a key factor in seizures.
Caption: Postulated modulation of the EAAT2 glutamate transporter.
3.2 Anti-inflammatory Action via COX Enzyme Inhibition
The structural similarity of the benzoic acid portion to known NSAIDs suggests a high probability of interaction with cyclooxygenase (COX) enzymes. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a primary goal in modern anti-inflammatory drug design to minimize gastrointestinal side effects.
Caption: The arachidonic acid cascade and COX enzyme inhibition.
Section 4: A Framework for Experimental Validation
To systematically evaluate the biological potential of this compound, a multi-phase experimental approach is recommended. This workflow ensures that foundational data on cytotoxicity informs the design of more complex mechanistic studies.
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In Vitro Anticonvulsant Screening of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid: A Technical Guide for Preclinical Drug Discovery
Distribution: For Researchers, Scientists, and Drug Development Professionals in the field of Neuroscience and Epilepsy Therapeutics.
Abstract
This technical guide provides a comprehensive framework for the in vitro anticonvulsant screening of the novel compound, 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. Recognizing the therapeutic legacy and mechanistic action of succinimide-based anticonvulsants, this document outlines a structured, multi-tiered approach to evaluate the compound's potential efficacy. We delve into the foundational neurobiology of epilepsy, focusing on the critical imbalance between excitatory and inhibitory signaling that underpins seizure activity. The guide details the chemical synthesis of the target compound, followed by robust, step-by-step protocols for primary high-throughput screening using fluorescence-based assays targeting T-type calcium channels. Subsequently, a more definitive, lower-throughput validation using patch-clamp electrophysiology is described. The causality behind each experimental choice is explained, ensuring that the described protocols are self-validating and grounded in established scientific principles. Data interpretation and presentation are standardized through structured tables, and complex workflows are clarified with visual diagrams. This document is intended to serve as a practical and scientifically rigorous resource for researchers aiming to identify and characterize new chemical entities for the treatment of epilepsy.
Introduction: The Rationale for Investigating a Novel Succinimide Derivative
Epilepsy is a complex neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal firing in the brain.[1] At its core, epileptogenesis often involves a disruption of the delicate balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.[2][3] A key principle in anticonvulsant drug development is the modulation of neuronal excitability, often by targeting the ion channels that govern this process.[4][5]
The succinimide class of drugs, which includes ethosuximide, has a long-standing role in the management of absence seizures.[6][7] Their primary mechanism of action is the inhibition of low-voltage-activated T-type calcium channels, particularly in thalamic neurons.[8][9] These channels are instrumental in generating the characteristic spike-and-wave discharges observed in absence seizures.[8] The compound of interest, this compound, incorporates the critical pyrrolidine-2,5-dione (succinimide) pharmacophore, making it a rational candidate for investigation as a novel anticonvulsant. The addition of a benzoic acid moiety at the 3-position introduces novel physicochemical properties that may influence its potency, selectivity, and pharmacokinetic profile.
This guide will provide a detailed roadmap for the initial in vitro evaluation of this compound, from its chemical synthesis to a multi-stage screening process designed to rigorously assess its potential as a T-type calcium channel blocker and, by extension, a viable anticonvulsant candidate.
Synthesis of this compound
The synthesis of the target compound can be approached through a condensation reaction, a common method for forming imides from anhydrides and amines. A plausible and efficient synthetic route involves the reaction of 3-aminobenzoic acid with 2-methylmaleic anhydride (citraconic anhydride), followed by a reduction of the resulting double bond.
Proposed Synthetic Pathway
The synthesis is a two-step process:
-
Condensation: 3-Aminobenzoic acid is reacted with citraconic anhydride to form 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid.
-
Hydrogenation: The intermediate is then subjected to catalytic hydrogenation to reduce the double bond in the pyrrole ring, yielding the final product, this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
-
Combine equimolar amounts of 3-aminobenzoic acid and citraconic anhydride in a round-bottom flask.
-
Heat the mixture without a solvent at 120-140°C for 18-20 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, dissolve the crude product in a suitable solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude intermediate.
-
Purify the intermediate by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified intermediate in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10% by weight of the substrate).
-
Stir the mixture under a hydrogen atmosphere (using a hydrogen-filled balloon or a hydrogenation apparatus) at room temperature for 2-3 days.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to yield the final product, this compound, which can be further purified by recrystallization if necessary.
In Vitro Screening Cascade: A Phased Approach
A tiered screening approach is recommended to efficiently evaluate the anticonvulsant potential of the synthesized compound. This begins with a high-throughput primary screen to identify activity at the target, followed by a more detailed secondary screen to confirm and characterize this activity.
Tier 1: High-Throughput Screening (HTS) via Fluorescence-Based Assay
The initial screen aims to rapidly assess the compound's ability to block T-type calcium channels. A fluorescence-based assay using a calcium-sensitive dye is an efficient method for this purpose in a high-throughput format.[2][5]
Principle of the Assay
This assay utilizes a cell line stably expressing the target T-type calcium channel (e.g., Cav3.1, Cav3.2, or Cav3.3). The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[2] A key challenge with T-type channels is their inactivation at typical cell resting membrane potentials.[5] To overcome this, the cell membrane potential is hyperpolarized to a level that removes this inactivation, making the channels available for opening upon depolarization. Depolarization, typically induced by adding a solution with a high potassium concentration, opens the channels, leading to an influx of calcium and a measurable increase in fluorescence. The test compound's ability to block this channel is quantified by the reduction in the fluorescence signal.
Detailed Protocol: Fluorescence-Based T-Type Calcium Channel Assay
Materials:
-
HEK293 cells stably expressing the human Cav3.2 T-type calcium channel.
-
Black-walled, clear-bottom 384-well microplates.
-
Fluo-4 AM calcium indicator.
-
Probenecid (an organic anion transporter inhibitor to prevent dye extrusion).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Depolarization Buffer (HBSS with elevated KCl, e.g., 90 mM).
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
Positive Control: A known T-type calcium channel blocker (e.g., Mibefradil or Ethosuximide).
-
Vehicle Control: DMSO.
-
Fluorescence Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed the HEK293-Cav3.2 cells into 384-well plates at an appropriate density and incubate for 24-48 hours to allow for adherence and formation of a monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and probenecid (e.g., 2.5 mM) in the assay buffer.
-
Remove the cell culture medium from the plates and add the dye-loading buffer to each well.
-
Incubate the plates at 37°C for 60 minutes, then at room temperature for 30 minutes to allow for complete de-esterification of the dye.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound, positive control, and vehicle control in the assay buffer.
-
Add the compound solutions to the respective wells of the cell plate.
-
Incubate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Initiate the automated addition of the depolarization buffer to all wells to stimulate channel opening.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after depolarization.
-
Normalize the data relative to the controls (Vehicle = 0% inhibition, potent blocker = 100% inhibition).
-
Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Tier 2: Validation and Mechanistic Insight via Patch-Clamp Electrophysiology
Compounds that demonstrate significant activity in the primary HTS should be advanced to a secondary screen using the gold-standard method of patch-clamp electrophysiology. This technique provides direct measurement of the ionic currents through the channels and offers detailed insights into the mechanism of blockade.
Principle of Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique allows for the measurement of the sum of ionic currents flowing through all T-type calcium channels in the membrane of a single cell. A glass micropipette filled with a conductive solution is sealed onto the cell membrane. The membrane patch under the pipette tip is then ruptured, providing electrical access to the cell's interior. The membrane potential is clamped at a specific voltage, and currents are recorded in response to controlled voltage changes.
Detailed Protocol: Whole-Cell Voltage-Clamp Recording
Materials:
-
HEK293 cells expressing the T-type calcium channel of interest.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer, computer with acquisition software).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External (extracellular) solution (containing, for example, in mM: 110 BaCl₂, 10 TEAC-Cl, 10 HEPES, 10 Glucose, adjusted to pH 7.4). Barium is often used instead of calcium to increase the current amplitude and reduce calcium-dependent inactivation.
-
Internal (pipette) solution (containing, for example, in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, adjusted to pH 7.2). Cesium is used to block potassium channels.
-
Test compound and control solutions.
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with the cultured cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Seal Formation: Approach a cell with the patch pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip by applying gentle suction to establish the whole-cell recording configuration.
-
Current Recording:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are in a resting, available state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type currents.
-
Record the baseline currents.
-
-
Compound Application: Perfuse the cell with the external solution containing the test compound at a specific concentration.
-
Post-Compound Recording: After a few minutes of incubation, repeat the voltage-step protocol to record currents in the presence of the compound.
-
Washout: Perfuse the cell with the control external solution to determine if the blocking effect is reversible.
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before, during, and after compound application.
-
Calculate the percentage of current inhibition at each concentration.
-
Construct a dose-response curve and calculate the IC₅₀.
-
Analyze changes in the current-voltage (I-V) relationship and channel kinetics (activation, inactivation) to understand the mechanism of blockade.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Screening Data for this compound
| Assay Type | Target | Endpoint | Value (µM) | Positive Control (Ethosuximide) |
| Fluorescence-Based HTS | Cav3.2 | IC₅₀ | [Insert Value] | [Insert Value] |
| Patch-Clamp Electrophysiology | Cav3.2 | IC₅₀ | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
This guide outlines a logical and robust workflow for the initial in vitro anticonvulsant screening of this compound. By employing a tiered approach that begins with high-throughput fluorescence-based screening and progresses to detailed electrophysiological characterization, researchers can efficiently and accurately determine the compound's potency and mechanism of action at T-type calcium channels. Positive results from this in vitro cascade, demonstrating potent and selective blockade of T-type calcium channels, would provide a strong rationale for advancing this compound to more complex in vitro models (e.g., primary neuronal cultures or brain slices) and subsequent in vivo anticonvulsant models, such as the Maximal Electroshock (MES) and pentylenetetrazol (PTZ) tests.[6] This structured evaluation is a critical first step in the long and rigorous journey of developing a novel and effective therapeutic agent for epilepsy.
References
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Brennan, G. P., & Tiwari, A. (2007). Ion channels in epilepsy. Biochemical Society Transactions, 35(5), 1032–1036. [Link]
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Drugs.com. (n.d.). Succinimide anticonvulsants. Retrieved from [Link]
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Tringham, E., et al. (2009). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. ASSAY and Drug Development Technologies, 7(4), 357-371. [Link]
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Kemp, J. A., & Menzies, J. R. (2023). Ion channels as targets for anti-epileptic drug development. Sygnature Discovery. [Link]
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World Health Organization. (2023). Epilepsy. [Link]
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Patsavoudi, E. (2021). The role of neurotransmitters in epileptogenesis: Focus on GABA and glutamate. IntechOpen. [Link]
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RxList. (2021). How Do Succinimide Anticonvulsants Work?. [Link]
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Synapse. (2024). What is the mechanism of Methsuximide?. [Link]
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Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, 77, 5.29.1-5.29.21. [Link]
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Beck, H., & Speckmann, E. J. (2014). Ion channels in genetic and acquired forms of epilepsy. Journal of Neurology, 261(1), 2-10. [Link]
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Harnessing the Succinimide Scaffold: A Guide to the Discovery and Synthesis of Novel Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of therapeutics for a vast range of diseases.[1][2] Initially recognized for its profound impact on managing absence seizures, the therapeutic landscape of succinimide derivatives has expanded to include potent anti-inflammatory, antitumor, antimicrobial, and enzyme-inhibiting agents.[1][2][3] This guide provides an in-depth exploration of the strategic synthesis of novel succinimide derivatives, the causal relationships between their structure and biological activity, and field-proven protocols for their creation and characterization. We will delve into modern, efficient synthetic methodologies that prioritize yield, stereoselectivity, and green chemistry principles, offering researchers a comprehensive playbook for innovation in this dynamic field.
The Succinimide Core: A Foundation for Pharmacological Diversity
The succinimide ring is a five-membered cyclic imide featuring two carbonyl groups. This structure is not merely a passive framework; its chemical characteristics are central to its biological utility. The two carbonyl groups create a polarized system, making the adjacent methylene protons acidic and the ring susceptible to various nucleophilic and electrophilic modifications. This inherent reactivity is a key asset for medicinal chemists, allowing for the systematic and diverse functionalization of the core scaffold.
The true pharmacological power of this class of compounds is unlocked not by the parent succinimide, but through substitution on the ring, particularly at the C3 position and the nitrogen atom (N1).[1] This principle is exemplified by the classic anticonvulsant drugs ethosuximide, phensuximide, and methsuximide, where substitutions at these positions are critical for their mechanism of action: the selective blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[4][5]
Beyond epilepsy, the succinimide motif is a recognized "privileged scaffold," appearing in molecules with a wide array of biological targets.[1] This versatility stems from its ability to present appended functional groups in a well-defined three-dimensional orientation, facilitating precise interactions with biological macromolecules like enzymes and receptors.[6] Consequently, research has successfully identified succinimide derivatives with potent activities, including:
-
Antimicrobial and Antifungal Properties [3]
-
Enzyme Inhibition (e.g., Cholinesterase, α-glucosidase) [9][10][11]
The logical progression of drug discovery in this area follows a well-defined cycle of synthesis, screening, and optimization, as illustrated below.
Caption: A typical workflow for the discovery of novel succinimide drug candidates.
Modern Synthetic Strategies: From Classical Methods to Catalytic Frontiers
The synthesis of the succinimide ring is adaptable, with numerous methods available. The choice of strategy is dictated by the desired substitution pattern, scalability, and efficiency.
The Classical Approach: Acylation and Cyclodehydration
The most fundamental route to N-substituted succinimides involves a two-step process: the acylation of a primary amine with succinic anhydride to form an intermediate succinamic acid, followed by cyclodehydration to yield the imide ring.[12]
-
Step 1 (Acylation): This reaction is typically high-yielding and proceeds under mild conditions.
-
Step 2 (Cyclodehydration): This step requires more forcing conditions, traditionally involving thermal heating or chemical dehydrating agents like acetic anhydride.[12][13]
Causality Behind Experimental Choices: While reliable, this classical method has drawbacks. High temperatures can lead to side products, and reagents like acetic anhydride can cause unwanted side reactions (e.g., acetylation of sensitive functional groups).[13] To overcome these limitations, milder and more efficient methods have been developed. Polyphosphate ester (PPE), for instance, has been successfully used as a gentle dehydrating agent that avoids harsh conditions.[12][13]
Green Chemistry in Focus: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis represents a significant advancement, dramatically reducing reaction times from hours to mere minutes.[14][15][16] This technique utilizes microwave irradiation to produce efficient internal heating, leading to a rapid increase in reaction rate.[16]
Expertise & Experience: The key advantage of MAOS is not just speed, but also process control and often, improved yields and purity.[14][16] For the synthesis of N-phenylsuccinimide from aniline and succinic anhydride, a solvent-free MAOS approach can be completed in four minutes, embodying the principles of green chemistry by being energy-efficient and atom-economical.[14][15][17] A detailed protocol is provided in Section 4.
Table 1: Comparison of Synthetic Methodologies for N-Aryl Succinimides
| Methodology | Typical Conditions | Reaction Time | Typical Yields | Key Advantages | References |
| Conventional Heating | Acetic Anhydride, Reflux | 2-8 hours | 60-85% | Simple setup, well-established | [12] |
| Microwave-Assisted (MAOS) | Solvent-free, Microwave Irradiation | 2-10 minutes | 40-95% | Rapid, energy efficient, high yield | [14][15] |
| Lewis Acid Catalysis (MW) | TaCl₅-silica gel, Microwave | 5-15 minutes | 85-95% | High yield, solvent-free | [18] |
| NHC-Catalyzed Stetter Rxn | NHC catalyst, K₂CO₃, THF | 2-12 hours | 50-95% | Forms C-C bonds, high functional group tolerance | [19][20][21] |
Catalytic Innovations: Building Complexity and Control
Modern catalysis offers powerful tools for constructing complex succinimide derivatives with high precision and efficiency.
N-Heterocyclic Carbene (NHC) Catalysis: NHCs are potent organocatalysts that can mediate unique transformations. The NHC-catalyzed Stetter reaction, for example, allows for the conjugate addition of an aldehyde (which is converted into an acyl anion equivalent) to an N-substituted itaconimide.[20][21] This reaction is exceptionally valuable as it constructs a new carbon-carbon bond at the C3 position of the succinimide ring, providing direct access to 1,4-dicarbonyl scaffolds that are versatile synthetic intermediates.[19][20]
Caption: Mechanism of the NHC-catalyzed Stetter reaction for succinimide synthesis.
Stereodivergent Synthesis: As many biological targets are chiral, the ability to control stereochemistry is paramount. Rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of maleimide derivatives has emerged as a powerful strategy for the stereodivergent synthesis of 3,4-disubstituted succinimides.[22][23] By carefully selecting the reaction conditions (e.g., the base used), chemists can selectively generate either the syn- or anti- diastereomer with high enantiomeric excess, providing access to all four possible stereoisomers from a common precursor.[22] This level of control is critical for probing structure-activity relationships in three dimensions.
Multicomponent Reactions (MCRs): Reactions like the Passerini and Ugi reactions are revolutionary for generating molecular diversity.[24][25][26] These one-pot reactions combine three or four starting materials to rapidly assemble complex molecules. While not directly forming the succinimide ring itself in their classic forms, they can be adapted or used to functionalize precursors, enabling the swift creation of large libraries of diverse succinimide derivatives for biological screening.[24]
Structure-Activity Relationships (SAR): Decoding the Pharmacophore
Understanding the relationship between a molecule's structure and its biological activity is the guiding principle of drug design.[27] For succinimides, decades of research have illuminated key structural features that govern their efficacy against various targets.
The Anticonvulsant Paradigm
The anti-absence seizure activity of succinimides is a well-defined model for SAR.[4][28]
-
C3-Substitution is Crucial: Unsubstituted succinimide is inactive. Potency is conferred by adding one or two small alkyl or aryl groups at the C3 position.[1] Ethosuximide, a first-line therapy, features an ethyl and a methyl group at C3.[4][28]
-
N-Substitution Modulates Potency and Toxicity: N-methylation, as seen in methsuximide, can influence the drug's metabolic profile and activity against other seizure types.[5][29]
-
Hydrogen Bonding: The imide N-H group can act as a hydrogen bond donor, an interaction that is considered important for activity. N-methylation removes this capability, which can alter the binding mode and pharmacological profile.[29]
Table 2: SAR Summary of Key Anticonvulsant Succinimides
| Compound | C3-Substituents | N-Substituent | Primary Indication | Key SAR Insight | References |
| Phensuximide | Phenyl | Methyl | Absence Seizures | Phenyl group confers some activity against other seizure types but has lower potency. | [5] |
| Methsuximide | Phenyl, Methyl | Methyl | Refractory Absence Seizures | More potent than phensuximide; active N-demethylated metabolite. | [5] |
| Ethosuximide | Ethyl, Methyl | H | Uncomplicated Absence Seizures | Small alkyl groups are optimal for anti-absence activity; considered least toxic. | [4][28] |
Expanding to New Therapeutic Areas
The SAR principles extend to other biological activities:
-
Anticancer Activity: For benzylidene-succinimide derivatives, specific substitutions on the benzylidene ring were found to be critical for antiangiogenic activity.[7] These compounds were shown to inhibit signaling pathways like VEGFR2 and AKT/mTOR, demonstrating that the succinimide scaffold can effectively present pharmacophoric elements to disrupt cancer-related signaling.[7]
-
Enzyme Inhibition: In the context of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, the nature of the substituent on the succinimide nitrogen was shown to directly influence inhibitory potency, with different derivatives exhibiting varying Ki and IC₅₀ values.[30]
Validated Experimental Protocols
The following protocols are provided as a trusted starting point for synthesis and are designed to be self-validating through clear procedural steps and expected outcomes.
Protocol 1: Microwave-Assisted Synthesis of N-Phenylsuccinimide
-
Rationale: This protocol prioritizes speed, efficiency, and green chemistry principles. It is an excellent method for rapidly synthesizing N-aryl succinimide analogs for initial screening.[14][15]
-
Materials:
-
Succinic anhydride (1.0 g, 10.0 mmol)
-
Aniline (0.93 g, 10.0 mmol)
-
Domestic microwave oven (e.g., 700-1000 W)
-
10 mL glass vial
-
Ethanol/Water solution for recrystallization
-
-
Procedure:
-
Combine succinic anhydride and aniline in the 10 mL glass vial. Do not cap the vial tightly. Place a loose cap or watch glass on top.
-
Place the vial in the center of the microwave oven.
-
Irradiate at medium power for 4 minutes in 1-minute intervals. CAUTION: Monitor the reaction closely to prevent overheating or pressure buildup. The mixture will melt and then solidify.
-
Allow the vial to cool to room temperature. The solid product will have formed.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the white, crystalline N-phenylsuccinimide product by vacuum filtration, wash with cold water, and air dry.
-
-
Expected Outcome: Yields typically range from 40-60%.[15] The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: NHC-Catalyzed Stetter Reaction
-
Rationale: This protocol is chosen for its ability to form a C-C bond, creating more complex and valuable succinimide derivatives containing a 1,4-dicarbonyl moiety.[20][21]
-
Materials:
-
N-phenyl itaconimide (0.35 mmol, 1.0 equiv)
-
p-Chlorobenzaldehyde (0.52 mmol, 1.5 equiv)
-
NHC precatalyst (e.g., IPr·HCl) (0.052 mmol, 15 mol%)
-
Potassium carbonate (K₂CO₃) (0.175 mmol, 50 mol%)
-
Anhydrous Tetrahydrofuran (THF), 2 mL
-
Inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the NHC precatalyst and K₂CO₃.
-
Add anhydrous THF (2 mL) and stir the suspension for 10 minutes at room temperature.
-
Add the N-phenyl itaconimide and p-chlorobenzaldehyde to the flask.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from 2 to 12 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(2-(4-chlorophenyl)-2-oxoethyl)-1-phenylpyrrolidine-2,5-dione.
-
-
Expected Outcome: Yields are generally good to excellent (50-95%).[20] The product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Table 3: Representative Spectroscopic Data for a Synthesized Succinimide
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 3-(2-(4-chlorophenyl)-2-oxoethyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | 7.83 (d, 2H), 7.39 (d, 2H), 7.20 (d, 2H), 6.93 (d, 2H), 3.76 (s, 3H), 3.60–3.50 (m, 2H), 3.36–3.20 (m, 1H), 3.08 (dd, 1H), 2.54 (dd, 1H) | 195.68, 178.86, 175.73, 159.57, 140.36, 134.25, 129.47, 129.14, 127.82, 124.81, 114.55, 55.48, 39.07, 35.71, 34.71 |
| Reference: | [20] | [20] |
Future Directions and Outlook
The field of succinimide synthesis and application continues to evolve. Future research will likely focus on several key areas:
-
Asymmetric Catalysis: Developing more efficient and broadly applicable catalytic systems for the enantioselective synthesis of complex chiral succinimides.
-
Photoredox Catalysis: Utilizing light-driven reactions to forge new bonds and functionalize the succinimide core under exceptionally mild conditions.
-
Bioconjugation: Expanding the use of succinimide derivatives, particularly maleimides, for the site-specific modification of proteins and other biomolecules, leading to novel antibody-drug conjugates (ADCs) and diagnostic tools.
-
Targeted Drug Delivery: Incorporating the succinimide scaffold into PROTACs (PROteolysis TArgeting Chimeras) and other targeted therapeutic modalities.
The succinimide scaffold has proven to be a remarkably durable and versatile platform for drug discovery. Its synthetic tractability, coupled with its ability to engage a wide range of biological targets, ensures that it will remain a central focus of innovation for medicinal chemists and drug development professionals for the foreseeable future.
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Succinimides: Synthesis, reaction and biological activity | Request PDF. ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of novel benzylidene-succinimide derivatives as noncytotoxic antiangiogenic inhibitors with anticolorectal cancer activity in vivo. PubMed. Available at: [Link]
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Multicomponent reactions. ProQuest. Available at: [Link]
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Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. PubMed Central. Available at: [Link]
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Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. PubMed Central. Available at: [Link]
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Synthesis of succinimides. Organic Chemistry Portal. Available at: [Link]
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Exploring New Frontiers in Drug Design with Succinimide. Nanjing Suru Chemical Co., Ltd. Available at: [Link]
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Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides. Semantic Scholar. Available at: [Link]
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Synthesis of Succinimides via Intramolecular Alder-Ene Reaction of 1,6-Enynes. Organic Letters. Available at: [Link]
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A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available at: [Link]
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Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides. PubMed Central. Available at: [Link]
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A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available at: [Link]
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Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. researchgate.net. Available at: [Link]
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An In-Depth Technical Guide to the Pharmacophore of N-Phenylsuccinimide Anticonvulsants
Abstract
The succinimide class of anticonvulsant drugs, particularly N-phenylsuccinimide derivatives like ethosuximide, represents a critical therapeutic option for the management of absence (petit mal) seizures.[1] Their clinical efficacy is deeply rooted in a specific chemical architecture, centered around a pyrrolidine-2,5-dione core, which interacts with high specificity at its biological target.[1] This guide provides a comprehensive analysis of the N-phenylsuccinimide pharmacophore, elucidating the key structural motifs, structure-activity relationships (SAR), and the underlying mechanism of action. We will explore the causality behind experimental and computational choices in defining this pharmacophore and present detailed methodologies for its investigation, intended for researchers, medicinal chemists, and drug development professionals in the field of epilepsy therapeutics.
Introduction: The Clinical Challenge of Absence Epilepsy
Absence seizures are a form of generalized epilepsy characterized by brief, sudden lapses of consciousness.[2] The electroencephalogram (EEG) signature of these seizures is a distinct three-cycle-per-second spike-and-wave discharge.[3] This aberrant neuronal activity is understood to originate from abnormal oscillatory rhythms within the thalamocortical circuits.[2][4] A key player in generating these pathological rhythms is the low-voltage-activated T-type calcium channel.[5][6] The N-phenylsuccinimide class of drugs, with ethosuximide being the first-line therapy, was specifically developed to target this mechanism.[1][7] Understanding the precise molecular features that enable these drugs to selectively modulate T-type calcium channels is paramount for the development of next-generation anticonvulsants with improved efficacy and safety profiles.
The Core N-Phenylsuccinimide Pharmacophore
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the N-phenylsuccinimide class, decades of research have distilled the essential features into a well-defined model.
The fundamental structure consists of:
-
A Succinimide Ring (Pyrrolidine-2,5-dione): This five-membered ring is the foundational scaffold. The two carbonyl groups are critical hydrogen bond acceptors, essential for anchoring the molecule within its binding site.
-
An N-Substituted Phenyl Group: An aromatic ring attached to the nitrogen atom of the succinimide core. This group provides a crucial hydrophobic interaction domain.
-
Alkyl Substitution at C-3: The carbon atom adjacent to the imide nitrogen and one of the carbonyl groups. Substitutions at this position are vital for potency.
These elements are not merely present; their spatial relationship is critical, forming a three-dimensional arrangement that is recognized by the T-type calcium channel.
Caption: Core pharmacophoric elements of N-phenylsuccinimide anticonvulsants.
Structure-Activity Relationship (SAR) Analysis
The logic behind drug design is often revealed through systematic SAR studies, where modifications to a lead compound illuminate the role of each structural component. For N-phenylsuccinimides, SAR has established clear guidelines for optimizing anticonvulsant activity.
Causality in SAR: The choice to explore substitutions at the C-3 position was a logical progression from earlier anticonvulsant classes.[8] It was hypothesized that introducing small, lipophilic groups at this position could enhance binding affinity within a hydrophobic pocket of the target protein without adding excessive bulk that might hinder binding.
| Compound/Modification | Structure | Key SAR Insight | Anticonvulsant Activity |
| Phensuximide | N-methyl-2-phenylsuccinimide | The foundational compound. The phenyl group is essential, but activity is moderate. N-demethylation is a key metabolic step.[8] | Moderate |
| Methsuximide | N,2-dimethyl-2-phenylsuccinimide | Adding a methyl group at C-2 (equivalent to C-3 in modern nomenclature) increases potency. The N-methyl group is labile. | High |
| Ethosuximide | (RS)-3-Ethyl-3-methyl-pyrrolidine-2,5-dione | Replacing the phenyl group with a second small alkyl group (ethyl) at C-3 dramatically increases specificity for absence seizures and improves the safety profile.[7] This was a pivotal discovery, showing the phenyl ring was not essential for anti-absence activity but for broader anticonvulsant effects. | High (specific for absence seizures) |
| Aryl Substitutions | Various substitutions on the N-phenyl ring | Quantitative SAR (QSAR) studies have shown that the hydrophobicity of substituents on the benzene ring correlates with both activity and toxicity.[9] Optimal activity is found when the hydrophobic fragmental constants are within a specific range (1.0-1.7).[9] | Varies |
The evolution from phensuximide to ethosuximide demonstrates a key principle in medicinal chemistry: optimizing for a specific target (T-type calcium channels) can lead to a drug with a narrower but more effective clinical application and an improved side-effect profile.[7][10]
Mechanism of Action: Selective Blockade of T-Type Calcium Channels
The therapeutic effect of N-phenylsuccinimides is a direct result of their interaction with a specific ion channel critical to the pathophysiology of absence seizures.
The Target: T-type calcium channels are "low-voltage-activated" channels.[11] In thalamic neurons, they play a key role in generating rhythmic burst firing patterns.[5] During an absence seizure, these channels are overactive, leading to the characteristic spike-and-wave discharges that propagate through thalamocortical circuits.[4][11]
The Interaction: Ethosuximide and its congeners act by directly binding to and blocking these T-type calcium channels.[12][13] This blockade reduces the flow of calcium ions into the neuron, which in turn dampens the aberrant rhythmic bursts and stabilizes the neural circuit, preventing the onset of a seizure.[3][13] The specificity of ethosuximide for these channels explains why it is highly effective against absence seizures but not other seizure types, like generalized tonic-clonic seizures.[7]
Caption: Mechanism of action of ethosuximide on thalamic neurons.
Methodologies for Pharmacophore Elucidation and Validation
Defining a pharmacophore is an iterative process that combines computational modeling with empirical laboratory validation. This dual approach provides a self-validating system for drug design.
Computational Workflow: 3D-QSAR
Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate the chemical structure of compounds with their biological activity.[14] Three-dimensional QSAR (3D-QSAR) extends this by considering the 3D conformation of the molecules, providing a more powerful predictive tool for drug design.[15][16]
Step-by-Step Protocol for a 3D-QSAR Study:
-
Data Set Selection: Curate a set of N-phenylsuccinimide analogues with experimentally determined anticonvulsant activities (e.g., ED₅₀ values from animal models). This set is divided into a "training set" to build the model and a "test set" to validate it.
-
Molecular Modeling and Alignment: Generate low-energy 3D conformations for all molecules. The molecules must then be aligned based on a common structural scaffold (e.g., the succinimide ring). This step is critical, as the quality of the alignment directly impacts the model's predictive power.
-
Generation of Molecular Fields: Place the aligned molecules in a 3D grid. At each grid point, calculate steric and electrostatic interaction energies using a probe atom. This generates Comparative Molecular Field Analysis (CoMFA) or similar fields.
-
Statistical Analysis: Use Partial Least Squares (PLS) regression to correlate the variations in the molecular fields with the variations in biological activity. This generates the QSAR equation.
-
Model Validation: The trustworthiness of the model is assessed using cross-validation (calculating q²) for the training set and by predicting the activity of the test set compounds (calculating r²_pred). A statistically robust model will have high values for both.[15][17]
-
Contour Map Visualization: The results are visualized as 3D contour maps, which show regions where modifications to the structure would likely increase or decrease activity. For example, a green contour might indicate where adding bulky groups is favorable, while a yellow contour might show where it is unfavorable.
Caption: Workflow for a 3D-QSAR study in pharmacophore modeling.
Experimental Validation
Computational models are hypotheses. They must be validated through the synthesis and biological testing of novel compounds designed based on the model's predictions.
Experimental Protocol: Synthesis and In Vivo Evaluation
-
Compound Synthesis: Based on the 3D-QSAR contour maps, design and synthesize a new N-phenylsuccinimide derivative predicted to have high activity. For example, if the model suggests a small, electron-withdrawing group at the para-position of the phenyl ring is beneficial, this compound is synthesized.
-
Structural Confirmation: Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR spectroscopy and mass spectrometry.
-
In Vivo Anticonvulsant Screening: Evaluate the compound in a validated animal model of absence seizures, such as the pentylenetetrazole (PTZ) induced seizure test or the maximal electroshock seizure (MES) test in rodents.[18]
-
Dose-Response Analysis: Administer the compound at various doses to determine its median effective dose (ED₅₀), the dose required to protect 50% of the animals from seizures.
-
Neurotoxicity Assessment: Evaluate the compound for potential side effects, often using the rotarod test to measure motor impairment, and determine the median toxic dose (TD₅₀).
-
Protective Index (PI) Calculation: The PI is calculated as TD₅₀ / ED₅₀. A higher PI indicates a wider margin of safety. This quantitative data is then used to refine the computational model, creating a feedback loop for further drug design.
Conclusion and Future Directions
The pharmacophore of N-phenylsuccinimide anticonvulsants is a well-established model centered on a substituted succinimide ring that selectively targets T-type calcium channels. The journey from early, broadly active compounds like phensuximide to the highly specific and safer ethosuximide highlights the power of targeted drug design informed by detailed SAR and mechanistic understanding.
Future research will continue to leverage advanced computational tools to refine this pharmacophore. The goal is to design novel derivatives with even greater potency, selectivity, and an improved safety profile, potentially by exploring new interactions within the T-type calcium channel binding pocket or by modulating drug metabolism and pharmacokinetic properties. The foundational principles outlined in this guide provide a robust framework for these ongoing efforts to develop superior treatments for absence epilepsy.
References
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Crunelli, V. & Leresche, N. (2014). The role of T-type calcium channel genes in absence seizures. Frontiers in Neurology, 5, 45. [Link]
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Wikipedia contributors. (2024). Absence seizure. Wikipedia. [Link]
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Cain, S. M. & Snutch, T. P. (2014). The Role of T-Type Calcium Channel Genes in Absence Seizures. PMC - NIH. [Link]
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Noebels, J. L. & Sidach, R. (2012). The Voltage-Gated Calcium Channel and Absence Epilepsy. NCBI - NIH. [Link]
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Gresham, C. & Saadabadi, A. (2023). Ethosuximide. StatPearls - NCBI Bookshelf. [Link]
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Snutch, T. P., et al. (2014). Cav3 T-Type Channels As Drug Targets For Treating Epilepsy. Taylor & Francis Online. [Link]
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Pharmacy 180. (n.d.). SAR of Succinimides - Anticonvulsants. Pharmacy 180. [Link]
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Lange, J., Kaźmierski, W., & Daroszewski, J. (1991). A quantitative structure-activity relationship (QSAR) analysis of the effects of aromatic substitution on the anticonvulsant activity and toxicity of arylsuccinimides. Polish Journal of Pharmacology and Pharmacy, 43(1), 71-77. [Link]
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Acharya, C. (2016). SAR of Anticonvulsant Drugs. Slideshare. [Link]
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Picmonic. (n.d.). Master Ethosuximide: Mechanism of Action. Picmonic. [Link]
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Patsnap Synapse. (2024). What is Ethosuximide used for?. Patsnap Synapse. [Link]
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Pediatric Oncall. (n.d.). Ethosuximide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]
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van der Giesen, Y. J., et al. (1993). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Journal of Medicinal Chemistry, 36(13), 1834-1842. [Link]
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da Silva, A. D., et al. (2015). QSAR and 3D-QSAR studies applied to compounds with anticonvulsant activity. Expert Opinion on Drug Discovery, 10(2), 159-175. [Link]
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Andres-Mach, M., et al. (2012). Influence of N-hydroxymethyl-p-isopropoxyphenylsuccinimide on the anticonvulsant action of different classical antiepileptic drugs in the mouse maximal electroshock-induced seizure model. Pharmacological Reports, 64(4), 847-856. [Link]
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Kumar, P., et al. (2010). Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole. European Journal of Medicinal Chemistry, 45(3), 1243-1250. [Link]
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Edafiogho, I. O., et al. (2002). Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore. Journal of Medicinal Chemistry, 45(12), 2512-2519. [Link]
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ResearchGate. (2015). QSAR and 3D-QSAR studies applied to compounds with anticonvulsant activity. Request PDF. [Link]
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ResearchGate. (2018). Ligand based pharmacophore model development for the identification of novel antiepileptic compound. Request PDF. [Link]
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Wang, Y., et al. (2022). Design and Screening of New Lead Compounds for Autism Based on QSAR Model and Molecular Docking Studies. NIH. [Link]
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Methodological & Application
Synthesis of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid from 3-aminobenzoic acid
Introduction
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a substituted succinimide ring attached to a benzoic acid moiety, makes it a versatile scaffold for the synthesis of a wide range of biologically active compounds. This application note provides a detailed, field-proven protocol for the synthesis of this compound from 3-aminobenzoic acid and methylsuccinic anhydride. The described methodology emphasizes not only the procedural steps but also the underlying chemical principles to ensure reproducibility and high purity of the final product.
Core Principles of the Synthesis
The synthesis proceeds in two key stages:
-
Amic Acid Formation: A nucleophilic acyl substitution reaction between the amino group of 3-aminobenzoic acid and the carbonyl group of methylsuccinic anhydride. This step forms an intermediate amic acid.
-
Imide Formation (Cyclodehydration): The subsequent intramolecular cyclization of the amic acid, driven by heat and a dehydrating agent, to form the stable five-membered succinimide ring.
This process is a classic example of N-acylation followed by cyclodehydration to form an N-aryl imide.[1][2] The choice of reagents and reaction conditions is critical to maximize the yield and purity of the desired product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminobenzoic acid | ≥99% | Sigma-Aldrich | Store in a desiccator. |
| Methylsuccinic anhydride | ≥97% | Alfa Aesar | Handle in a fume hood. Lachrymator. |
| Acetic Anhydride | ACS Grade | Fisher Scientific | Corrosive and a lachrymator. Handle with care. |
| Anhydrous Sodium Acetate | ≥99% | J.T. Baker | Ensure it is completely dry before use. |
| Glacial Acetic Acid | ACS Grade | VWR | |
| Deionized Water | Millipore | ||
| Celite® | Sigma-Aldrich | For filtration. |
Experimental Protocol
Part 1: Synthesis of the Amic Acid Intermediate
The initial reaction involves the nucleophilic attack of the amino group of 3-aminobenzoic acid on one of the carbonyl carbons of methylsuccinic anhydride. This ring-opening reaction forms the corresponding amic acid.
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (72.9 mmol) of 3-aminobenzoic acid in 100 mL of glacial acetic acid.
-
Gently warm the mixture to approximately 50-60°C to ensure complete dissolution of the 3-aminobenzoic acid.
-
Once a clear solution is obtained, add 8.32 g (72.9 mmol) of methylsuccinic anhydride to the flask in one portion.
-
Stir the reaction mixture at room temperature for 2 hours. A white precipitate of the amic acid should form during this time.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
Part 2: Cyclodehydration to this compound
This step involves the intramolecular cyclization of the amic acid intermediate to form the final imide product. Acetic anhydride is used as a dehydrating agent, and sodium acetate acts as a catalyst.[1]
Step-by-Step Procedure:
-
To the slurry from Part 1, add 5.98 g (72.9 mmol) of anhydrous sodium acetate and 30 mL of acetic anhydride.
-
Fit the flask with a reflux condenser and heat the mixture to 100°C in an oil bath.[1]
-
Maintain the reaction at 100°C for 1 hour with vigorous stirring. The solid should dissolve, and the solution will become clear.
-
After 1 hour, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 500 mL of ice-cold deionized water with stirring. A white precipitate will form.
-
Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water to remove acetic acid and any unreacted starting materials.
-
Dry the crude product in a vacuum oven at 60°C overnight.
Purification
Recrystallization is an effective method for purifying the final product.
Recrystallization Protocol:
-
Transfer the crude, dried product to a 500 mL Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system (e.g., ethanol/water or acetic acid/water) to the flask.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified product in a vacuum oven at 60°C to a constant weight.
Reaction Mechanism and Workflow Visualization
The following diagrams illustrate the chemical transformation and the experimental workflow.
Reaction Mechanism
Sources
Application Note and Protocol for the N-arylation of 3-Methylsuccinimide
Introduction: The Significance of N-Aryl-3-methylsuccinimides in Modern Drug Discovery
The succinimide moiety is a well-established pharmacophore present in a variety of clinically significant drugs, demonstrating a broad spectrum of biological activities including anticonvulsant, antiepileptic, and tranquilizing properties.[1][2] The strategic introduction of an aryl group at the nitrogen atom (N-arylation) of the succinimide ring, particularly in derivatives such as 3-methylsuccinimide, opens up vast avenues for medicinal chemists to modulate the compound's physicochemical properties, pharmacokinetic profile, and target engagement. N-arylated succinimides are key structural motifs in compounds under investigation for anticancer and other therapeutic applications.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective N-arylation of 3-methylsuccinimide, focusing on robust and reproducible protocols based on modern cross-coupling methodologies.
The formation of the C(sp²)-N bond is a cornerstone of contemporary organic synthesis, with palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation being the two most prominent and versatile methods for achieving this transformation.[3][4][5] While classical methods often require harsh reaction conditions, the evolution of these catalytic systems through the development of sophisticated ligands has enabled the N-arylation of a wide array of nitrogen-containing nucleophiles, including amides and imides, under significantly milder conditions with broad functional group tolerance.[6][7]
This application note will provide a detailed, step-by-step protocol for the N-arylation of 3-methylsuccinimide, primarily focusing on the widely applicable Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the catalytic cycle, offer guidance on reagent selection and reaction optimization, and present a troubleshooting guide to address common experimental challenges. Furthermore, we will touch upon the copper-catalyzed Ullmann-type reaction as a viable alternative. The protocols and insights presented herein are designed to be self-validating, empowering researchers to confidently synthesize novel N-aryl-3-methylsuccinimide derivatives for their drug discovery programs.
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine or related nitrogen nucleophile, such as an imide.[3][4] The generally accepted catalytic cycle for the N-arylation of an imide like 3-methylsuccinimide is depicted below.
Caption: Proposed catalytic cycle for the Palladium-catalyzed N-arylation.
The cycle commences with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.[8] This is followed by a ligand exchange step where the halide is replaced by the deprotonated 3-methylsuccinimide (the imide anion), which is generated in situ by a base. The final and crucial step is reductive elimination from the Pd(II)-amide complex, which forms the desired N-aryl-3-methylsuccinimide product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8] The choice of ligand (L) is critical as it influences the rates of both the oxidative addition and reductive elimination steps, as well as the stability of the catalytic species.[9][10]
Experimental Protocol: Palladium-Catalyzed N-arylation of 3-Methylsuccinimide
This protocol provides a general procedure that has been shown to be effective for a range of aryl halides. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates, particularly for less reactive aryl chlorides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methylsuccinimide | ≥98% | Commercially Available | |
| Aryl Halide (e.g., Aryl Bromide) | ≥98% | Commercially Available | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Xantphos | ≥98% | Commercially Available | Air-stable ligand. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Hygroscopic, store in a desiccator. |
| Anhydrous Toluene | DriSolv® or equivalent | Commercially Available | Use a freshly opened bottle or dry over molecular sieves. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Prepared in-house | ||
| Brine (Saturated aq. NaCl) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Oven-dried reaction vial with stir bar | |||
| Septum and Needles | |||
| Inert gas supply (Argon or Nitrogen) |
Experimental Workflow
Caption: A flowchart illustrating the key steps of the experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 10 mL reaction vial containing a magnetic stir bar, add 3-methylsuccinimide (1.0 mmol, 1.0 equiv), the aryl halide (1.1 mmol, 1.1 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the vial with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent the deactivation of the palladium catalyst.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-methylsuccinimide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2][11]
Alternative Protocol: Copper-Catalyzed Ullmann N-arylation
The Ullmann condensation is a classical method for C-N bond formation and serves as a valuable alternative to palladium-catalyzed systems, particularly on an industrial scale due to the lower cost of copper.[7] Modern protocols often employ ligands to facilitate the reaction under milder conditions than the harsh temperatures traditionally required.[5][12]
Key Reagents for Ullmann-Type Reaction
-
Copper Source: Copper(I) iodide (CuI) is most commonly used.[13]
-
Ligand: Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), or derivatives of L-proline are often effective.[13][14]
-
Base: A strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically employed.[13]
-
Solvent: High-boiling polar aprotic solvents like DMSO or DMF are common.[5]
A general procedure would involve heating the 3-methylsuccinimide, aryl iodide, CuI, ligand, and base in a solvent like DMSO at temperatures ranging from 90-130 °C.[7][13]
Results and Discussion: Optimizing Your Reaction
The success of the N-arylation of 3-methylsuccinimide is highly dependent on the careful selection of reaction parameters.
| Parameter | Recommendation & Rationale |
| Aryl Halide | Reactivity order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. Aryl iodides and bromides are generally good substrates for both Pd and Cu-catalyzed reactions. Aryl chlorides are more challenging and may require more electron-rich and bulky phosphine ligands (e.g., biarylphosphines) in the Buchwald-Hartwig protocol.[6][10] |
| Catalyst System (Pd) | The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable phosphine ligand is standard. For imides, bidentate ligands like Xantphos are often effective as they can promote the reductive elimination step.[15] For challenging substrates, monodentate biarylphosphine ligands (e.g., XPhos, RuPhos) may offer improved performance.[6] |
| Base | A strong, non-nucleophilic base is required to deprotonate the succinimide (pKa ~9.5). Cs₂CO₃ is highly effective due to its high solubility in organic solvents. K₃PO₄ and K₂CO₃ are also commonly used and can be advantageous in certain systems.[13] |
| Solvent | Anhydrous, non-protic solvents are essential. Toluene is a good general-purpose solvent for Buchwald-Hartwig reactions. Dioxane is another common choice. For Ullmann reactions, DMSO or DMF are often preferred.[3][5] |
| Temperature | Reaction temperatures typically range from 80-120 °C. Higher temperatures may be required for less reactive aryl halides. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficiently anhydrous conditions.3. Inappropriate ligand or base for the substrate. | 1. Ensure the reaction is set up under a strict inert atmosphere. Use fresh palladium precursor.2. Use anhydrous solvents and dry the base before use.3. Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., K₃PO₄). |
| Formation of Side Products | 1. Hydrodehalogenation of the aryl halide.2. Homocoupling of the aryl halide. | 1. Lower the reaction temperature. Ensure the base is not overly strong for the system.2. This can be an issue with very active catalysts. Try lowering the catalyst loading. |
| Difficult Purification | 1. Co-elution of product with ligand or byproducts. | 1. If using phosphine ligands, an oxidative workup (e.g., washing with dilute H₂O₂) can convert the phosphine to its more polar phosphine oxide, facilitating removal. |
Conclusion
The N-arylation of 3-methylsuccinimide is a powerful transformation for the synthesis of novel compounds with significant potential in drug discovery and development. The palladium-catalyzed Buchwald-Hartwig amination offers a versatile and highly effective method for this purpose, with a broad substrate scope and tolerance for various functional groups. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can reliably access a diverse array of N-aryl-3-methylsuccinimide derivatives. The alternative copper-catalyzed Ullmann-type reaction also provides a robust and economically viable pathway. The protocols and guidelines presented in this application note serve as a comprehensive starting point for the successful implementation of this critical synthetic transformation.
References
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SURFACE at Syracuse University. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Available at: [Link]
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Hicks, J. D., Hyde, A. M., Martinez Cuezva, A., & Buchwald, S. L. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 134(3), 1447–1457. Available at: [Link]
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ResearchGate. Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes | Request PDF. Available at: [Link]
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Hicks, J. D., et al. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 134(3), 1447-1457. Available at: [Link]
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Chemistry. (2017). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. 23(55), 13676-13683. Available at: [Link]
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Dorel, R., & Englebienne, P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15566-15587. Available at: [Link]
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Catalysis Science & Technology (RSC Publishing). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Available at: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
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NIH. Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides. Available at: [Link]
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MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available at: [Link]
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Application Notes and Protocols for Evaluating the Efficacy of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Authored by: Gemini, Senior Application Scientist
Introduction
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a small molecule with a structure that suggests potential therapeutic applications. The core chemical scaffold, featuring a substituted pyrrolidine-2,5-dione (also known as a succinimide) ring linked to a benzoic acid, is of significant interest in medicinal chemistry.[1][2][3] While its specific biological targets are still under investigation, its structural similarity to components of advanced therapeutic modalities provides a strong basis for hypothesizing its mechanism of action.
Notably, the succinimide moiety is a key structural feature in molecules designed to interact with Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex.[4] This interaction is the foundation for Proteolysis-targeting chimeras (PROTACs), which induce the degradation of specific target proteins.[4] Therefore, a primary hypothesis is that this compound may function as a molecular glue or a modulator of the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrate proteins. This could, in turn, trigger downstream cellular events such as cell cycle arrest, apoptosis, and modulation of key signaling pathways like NF-κB, ultimately impacting cell viability and proliferation.
These application notes provide a comprehensive suite of validated cell-based assays to rigorously test this hypothesis and characterize the efficacy of this compound. The protocols are designed for researchers in drug discovery and development to build a detailed pharmacological profile of the compound.
Hypothesized Mechanism of Action
The central hypothesis is that the compound engages the E3 ubiquitin ligase machinery, leading to targeted protein degradation and downstream anti-proliferative and pro-apoptotic effects. This proposed pathway provides a logical framework for selecting and interpreting the results of the assays outlined below.
Caption: Hypothesized mechanism of action for the compound.
Part 1: Primary Efficacy Screening
The initial assessment of the compound's efficacy involves determining its impact on cell viability and its ability to induce programmed cell death. These assays are fundamental for establishing a dose-response relationship and confirming cytotoxic or cytostatic activity.
Cell Viability Assay (MTT/MTS)
Scientific Rationale: Cell viability assays are a cornerstone for the initial screening of therapeutic compounds.[5][6] The MTT and MTS assays are colorimetric methods that measure the metabolic activity of a cell population, which correlates with the number of viable cells.[7][8][9] In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[7][8] A decrease in color intensity upon treatment with the compound indicates a reduction in cell viability, which could be due to cytotoxicity or inhibition of proliferation.[8]
Experimental Workflow:
Caption: General workflow for MTT/MTS cell viability assays.
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed a cancer cell line of interest (e.g., MM.1S, HCT116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in culture medium. A typical dose range would be from 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[7] Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[8]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Read the absorbance at 570-590 nm using a microplate reader.[7][8]
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Scientific Rationale: To determine if the observed decrease in viability is due to programmed cell death, an apoptosis assay is essential.[10] The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11][12] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[11]
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value for 24-48 hours. Include positive (e.g., staurosporine) and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.[11][12]
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[13]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Part 2: Mechanistic Elucidation
Once primary efficacy is established, the following assays can elucidate the underlying mechanism of action, testing the core hypothesis of targeted protein degradation and its downstream consequences.
Target Protein Degradation via Western Blotting
Scientific Rationale: Western blotting is a crucial technique to directly test the hypothesis that the compound induces the degradation of specific proteins.[14] If the compound functions as a CRBN modulator, it is expected to degrade known neo-substrates like the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This assay provides direct evidence of target engagement and degradation.
Detailed Protocol:
-
Cell Lysis: Treat cells with the compound for various time points (e.g., 2, 4, 8, 24 hours). After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[16]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15][17]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C with gentle shaking.[14]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. A time- and dose-dependent decrease in the target protein level would support the degradation hypothesis.
Cell Cycle Analysis
Scientific Rationale: Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[18][19] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), flow cytometry can be used to quantify the DNA content of each cell and determine the distribution of the cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[18][20]
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[21] Incubate for at least 30 minutes on ice or store at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Interpretation: Use cell cycle analysis software to generate a histogram of cell count versus DNA content. An accumulation of cells in a specific phase (e.g., G1 or G2/M) compared to the control indicates cell cycle arrest.
NF-κB Signaling Pathway Analysis
Scientific Rationale: The NF-κB (Nuclear Factor kappa B) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers.[22][23] Cereblon modulators are known to impact this pathway. Assessing the compound's effect on NF-κB activation is therefore a key mechanistic step. This can be achieved by measuring the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon pathway activation.[24]
Detailed Protocol (High-Content Imaging of p65 Translocation):
-
Cell Culture: Seed cells (e.g., HeLa, U2OS) on 96-well imaging plates.
-
Treatment: Pre-treat cells with the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 30 minutes.[24]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific sites and then incubate with a primary antibody against NF-κB p65. Follow this with a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use image analysis software to quantify the fluorescence intensity of p65 in both the nucleus and the cytoplasm. The nuclear-to-cytoplasmic intensity ratio is calculated. A decrease in this ratio in compound-treated, TNF-α-stimulated cells compared to TNF-α alone indicates inhibition of NF-κB translocation.
In Vitro Angiogenesis (Tube Formation) Assay
Scientific Rationale: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Many anti-cancer therapies work by inhibiting this process. The tube formation assay is a rapid and quantitative in vitro method to assess the anti-angiogenic potential of a compound.[25][26] In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (e.g., Matrigel), where they rapidly form three-dimensional, capillary-like structures. The ability of a compound to disrupt this network formation is a strong indicator of its anti-angiogenic properties.[27]
Detailed Protocol:
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with 50 µL of the extract and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing the test compound at various concentrations.
-
Seeding: Seed the HUVECs onto the polymerized gel at a density of 1-2 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours.[25]
-
Imaging: Visualize the tube network using a microscope and capture images.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin). A reduction in these parameters indicates anti-angiogenic activity.
Summary of Expected Outcomes and Data Interpretation
The collective data from these assays will provide a comprehensive profile of the compound's cellular efficacy and mechanism.
| Assay | Parameter Measured | Implication of Positive Result |
| MTT/MTS Assay | Metabolic activity / Cell Viability | Compound is cytotoxic or cytostatic. Establishes IC50. |
| Annexin V/PI Assay | Phosphatidylserine exposure / Membrane integrity | Compound induces programmed cell death (apoptosis). |
| Western Blot | Specific protein levels (e.g., IKZF1/3) | Compound induces degradation of target proteins. |
| Cell Cycle Analysis | DNA content per cell | Compound causes arrest at a specific phase of the cell cycle. |
| NF-κB Translocation | Nuclear vs. Cytoplasmic p65 signal | Compound modulates the NF-κB inflammatory pathway. |
| Tube Formation Assay | Endothelial cell network formation | Compound has anti-angiogenic potential. |
A successful compound profile would demonstrate a potent, dose-dependent reduction in cell viability, which is confirmed to be mediated by apoptosis. Mechanistically, this would be linked to the degradation of specific CRBN neo-substrates, leading to cell cycle arrest and favorable modulation of cancer-relevant pathways like NF-κB and angiogenesis. This multi-assay approach provides a robust, self-validating system to characterize the efficacy of this compound for its potential as a novel therapeutic agent.
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Application Notes and Protocols for In Vivo Evaluation of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Introduction
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a novel small molecule featuring a succinimide ring linked to a benzoic acid moiety. While specific in vivo data for this compound is not yet available, the succinimide core is a well-established pharmacophore present in a variety of clinically significant drugs, notably anticonvulsants. Furthermore, derivatives of benzoic acid are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo testing of this compound, outlining a strategic, tiered approach to elucidate its pharmacokinetic profile, assess its safety, and explore its potential therapeutic efficacy.
The protocols described herein are designed to be self-validating systems, emphasizing scientific integrity and adherence to established preclinical research guidelines.[4][5][6][7][8]
Tier 1: Preliminary In Vivo Characterization
The initial phase of in vivo testing is crucial for establishing the foundational pharmacokinetic and safety profile of the compound. These studies are essential prerequisites for designing subsequent efficacy studies.
Acute Toxicity Assessment
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxic effects of this compound.[9]
Animal Model:
-
Species: Mice (e.g., C57BL/6 or BALB/c) and Rats (e.g., Sprague-Dawley or Wistar). The use of two species is recommended for a more comprehensive toxicological profile.[10]
-
Sex: Both males and females should be included.
-
Age: 6-8 weeks.
-
Health Status: Healthy, specific-pathogen-free (SPF) animals.
Experimental Protocol:
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the study.
-
Grouping: Animals are randomly assigned to a control group and several dose groups (n=3-5 per group).
-
Dose Formulation: The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The stability and homogeneity of the formulation should be confirmed.[9]
-
Administration: A single dose is administered via the intended clinical route (e.g., oral gavage or intraperitoneal injection). A limit test can be initiated at a high dose (e.g., 2000 mg/kg).[11]
-
Observation: Animals are closely monitored for 14 days for clinical signs of toxicity, including changes in behavior, appearance, and body weight.[9][11]
-
Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed. Key organs should be collected for histopathological analysis.[5]
Data Analysis: The MTD is defined as the highest dose that does not cause mortality or significant clinical signs of toxicity.
Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Animal Model:
-
Species: Rats (Sprague-Dawley or Wistar) are often preferred for PK studies due to their larger blood volume, facilitating serial sampling.[10]
-
Cannulation: For precise blood collection, jugular vein cannulation may be performed prior to the study.
Experimental Protocol:
-
Dosing: A single dose of the compound is administered (intravenous and oral routes are recommended to determine bioavailability).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Analysis: Plasma concentrations of the compound are quantified using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Key pharmacokinetic parameters are calculated using appropriate software.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
Tier 2: Efficacy Evaluation in Disease Models
Based on the structural motifs of this compound, the following animal models are proposed to investigate its potential therapeutic applications.
Anticonvulsant Activity
The presence of the succinimide ring suggests potential anticonvulsant properties.[12][13]
Animal Models:
-
Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: A model for absence seizures.
-
6 Hz Psychomotor Seizure Test: A model for therapy-resistant partial seizures.
Experimental Protocol (General):
-
Animals: Mice (e.g., Swiss Webster) are commonly used.
-
Dosing: The compound is administered at various doses, determined from the acute toxicity studies. A vehicle control and a positive control (e.g., phenytoin for MES, ethosuximide for scPTZ) are included.
-
Seizure Induction: Seizures are induced at the predicted Tmax of the compound.
-
Endpoint: The ability of the compound to prevent or delay the onset of seizures is recorded.
Diagram 1: Workflow for Anticonvulsant Screening
Caption: Tiered approach for in vivo anticonvulsant evaluation.
Anti-inflammatory Activity
Benzoic acid derivatives often exhibit anti-inflammatory properties.[1]
Animal Models:
-
Carrageenan-Induced Paw Edema: An acute model of inflammation.[14][15]
-
Croton Oil-Induced Ear Edema: A model for topical anti-inflammatory effects.[14]
Experimental Protocol (Carrageenan-Induced Paw Edema):
-
Animals: Rats (Wistar or Sprague-Dawley).
-
Dosing: The compound is administered orally or intraperitoneally prior to carrageenan injection. A vehicle control and a positive control (e.g., indomethacin) are included.
-
Inflammation Induction: A sub-plantar injection of carrageenan is administered into the right hind paw.
-
Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Endpoint: The percentage inhibition of edema is calculated.
Anticancer Activity
Given the broad biological activities of related structures, preliminary anticancer screening may be warranted.[3]
Animal Model:
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice.[16][17][18][19] This approach allows for the in vivo assessment of a compound's effect on human tumor growth.[20]
Experimental Protocol (Xenograft Model):
-
Animals: Immunocompromised mice (e.g., nude or NOD/SCID).[17]
-
Tumor Implantation: A suspension of a human cancer cell line (e.g., a breast or colon cancer line) is injected subcutaneously into the flank of the mice.[17][19]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The compound is administered according to a defined schedule and dose.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The primary endpoint is tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.
Diagram 2: Xenograft Study Workflow
Caption: Standard workflow for an anticancer xenograft study.
Tier 3: Advanced Studies and Considerations
Should the compound demonstrate promising efficacy in any of the Tier 2 models, further in-depth studies would be warranted.
-
Chronic Toxicity: Repeated dose toxicity studies (e.g., 28-day) to assess the long-term safety profile.[21]
-
Mechanism of Action Studies: In vivo studies to elucidate the biological target and pathway of the compound.
-
Pharmacodynamics: Studies to correlate the pharmacokinetic profile with the observed pharmacological effects.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal suffering.[8]
Data Interpretation and Reporting
Rigorous statistical analysis is essential for the interpretation of in vivo data.[4] All experimental details, including the methodology, results, and statistical analyses, should be reported transparently to ensure reproducibility.
Conclusion
The in vivo evaluation of this compound requires a systematic and multi-faceted approach. By following the tiered strategy outlined in these application notes, researchers can effectively characterize the pharmacokinetic and toxicological properties of this novel compound and explore its therapeutic potential in relevant disease models.
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Cardoso, C. d. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Retrieved from [Link]
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Kamiński, K., et al. (2021). Asymmetric synthesis and in vivo/in vitro characterization of new hybrid anticonvulsants derived from (2,5-dioxopyrrolidin-1-yl)phenylacetamides. Bioorganic Chemistry, 109, 104751. [Link]
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Mahmood, F., et al. (2017). Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. BioMed Research International, 2017, 8943707. [Link]
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da Silva, P. S., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6542. [Link]
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Ioniță, M., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(15), 4991. [Link]
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Application Note & Protocol: A High-Throughput Screening Cascade for the Identification of Novel CNS-Active Benzoic Acid Derivatives
Abstract
The discovery of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, primarily due to the intricate complexity of the brain and the restrictive nature of the Blood-Brain Barrier (BBB).[1][2] Benzoic acid derivatives represent a versatile chemical scaffold with demonstrated potential for interacting with various CNS targets, including enzymes implicated in neurodegeneration like acetylcholinesterase.[3][4] This document outlines a comprehensive, multi-tiered high-throughput screening (HTS) strategy designed to efficiently identify and validate promising benzoic acid derivatives from large compound libraries. The workflow integrates high-content screening (HCS) for initial hit identification, automated electrophysiology for functional characterization, and in vitro BBB models for assessing CNS penetrability, providing a robust framework for early-stage CNS drug discovery.
Introduction: Navigating the Challenges of CNS Drug Discovery
The CNS is a uniquely protected organ, shielded by the Blood-Brain Barrier (BBB), a highly selective semipermeable border that prevents over 98% of small-molecule drugs from reaching their intended targets.[5] This biological fortress, combined with the complex pathophysiology of neurological diseases, contributes to the high attrition rates in CNS drug development pipelines.[2][5] To overcome these hurdles, a successful screening campaign must not only identify biologically active molecules but also prioritize those with physicochemical properties conducive to crossing the BBB.
High-Throughput Screening (HTS) is an indispensable tool in this endeavor, enabling the rapid and parallel testing of thousands to millions of compounds.[6][7] Cell-based assays, which constitute about half of all HTS campaigns, are particularly valuable as they provide biologically relevant data on a compound's efficacy and potential toxicity in a living system.[8][9] This guide details a systematic HTS cascade specifically tailored for identifying novel, CNS-active benzoic acid derivatives, moving from broad phenotypic screening to specific, mechanism-focused assays.
Foundational Principles: Designing CNS-Penetrant Molecules
A molecule's ability to cross the BBB via passive diffusion is largely dictated by its physicochemical properties. While not absolute rules, decades of research have established guidelines that significantly increase the probability of CNS penetration. Designing a screening library of benzoic acid derivatives or triaging hits based on these parameters is a critical first step. The balance between these properties is key; for instance, increasing lipophilicity can improve permeability but may also increase non-specific binding and reduce solubility.[10][11]
Table 1: Key Physicochemical Properties for Optimal CNS Drug Candidates [10][11][12]
| Parameter | Recommended Range | Rationale & Significance |
|---|---|---|
| Molecular Weight (MW) | < 400 Da | Smaller molecules are better able to diffuse across the tight junctions of the BBB. |
| Lipophilicity (cLogP) | 1.5 - 3.5 | An optimal lipophilicity is required to partition into the lipid membranes of the BBB without being so high that the compound gets trapped or is non-specifically bound. |
| Topological Polar Surface Area (TPSA) | < 70 Ų | TPSA is a surrogate for a molecule's hydrogen bonding capacity. Lower polarity is strongly correlated with increased BBB permeability.[10] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bond donors reduce polarity and improve membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | ≤ 5 | A lower count of acceptors is generally favorable for CNS penetration. |
| Ionization (pKa) | < 8.0 for bases | Compounds that are highly ionized at physiological pH (7.4) are typically too polar to cross the BBB. A pKa below 8.0 helps to avoid this liability.[10] |
The Screening Cascade: A Funnel-Based Approach to Hit Identification
A successful HTS campaign is not a single experiment but a strategic, multi-stage process. This cascade approach is designed to efficiently reduce a large, diverse library of compounds to a small number of high-quality, validated hits with a clear path toward lead optimization.
Figure 1: A multi-tiered HTS cascade for CNS drug discovery.
Tier 1 Protocol: High-Content Screening for Neuronal Health
Objective: To perform a primary screen to identify benzoic acid derivatives that exhibit neuroprotective, neurotrophic, or neurotoxic effects using a high-content, image-based assay.
Rationale: Neurite outgrowth is a highly sensitive and quantifiable indicator of neuronal health. Toxic insults can disrupt neurite networks at concentrations far below those that induce outright cell death, making it a robust endpoint for a primary screen.[13][14] High-content analysis allows for the simultaneous measurement of multiple parameters (e.g., neurite length, branch points, cell viability) from a single well, providing a rich dataset to distinguish specific neurotoxicity from general cytotoxicity.[15][16]
Protocol 1: Automated Neurite Outgrowth and Viability Assay
-
Cell Culture & Plating:
-
Culture human induced pluripotent stem cell (iPSC)-derived neurons according to the manufacturer's protocol. iPSCs are used as they provide a biologically relevant human model in scalable quantities.[15]
-
Seed the neurons into 384-well, poly-D-lysine coated imaging plates at a density of 5,000-10,000 cells per well.
-
Allow neurons to adhere and form initial networks for 3-5 days in a humidified incubator at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a master plate of the benzoic acid derivative library, with each compound diluted to a 10 mM stock in DMSO.
-
Using an automated liquid handler, perform a serial dilution to create a working plate.
-
Add the compounds to the cell plates to achieve a final concentration of 10 µM. Include vehicle controls (0.1% DMSO) and a positive control for toxicity (e.g., 1 µM Rotenone).
-
-
Incubation:
-
Incubate the treated plates for 48-72 hours at 37°C, 5% CO₂.
-
-
Staining for High-Content Imaging:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the neurons with an antibody against β-III tubulin (a neuron-specific marker) conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Counterstain with Hoechst 33342 to visualize cell nuclei (for cell counting/viability).
-
Wash the wells with PBS.
-
-
Image Acquisition & Analysis:
-
Use an automated high-content imaging system to capture images from each well (e.g., 4-9 fields per well).
-
Utilize an image analysis software module (e.g., MetaXpress® Neurite Outgrowth Application Module) to automatically quantify:
-
Total neurite length per neuron
-
Number of branch points
-
Number of processes
-
Total cell count (from Hoechst stain)
-
-
-
Hit Identification:
-
Normalize the data to the vehicle control wells.
-
Define "hits" as compounds that alter neurite length by >3 standard deviations from the mean of the vehicle controls, while exhibiting <20% change in cell count to exclude broadly cytotoxic compounds.
-
Tier 2 Protocols: Hit Confirmation and Mechanistic Triage
Objective: To confirm the activity of primary hits through dose-response analysis and to characterize their effects on specific CNS targets and their ability to cross an in vitro BBB model.
Protocol 2: Automated Patch Clamp (APC) for Ion Channel Activity
Rationale: Ion channels are fundamental to neuronal signaling and are a major class of CNS drug targets.[17] Automated patch clamp systems provide a significant increase in throughput compared to manual patch-clamping, making it feasible to screen dozens of compounds from a primary screen.[18][19] This assay determines if a compound's neuroactivity is mediated through the modulation of ion channels (e.g., Na⁺, K⁺, Ca²⁺ channels).
Methodology Outline:
-
Cell Line Preparation: Use a stable cell line heterologously expressing a specific ion channel of interest (e.g., HEK293 cells expressing Nav1.7 or hERG).
-
APC System Setup: Prime the APC system (e.g., Qube or SyncroPatch) with appropriate internal and external solutions.
-
Compound Application: Apply a range of concentrations (e.g., 0.01 to 30 µM) of the hit compounds to the cells.
-
Electrophysiological Recording: Apply a specific voltage protocol to elicit ion channel currents and record the response in the presence of the compound.
-
Data Analysis: Calculate the percent inhibition or activation at each concentration and fit the data to a dose-response curve to determine the IC₅₀ or EC₅₀ value.
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Rationale: A compound's biological activity is irrelevant for CNS applications if it cannot reach its target in the brain.[20] This assay provides a crucial, early assessment of a compound's potential for CNS penetration. The Transwell co-culture model is a widely used system that mimics the in vivo BBB by including endothelial cells, astrocytes, and pericytes, which together establish restrictive tight junctions.[21][22][23]
Figure 2: Diagram of the in vitro BBB Transwell co-culture model.
Step-by-Step Protocol:
-
Model Assembly & Culture:
-
Coat the apical side of a 24-well Transwell insert (0.4 µm pore size) with fibronectin.
-
Seed human brain microvascular endothelial cells (BMECs) onto the apical side.
-
Coat the basolateral side of the insert with a collagen mixture.
-
Seed a co-culture of human astrocytes and pericytes on the basolateral side of the well plate.
-
Culture the system for 4-5 days until a tight barrier is formed.
-
-
Barrier Integrity Verification:
-
Permeability Experiment:
-
Remove the culture medium from the apical and basolateral chambers.
-
Add fresh assay buffer to the basolateral (receiver) chamber.
-
Add the test compound (e.g., at 10 µM) to the apical (donor) chamber. Include positive (Caffeine, Propranolol) and negative (Atenolol) control compounds in separate wells.
-
Incubate the plate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh buffer.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the compound in the collected samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
-
Table 2: Interpretation of In Vitro Papp Values
| Papp (x 10⁻⁶ cm/s) | Predicted In Vivo Brain Penetration |
|---|---|
| > 5.0 | High |
| 2.0 - 5.0 | Medium |
| < 2.0 | Low / Poor |
Conclusion: From High-Throughput Data to High-Quality Leads
The journey from a large chemical library to a promising CNS drug candidate is complex and fraught with challenges. The integrated HTS cascade presented here provides a robust and efficient framework for navigating this process. By starting with a broad, phenotypic high-content screen, researchers can cast a wide net to identify molecules with relevant neuronal activity. Subsequent triage through dose-response confirmation, target-based assays like automated patch clamp, and critical ADME assays such as in vitro BBB permeability ensures that resources are focused only on the most promising compounds.[11] This systematic, data-driven approach, which balances the assessment of biological activity with the likelihood of CNS penetration, significantly enhances the probability of identifying high-quality benzoic acid derivatives for further development as next-generation CNS therapeutics.
References
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Acar, Ç., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie. [Link]
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High-Content Screening: Principles, Techniques, and Applications. ZeClinics. [Link]
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Boost Drug Discovery with Automated Patch Clamp Efficiency. Sophion Bioscience. [Link]
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Challenges and Opportunities in CNS Drug Development. Simbec-Orion. [Link]
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What are the challenges of developing CNS-active drugs? Proclinical. [Link]
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Le-Tien, H., et al. (2017). Application of Automated Image-guided Patch Clamp for the Study of Neurons in Brain Slices. JoVE. [Link]
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The future of CNS drug development: signs of real progress. Drug Discovery World. [Link]
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Obergrussberger, A., et al. (2021). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Expert Opinion on Drug Discovery. [Link]
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Fu, B. M. (2018). Quantification of In Vitro Blood-Brain Barrier Permeability. Methods in Molecular Biology. [Link]
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An in vitro model for studying CNS white matter: functional properties and experimental approaches. PubMed Central. [Link]
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Blood Brain Barrier Permeability Assay Background. Neuromics. [Link]
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Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. ResearchGate. [Link]
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Helms, H. C., et al. (2016). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics. [Link]
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Benzoic acid derivatives. Slideshare. [Link]
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In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Taylor & Francis Online. [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). BPS Bioscience. [Link]
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Cell-based assays for high-throughput screening. Broad Institute. [Link]
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high-throughput cell-based assay: Topics by Science.gov. Science.gov. [Link]
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Challenges of HTS in early-stage drug discovery. Axxam. [Link]
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Description and names of the tested benzoic acid derivatives. ResearchGate. [Link]
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Application Note: Evaluating 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid as a Novel Covalent Chemical Probe
Introduction: Rationale and Potential Applications
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a unique small molecule that, while not extensively characterized in the scientific literature as a chemical probe, possesses significant potential for such applications. Its chemical architecture combines two key features: a substituted succinimide-like ring and a benzoic acid moiety. This structure positions it as a compelling candidate for use in covalent drug discovery and chemical biology, particularly within the framework of fragment-based ligand discovery (FBLD).
The core of its potential lies in the electrophilicity of the α,β-unsaturated amide system within the 3-methyl-2,5-dioxopyrrolidine ring. This feature makes it a potential Michael acceptor, capable of forming a stable, covalent bond with nucleophilic amino acid residues on a protein target, such as the thiol group of cysteine or the amine group of lysine. Covalent probes and inhibitors offer distinct advantages, including high potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent binders.
This document provides a comprehensive guide for researchers to evaluate and utilize this compound as a covalent chemical probe. We present detailed protocols for assessing its reactivity, identifying protein targets, and confirming target engagement in a cellular context.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of robust assay design. The properties of this compound are summarized below. Its molecular weight and structural complexity are well within the typical ranges for fragment-based screening, often referred to as the "Rule of Three".
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₄ | PubChem |
| Molecular Weight | 233.22 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 104593-60-4 | PubChem |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in DMSO, DMF | Vendor Data |
Proposed Mechanism of Action: Covalent Target Modification
We hypothesize that this compound acts as an irreversible covalent modifier. The electron-withdrawing nature of the two carbonyl groups enhances the electrophilicity of the double bond within the pyrrolidinedione ring, making it susceptible to nucleophilic attack by residues like cysteine. The reaction proceeds via a Michael addition mechanism, resulting in a stable thioether linkage between the probe and its protein target. This targeted covalent modification can be used to elucidate protein function, validate drug targets, or serve as a starting point for developing potent covalent inhibitors.
Figure 2: Workflow for assessing the covalent reactivity of the probe with N-acetyl-L-cysteine.
Step-by-Step Procedure:
-
Preparation: Prepare a 10 mM stock solution of the probe in DMSO. Prepare a 10 mM stock solution of N-acetyl-L-cysteine in PBS (pH 7.4).
-
Reaction Setup: In a microcentrifuge tube, add PBS to a final volume of 100 µL. Add 1 µL of the probe stock solution and 1 µL of the NAC stock solution. The final concentration for each will be 100 µM.
-
Incubation: Incubate the reaction mixture at room temperature. Take aliquots at specified time points (e.g., 0, 1, 4, and 24 hours).
-
Analysis: Immediately before analysis, quench the reaction by adding 1 µL of 10% formic acid. Analyze the sample by LC-MS.
-
Data Interpretation: Monitor the ion chromatograms for the mass of the probe, NAC, and the expected covalent adduct (Mass = 233.22 + 163.19 = 396.41 g/mol ). A successful reaction will show a time-dependent decrease in the starting material peaks and a corresponding increase in the adduct peak.
Protocol 2: Biophysical Screening for Target Identification
Objective: To identify potential protein targets by screening the compound against a library of proteins using Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA). A covalent interaction will significantly stabilize the protein, leading to an increase in its melting temperature (Tm).
Materials:
-
This compound
-
Purified target proteins (e.g., 0.5 mg/mL)
-
SYPRO Orange dye (5000x stock)
-
Appropriate buffer for each protein (e.g., HEPES, pH 7.5)
-
Quantitative PCR (qPCR) instrument with a thermal ramping feature
Workflow Diagram: ```dot digraph "TSA Workflow" { graph [nodesep=0.4, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes A [label="1. Prepare Reagents\nDilute Probe to 200 µM\nDilute Protein to 2X final conc.\nPrepare Dye/Buffer mix"]; B [label="2. Assemble Assay Plate\nAdd 10 µL Protein\nAdd 10 µL Probe or DMSO control\n(Final conc: Probe 100 µM)"]; C [label="3. Incubate (Optional)\n30 min at RT for covalent reaction"]; D [label="4. Add Dye\nAdd SYPRO Orange to each well"]; E [label="5. Run qPCR Instrument\nMelt curve program:\n25°C to 95°C (1°C/min step)"]; F [label="6. Analyze Data\nCalculate derivative of fluorescence curve\nDetermine Tm (peak of derivative)\nCalculate ΔTm (Tm_probe - Tm_DMSO)"];
// Edges A -> B -> C -> D -> E -> F; }
Application Notes & Protocols: Evaluating Pyrrolidine-2,5-dione Derivatives in Epilepsy Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Initial searches for the specific compound "3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid" did not yield published data within the context of epilepsy research. However, the underlying chemical scaffold, pyrrolidine-2,5-dione , is a cornerstone of several promising research programs aimed at discovering next-generation anti-seizure medications (ASMs). This guide, therefore, focuses on the broader class of pyrrolidine-2,5-dione derivatives, synthesizing field-proven insights and methodologies for their evaluation. We will refer to a representative investigational compound from this class as PPD-Compound X to illustrate the protocols.
Introduction: The Pyrrolidine-2,5-dione Scaffold in Anti-Seizure Drug Discovery
Epilepsy is a complex neurological disorder characterized by recurrent, unprovoked seizures, affecting millions globally. A significant portion of patients, up to 40%, exhibit drug-resistant epilepsy, creating a pressing need for novel therapeutic agents with improved efficacy and safety profiles.[1] The pyrrolidine-2,5-dione core, present in the established ASM ethosuximide, has served as a foundational structure for the development of innovative "hybrid" molecules.[1] These novel derivatives often combine the pyrrolidine-2,5-dione moiety with pharmacophores from other ASMs like levetiracetam or lacosamide, aiming to achieve a broader spectrum of activity.[1][2]
Research into these hybrid compounds has revealed candidates with potent, broad-spectrum anticonvulsant activity in preclinical models that predict efficacy against various seizure types, including generalized tonic-clonic, absence, and therapy-resistant focal seizures.[3][4][5][6] Their mechanisms of action are often multi-targeted, moving beyond the traditional focus of ethosuximide on T-type calcium channels.[5][7] This document provides a comprehensive framework for the preclinical evaluation of novel pyrrolidine-2,5-dione derivatives, from initial in vivo screening to mechanistic in vitro deconvolution.
Putative Mechanisms of Action: A Multi-Targeted Approach
The therapeutic potential of PPD-derivatives stems from their ability to modulate neuronal excitability through multiple pathways. Unlike single-target agents, these compounds often engage several key players in seizure generation and propagation.
-
Modulation of Voltage-Gated Ion Channels : A primary mechanism for many ASMs is the blockade of voltage-gated sodium channels, which reduces high-frequency neuronal firing.[7] Several PPD-derivatives have been shown to interact with both sodium and calcium channels.[3][5][6][8] This dual action can potently suppress the spread of seizure activity.[3]
-
Enhancement of Glutamate Clearance : Excitatory amino acid transporters (EAATs), particularly EAAT2 expressed on glial cells, are crucial for clearing synaptic glutamate. Impaired glutamate uptake is implicated in epileptogenesis. A novel and promising mechanism identified for a pyrrolidine-2,5-dione derivative is the positive allosteric modulation of EAAT2, enhancing glutamate uptake and thereby reducing excitotoxicity.[9]
The following diagram illustrates these potential convergent mechanisms of action.
Caption: Putative multi-target mechanism of PPD-Compound X.
Experimental Protocols: A Tiered Approach to Evaluation
A systematic, multi-tiered approach is essential for characterizing the anticonvulsant profile of a novel PPD-derivative. The workflow begins with broad in vivo screening to establish efficacy and tolerability, followed by more complex models and in vitro assays to elucidate the mechanism of action.
Caption: Tiered experimental workflow for evaluating PPD-Compound X.
In Vivo Evaluation: Core Anticonvulsant Screening
These protocols are foundational for determining the efficacy, potency, and therapeutic window of PPD-Compound X in established rodent models.[10]
Protocol 1: Maximal Electroshock (MES) Seizure Test
-
Rationale: The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[3] It assesses a compound's ability to prevent the spread of seizures.
-
Materials:
-
Male CF-1 mice (20-25 g)
-
PPD-Compound X dissolved in appropriate vehicle (e.g., 0.5% methylcellulose)
-
Corneal electrodes
-
Electroshock generator (e.g., Ugo Basile ECT unit)
-
Saline solution with local anesthetic (e.g., 0.5% tetracaine)
-
-
Procedure:
-
Administer PPD-Compound X or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 100 mg/kg).
-
At the time of peak effect (predetermined by pharmacokinetic studies, typically 30-60 min), apply a drop of saline/anesthetic to the animal's eyes.
-
Position corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
Calculate the median effective dose (ED₅₀), the dose at which 50% of animals are protected.
-
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Rationale: The scPTZ model is highly predictive of efficacy against generalized absence and myoclonic seizures. It evaluates a compound's ability to elevate the seizure threshold.
-
Materials:
-
Male CF-1 mice (20-25 g)
-
PPD-Compound X solution
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
-
Procedure:
-
Administer PPD-Compound X or vehicle (i.p.).
-
At the time of peak effect, administer PTZ via a subcutaneous injection in the scruff of the neck.
-
Observe the animal for 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs, head, and/or body lasting for at least 5 seconds).
-
The absence of clonic seizures within the observation period indicates protection.
-
Calculate the ED₅₀.
-
Protocol 3: 6-Hz Psychomotor Seizure Model
-
Rationale: This model is particularly valuable for identifying compounds that may be effective against therapy-resistant focal seizures.[11] It is considered more sensitive than the MES test for certain mechanisms of action.[3]
-
Materials:
-
Male CF-1 mice (20-25 g)
-
PPD-Compound X solution
-
Corneal electrodes and electroshock generator
-
-
Procedure:
-
Administer PPD-Compound X or vehicle (i.p.).
-
At the time of peak effect, apply saline/anesthetic to the eyes.
-
Deliver a long-duration, low-frequency electrical stimulus via corneal electrodes (e.g., 32 mA, 6 Hz for 3 s).[4]
-
Observe the animal for seizure activity. The endpoint is characterized by stereotyped, "psychomotor" behaviors such as stun, forelimb clonus, and twitching of the vibrissae.
-
The absence of these seizure behaviors indicates protection.
-
Calculate the ED₅₀.
-
Protocol 4: Rotarod Test for Neurological Deficit
-
Rationale: This test assesses motor coordination and is used to determine the median toxic dose (TD₅₀), providing a measure of a compound's potential for central nervous system side effects.[3]
-
Procedure:
-
Train mice to remain on an accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for a set duration (e.g., 1-2 minutes).
-
Administer PPD-Compound X or vehicle (i.p.) at various doses.
-
At the time of peak effect, place the animal on the rotarod and record the latency to fall.
-
An animal that falls off the rod within the set duration is considered to exhibit motor impairment.
-
Calculate the TD₅₀, the dose at which 50% of animals fail the test.
-
Data Presentation: Efficacy and Safety Profile
The data from these in vivo tests can be summarized to calculate the Protective Index (PI), a key indicator of a compound's therapeutic window (PI = TD₅₀ / ED₅₀). A higher PI suggests a better separation between efficacy and toxicity.
| Test Model | Endpoint | PPD-Compound X ED₅₀ (mg/kg) | Reference ASM ED₅₀ (mg/kg) |
| MES | Tonic Hindlimb Extension | 35.0 | Phenytoin: 9.5 |
| scPTZ | Clonic Seizures | 55.0 | Ethosuximide: 130 |
| 6-Hz (32 mA) | Psychomotor Seizures | 40.0 | Levetiracetam: 17.0 |
| Rotarod | Motor Impairment (TD₅₀) | 450.0 | - |
| Protective Index (PI) | (TD₅₀/ED₅₀) | MES: 12.9 | - |
(Note: Data are representative examples based on published literature for this class of compounds and should not be considered actual experimental results.)[3][4]
In Vitro Evaluation: Unraveling the Mechanism of Action
In vitro assays are critical for identifying the molecular targets of PPD-Compound X and understanding the cellular basis of its anticonvulsant activity.
Protocol 5: Electrophysiology in Acute Hippocampal Slices
-
Rationale: Brain slices maintain intact neural circuits, allowing for the study of how a compound affects network excitability and epileptiform activity.[12][13][14]
-
Materials:
-
Rodent brain slicer (vibratome)
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Glass microelectrodes, amplifier, and data acquisition system
-
Chemoconvulsant (e.g., 4-Aminopyridine [4-AP] or Bicuculline)
-
-
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from a juvenile rat or mouse.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with a chemoconvulsant-containing aCSF to induce epileptiform discharges (interictal-like spikes or seizure-like events).[12]
-
Obtain a stable baseline recording of epileptiform activity using a field potential electrode in the CA1 or CA3 region.
-
Bath-apply PPD-Compound X at various concentrations (e.g., 1, 10, 100 µM).
-
Record the changes in the frequency, amplitude, and duration of the epileptiform events.
-
A significant reduction in epileptiform activity indicates a direct anti-epileptic effect on neuronal networks.
-
Protocol 6: Glutamate Uptake Assay in Glial Cultures
-
Rationale: This functional assay directly tests the hypothesis that PPD-Compound X enhances the activity of glutamate transporters like EAAT2.[9]
-
Materials:
-
Primary astrocyte cultures or COS-7 cells transfected to express human EAAT2
-
³H-D-aspartate (a radiolabeled, non-metabolizable substrate for EAATs)
-
PPD-Compound X
-
Scintillation counter
-
-
Procedure:
-
Plate cells in 24-well plates and grow to confluency.
-
Pre-incubate the cells with PPD-Compound X or vehicle in a buffered salt solution for 10-15 minutes.
-
Initiate the uptake reaction by adding a solution containing ³H-D-aspartate.
-
Allow the uptake to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
An increase in ³H-D-aspartate uptake in the presence of PPD-Compound X indicates positive modulation of the glutamate transporter.[9]
-
Conclusion and Future Directions
The pyrrolidine-2,5-dione scaffold represents a fertile ground for the discovery of novel anti-seizure medications with broad-spectrum efficacy and potentially novel mechanisms of action. The protocols outlined in this guide provide a robust framework for the systematic evaluation of new chemical entities like PPD-Compound X. By progressing from high-throughput in vivo screening in validated seizure models to detailed in vitro mechanistic studies, researchers can effectively identify and characterize promising lead candidates. Future work should focus on exploring efficacy in chronic epilepsy models (e.g., kindling) and further delineating molecular targets to pave the way for clinical development.[9][10]
References
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- Doherty, J., & Gross, G. (2018, February 8). In Vitro Screening for Seizure Liability Using Microelectrode Array Technology. Toxicological Sciences | Oxford Academic.
- Szafarz, M., et al. (2020, November 20). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. PMC - PubMed Central.
- Kaminski, K., et al. (2022, September 8). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed.
- Löscher, W., & Klitgaard, H. (n.d.). Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE. PubMed Central.
- Kaminski, K., et al. (2021, February 19). Asymmetric synthesis and in vivo/in vitro characterization of new hybrid anticonvulsants derived from (2,5-dioxopyrrolidin-1-yl)phenylacetamides. PubMed.
- The influence of a new hybrid compound derived from 2-(2,5-dioxopyrrolidin-1-yl) propanamide on hippocampal neuroprotection and. (n.d.).
- Kaminski, K., et al. (n.d.). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug- like Properties and Potent Antiseizure Activity In Vivo.
- Smith, L. A., & Cunningham, M. (2025, May 10).
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- Sałat, K., et al. (2017, February 10). Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide in animal models of pain and epilepsy. PubMed Central.
- Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society.
- Szafarz, M., et al. (2020, July 1). Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents. PubMed.
- Szafarz, M., et al. (2021, December 3). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. PMC - PubMed Central.
- N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. (n.d.). PubMed.
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Application Notes and Protocols for the Development of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid Prodrugs
Introduction
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a novel compound of interest, structurally related to the class of immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide.[1][2][3] These agents are known to exert their therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][4][5] The core structure of this compound suggests its potential as a modulator of this pathway, making it a compelling candidate for drug development, particularly in oncology and immunology.
However, the physicochemical properties of the parent molecule, specifically its carboxylic acid moiety, may present challenges in terms of solubility, permeability, and overall bioavailability. A well-established strategy to overcome these limitations is the prodrug approach.[6] Prodrugs are inactive derivatives of a drug molecule that undergo biotransformation in the body to release the active parent drug.[7] This guide provides a comprehensive overview of the design, synthesis, and evaluation of prodrugs of this compound, intended for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Parent Compound: this compound
A reliable synthesis of the parent compound is the essential first step. The following protocol is adapted from established methods for similar structures.[8]
Protocol 1: Synthesis of this compound
This protocol describes a two-step process involving the fusion of 3-aminobenzoic acid with citraconic anhydride, followed by hydrogenation.
Step 1: Synthesis of 3-(3-Methyl-2,5-dioxo-2,5-dihydro-pyrrol-1-yl)benzoic acid
-
Reaction Setup: In a round-bottom flask, combine 3-aminobenzoic acid (1 equivalent) and citraconic anhydride (1 equivalent).
-
Fusion: Heat the mixture without solvent at 150-160°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. Dissolve the resulting solid in ethyl acetate and wash with 1 M HCl, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 3-(3-methyl-2,5-dioxo-2,5-dihydro-pyrrol-1-yl)benzoic acid.
Step 2: Hydrogenation to this compound
-
Reaction Setup: Dissolve the product from Step 1 in methanol in a suitable hydrogenation vessel.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a solid.
Part 2: Prodrug Design and Synthesis
The carboxylic acid group of the parent compound is the primary handle for prodrug modification. Ester and amide prodrugs are common strategies to mask the polar carboxylic acid, thereby increasing lipophilicity and potentially enhancing cell permeability and oral absorption.
Rationale for Prodrug Strategies
-
Ester Prodrugs: Esterification of the carboxylic acid can improve membrane permeability. These prodrugs are often designed to be cleaved by ubiquitous esterases in the plasma and tissues, releasing the active parent drug.[9]
-
Amide Prodrugs: Amide linkages are generally more stable than esters and may offer a slower, more sustained release of the parent drug. They are cleaved by amidases, which have a different tissue distribution than esterases.
Protocol 2: Synthesis of Ester Prodrugs (General Procedure using DCC Coupling)
This protocol describes the synthesis of an ethyl ester prodrug as an example. The alcohol can be varied to generate a library of ester prodrugs with different properties.
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Alcohol Addition: Add the desired alcohol (e.g., ethanol, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired ester prodrug.[1][10]
Protocol 3: Synthesis of Amide Prodrugs (General Procedure using HATU Coupling)
This protocol describes the synthesis of an N-benzyl amide prodrug as an example. The amine can be varied to generate a library of amide prodrugs.
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add the desired amine (e.g., benzylamine, 1.2 equivalents), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2-3 equivalents).[11][12]
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired amide prodrug.[13]
Part 3: In Vitro Evaluation of Prodrugs
A series of in vitro assays are crucial to characterize the stability, conversion, and potential for improved absorption of the synthesized prodrugs.
Workflow for In Vitro Prodrug Evaluation
Caption: Workflow for the in vitro evaluation of prodrugs.
Protocol 4: Stability in Simulated Gastric and Intestinal Fluids
This protocol assesses the chemical stability of the prodrugs under conditions mimicking the gastrointestinal tract.
-
Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 7.0 mL of HCl and dilute with water to 1 L.[7]
-
Simulated Intestinal Fluid (SIF, pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N NaOH and 500 mL of water. Add 10 g of pancreatin, mix, and adjust the pH to 6.8 with 0.2 N NaOH or 0.2 N HCl. Dilute with water to 1 L.[7]
-
-
Incubation: Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO). Dilute the stock solution into pre-warmed SGF and SIF to a final concentration of 1-10 µM.
-
Time Points: Incubate the solutions at 37°C with gentle shaking. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Sample Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining prodrug and the formation of the parent drug.
Protocol 5: Plasma Stability Assay
This protocol evaluates the rate of conversion of the prodrug to the active parent drug in the presence of plasma enzymes.
-
Plasma Preparation: Thaw frozen plasma (human, rat, or mouse) at 37°C.
-
Incubation: Prepare a stock solution of the prodrug in DMSO. Dilute the stock solution into pre-warmed plasma to a final concentration of 1-10 µM.
-
Time Points: Incubate the plasma samples at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot.
-
Sample Quenching and Protein Precipitation: Transfer the plasma aliquot to a tube containing 3 volumes of cold acetonitrile with an internal standard to precipitate plasma proteins and stop the enzymatic reaction.
-
Analysis: Vortex the samples and centrifuge at high speed. Analyze the supernatant by LC-MS/MS to determine the concentrations of the prodrug and the parent drug. The half-life (t½) of the prodrug in plasma is then calculated.
Protocol 6: Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption across the gut wall.[14][15][16]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (prodrug or parent drug) to the apical (A) side (for A to B transport) or the basolateral (B) side (for B to A transport) of the Transwell insert.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling: At specified time points, collect samples from the receiver compartment (B for A to B, A for B to A).
-
Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
Table 1: Representative Data from In Vitro Evaluation
| Compound | SGF Stability (t½, min) | SIF Stability (t½, min) | Plasma Stability (t½, min) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio |
| Parent Drug | >120 | >120 | >120 | 1.5 | 1.2 |
| Ethyl Ester Prodrug | >120 | 95 | 15 | 8.2 | 1.1 |
| N-Benzyl Amide Prodrug | >120 | >120 | 85 | 6.5 | 1.3 |
Part 4: In Vivo Pharmacokinetic Evaluation
Promising prodrug candidates identified from in vitro studies should be advanced to in vivo pharmacokinetic (PK) studies to assess their absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol 7: Rodent Pharmacokinetic Study (Oral Gavage)
This protocol outlines a typical single-dose PK study in rats.
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Dose Formulation: Formulate the prodrug and parent drug in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer a single oral dose of the test compound to the rats via gavage.[17] A typical dose might be 10 mg/kg.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentrations of the prodrug and the parent drug using a validated LC-MS/MS method.[18][19]
-
Pharmacokinetic Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and oral bioavailability (F%).
Table 2: Representative Pharmacokinetic Parameters in Rats (10 mg/kg, Oral Gavage)
| Compound | Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |
| Parent Drug | Parent Drug | 150 | 2.0 | 980 |
| Ethyl Ester Prodrug | Prodrug | 50 | 0.5 | 120 |
| Parent Drug | 850 | 1.0 | 5600 |
Logical Flow of Prodrug Development and Evaluation
Caption: Logical progression of prodrug development.
Part 5: Analytical Methodologies
A robust and validated analytical method is critical for the accurate quantification of the prodrug and parent drug in biological matrices.
Protocol 8: LC-MS/MS Method for Plasma Sample Analysis
This is a general template that will require optimization for the specific analytes.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to separate the prodrug, parent drug, and internal standard.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode, optimized for the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for the prodrug, parent drug, and internal standard.
-
Conclusion
The development of prodrugs of this compound represents a promising strategy to enhance its therapeutic potential. By systematically synthesizing and evaluating a library of prodrugs, researchers can identify candidates with improved physicochemical and pharmacokinetic properties. The protocols and workflows outlined in this guide provide a comprehensive framework for the successful development and characterization of these novel therapeutic agents.
References
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Current Trends in Clinical Trials of Prodrugs. (n.d.). MDPI. Retrieved from [Link]
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Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. (2024). Dove Medical Press. Retrieved from [Link]
- Prodrug derivatives of carboxylic acid drugs. (n.d.). Google Patents.
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Rapid LC--ESI-MS--MS Method for the Simultaneous Determination of Clopidogrel and its Carboxylic Acid Metabolite in Human Plasma. (2025). ResearchGate. Retrieved from [Link]
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Cereblon E3 ligase modulator. (n.d.). Wikipedia. Retrieved from [Link]
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A Convenient Synthesis of 2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic Acid. (2003). Georg Thieme Verlag Stuttgart · New York. Retrieved from [Link]
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Amine to Amide (Coupling) - Mech (HATU). (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Caco-2 cell permeability assays to measure drug absorption. (2025). ResearchGate. Retrieved from [Link]
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The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells. (2008). PubMed. Retrieved from [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]
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FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in. (n.d.). Daikin Chemicals. Retrieved from [Link]
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Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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Lenalidomide and Pomalidomide: Immunomodulating Drug Therapies in Multiple Myeloma. (2021). Retrieved from [Link]
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An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. (n.d.). NIH. Retrieved from [Link]
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Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma. (2021). PubMed. Retrieved from [Link]
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DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. (2023). Retrieved from [Link]
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Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]
- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. (n.d.). Google Patents.
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Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]
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Stability studies in the presence of simulated intestinal fluid (SIF), simulated gastric fluid (SGF), and Human serum (HS) following variation in terms of hydrodynamic diameter and ζ-potential: panel (A,B) for NEs + BM635 and panel (C,D) NIs + BM859. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. (2023). ResearchGate. Retrieved from [Link]
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Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). NIH. Retrieved from [Link]
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Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. Retrieved from [Link]
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Next-Generation Drugs Targeting the Cereblon Ubiquitin Ligase. (2019). YouTube. Retrieved from [Link]
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Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (n.d.). PMC - NIH. Retrieved from [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved from [Link]
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DCC coupling of an alcohol to a carboxylic acid. (n.d.). ChemSpider Synthetic Pages. Retrieved from [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Retrieved from [Link]
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ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]
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Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. (2008). SciSpace. Retrieved from [Link]
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Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (n.d.). ResearchGate. Retrieved from [Link]
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Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels. (n.d.). MDPI. Retrieved from [Link]
- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.
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SIF Media (Simulated Intestinal Fluids). (n.d.). Interchim. Retrieved from [Link]
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Application Notes and Protocols for the In Vivo Formulation of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Introduction
The successful in vivo evaluation of a novel chemical entity is critically dependent on the development of an appropriate formulation that ensures adequate exposure of the test compound in the animal model. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid for preclinical in vivo studies. Due to the limited publicly available experimental data on its physicochemical properties, this guide integrates in silico predictions to inform a rational formulation strategy. The principles and protocols detailed herein are designed to be broadly applicable to other small molecules with similar characteristics.
Pre-formulation Assessment: Characterizing the Molecule
A thorough understanding of the physicochemical properties of a compound is the cornerstone of a successful formulation strategy.[1] In the absence of extensive experimental data for this compound, in silico predictive tools provide valuable initial insights.
In Silico Physicochemical Profiling
Various computational models can be used to estimate key parameters that govern a compound's biopharmaceutical behavior.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | In Silico Tool | Implication for Formulation |
| Molecular Weight | 233.22 g/mol | N/A | Low molecular weight, generally favorable for absorption. |
| logP (o/w) | 1.5 - 2.5 | SwissADME, pkCSM | Moderate lipophilicity suggests that solubility in aqueous media may be limited. |
| Aqueous Solubility | Poorly soluble | SwissADME | Significant formulation challenges are anticipated to achieve desired concentrations for in vivo studies. |
| pKa (acidic) | 4.0 - 5.0 | pkCSM, Chemicalize | The presence of a carboxylic acid group indicates that solubility will be highly pH-dependent, increasing at pH values above the pKa. |
| BCS Classification | Likely Class II or IV | Inferred | Low solubility and potentially moderate to high permeability suggest a Biopharmaceutics Classification System (BCS) Class II or IV designation, where absorption is limited by dissolution.[1][2] |
Note: These are predicted values and should be confirmed experimentally whenever possible.
The predicted low aqueous solubility and the presence of an ionizable carboxylic acid group are the most critical factors to consider for formulation development. The moderate lipophilicity suggests that lipid-based formulations could be a viable option.
Formulation Strategy: A Decision-Making Workflow
Based on the pre-formulation assessment, a strategic approach to formulation development can be devised. The primary goal is to overcome the low aqueous solubility to ensure sufficient and reproducible exposure in vivo.
Workflow for Formulation Selection
The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy for this compound.
Caption: Formulation selection workflow.
For this compound, a solution formulation is the first choice if the required dose can be dissolved in a physiologically tolerable volume of a suitable vehicle. If not, a suspension is the next logical step.
Detailed Protocols for Formulation Preparation
The following protocols provide step-by-step instructions for preparing solution and suspension formulations suitable for oral gavage in rodents.
Protocol 1: Preparation of a Clear Solution
This protocol is suitable for lower dose studies where the compound can be fully solubilized. The strategy here is to increase the pH of the formulation vehicle to deprotonate the carboxylic acid, thereby increasing its aqueous solubility.
Materials:
-
This compound
-
0.1 N Sodium Hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile water for injection
-
pH meter
-
Sterile vials
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of compound and vehicle: Based on the desired concentration and total volume.
-
Initial Dissolution: Weigh the required amount of this compound and place it in a sterile vial.
-
Vehicle Addition: Add a portion (e.g., 80%) of the final volume of sterile water or PBS to the vial.
-
pH Adjustment: While stirring, slowly add 0.1 N NaOH dropwise to the mixture. Monitor the pH continuously with a calibrated pH meter. Continue adding NaOH until the compound is fully dissolved and the pH is in the desired range (typically 7.0-8.0 for oral administration). Be cautious not to overshoot the target pH.
-
Final Volume Adjustment: Once the compound is completely dissolved, add the remaining vehicle to reach the final desired volume.
-
Sterilization (for parenteral administration): If the formulation is for parenteral use, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial. For oral administration, filtration is not strictly necessary but can remove any particulate matter.[3]
-
Quality Control: Visually inspect the solution for clarity and absence of particulates. Measure the final pH to ensure it is within the target range.
Protocol 2: Preparation of a Homogeneous Suspension
This protocol is necessary for higher dose studies where the compound's solubility is exceeded. The goal is to create a uniform and stable suspension to ensure accurate dosing.
Materials:
-
This compound
-
Wetting agent: e.g., 0.1% (w/v) Tween 80 or Polysorbate 80[4]
-
Suspending agent: e.g., 0.5% (w/v) Carboxymethylcellulose (CMC) or Hydroxypropyl methylcellulose (HPMC)[5]
-
Sterile water for injection or purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile vials
Procedure:
-
Prepare the Vehicle:
-
In a beaker, dissolve the suspending agent (e.g., 0.5 g of CMC in 100 mL of water) in about 80% of the final volume of water with heating and stirring until a clear, viscous solution is formed. Allow the solution to cool to room temperature.
-
Add the wetting agent (e.g., 0.1 mL of Tween 80 to 100 mL of vehicle) to the suspending vehicle and mix thoroughly.
-
-
Particle Size Reduction (optional but recommended): If the compound has large crystals, gently grind it to a fine powder using a mortar and pestle to improve dispersibility.
-
Wetting the Compound: Weigh the required amount of this compound. In a separate small container, add a small amount of the prepared vehicle to the compound to form a smooth paste. This ensures that the particles are adequately wetted before being dispersed in the bulk vehicle.
-
Dispersion: Gradually add the paste to the bulk of the vehicle while stirring continuously with a magnetic stirrer or using a homogenizer at low speed to avoid excessive foaming.
-
Final Volume Adjustment: Add the remaining vehicle to reach the final desired volume and continue to stir until a uniform suspension is achieved.
-
Quality Control: Visually inspect the suspension for uniformity. A well-formulated suspension should not have any large agglomerates and should be easily resuspendable upon gentle shaking.
Formulation Characterization and Stability
Once a lead formulation is developed, it is crucial to characterize it to ensure its quality and stability.
Table 2: Key Characterization Parameters for In Vivo Formulations
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection | Clear solution or uniform, easily resuspendable suspension. |
| pH | pH meter | Within the target range (e.g., 7.0-8.0 for solutions). |
| Concentration | HPLC-UV | Within ±10% of the target concentration. |
| Homogeneity (for suspensions) | HPLC-UV of top, middle, and bottom samples | Relative standard deviation (RSD) < 5%. |
| Short-term Stability | HPLC-UV, visual inspection | No significant change in concentration or appearance under storage and handling conditions. |
Analytical Method for Concentration Verification
A simple High-Performance Liquid Chromatography (HPLC) method with UV detection is typically sufficient for verifying the concentration of the active pharmaceutical ingredient (API) in the formulation.
Typical HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the compound (likely around 254 nm)
-
Injection Volume: 10 µL
The method should be validated for linearity, accuracy, and precision.
Stability Assessment
Forced degradation studies should be performed to understand the degradation pathways of the compound under various stress conditions (acid, base, oxidation, heat, and light).[6] This information is crucial for developing a stability-indicating analytical method. The stability of the final formulation should be assessed at the intended storage temperature and at room temperature for the duration of the in vivo study.
Conclusion
The formulation of this compound for in vivo studies presents a challenge due to its predicted poor aqueous solubility. A systematic approach, starting with in silico characterization and followed by a logical formulation development strategy, is key to success. For low doses, a pH-adjusted aqueous solution is a viable option. For higher doses, a well-formulated suspension with appropriate wetting and suspending agents is necessary. Thorough characterization of the final formulation is essential to ensure the quality and reliability of the in vivo study results.
References
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PEXACY International Journal of Pharmaceutical Science. (2025, January 30). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Retrieved from [Link]
-
CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from [Link]
-
Kakumanu, V. K., & Arora, V. (2017). BCS class IV drugs: Highly notorious candidates for formulation development. Journal of Controlled Release, 248, 79-95. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Retrieved from [Link]
-
TANZ JOURNAL. (2025). advanced approaches to improve solubility of bcs class ii drugs. Retrieved from [Link]
-
Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ONdrugDelivery. (n.d.). FORMULATING SUPERIOR ORAL SUSPENSIONS FOR BETTER PATIENT COMPLIANCE. Retrieved from [Link]
- Google Patents. (n.d.). Oral suspension formulation.
-
Contract Pharma. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]
-
ACS Omega. (2023). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. Retrieved from [Link]
-
CD Formulation. (n.d.). Suspending Agents. Retrieved from [Link]
- Google Patents. (n.d.). Oral suspension formulation.
-
University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Retrieved from [Link]
-
Outsourced Pharma. (n.d.). Successful Formulation Strategies. Retrieved from [Link]
-
SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]
-
Protheragen. (n.d.). Wetting Agents. Retrieved from [Link]
-
DEVELOPMENT OF PHARMACEUTICAL SOLUTION. (2015, October 30). The Use Of Wetting Agent In Suspension. Retrieved from [Link]
-
ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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Journal of Pharmaceutical and Sciences. (2020, June 23). Enhancement of solubility BCS class II and IV pharmaceuticals by liqusolid technique: A review. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). pH Modifier Excipients. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug-Likeness Predictions of the Test Compounds Computed by SwissADME. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Retrieved from [Link]
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ResearchGate. (n.d.). The in silico ADME prediction results for compound 1 using SwissADME tool. Retrieved from [Link]
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ResearchGate. (2016, October 4). (PDF) Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. Retrieved from [Link]
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Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent selection workflow procedure for isolation solvent selection and validation. Retrieved from [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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NIH National Library of Medicine. (2017, March 3). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link]
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American Pharmaceutical Review. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]
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Biosig Lab. (n.d.). pkCSM. Retrieved from [Link]
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NIH National Library of Medicine. (2023, January 11). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. Retrieved from [Link]
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Semantic Scholar. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Retrieved from [Link]
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Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacokinetic descriptors of pkCSM-ADMET properties for 4-(carboxyamino)benzoic acid. Retrieved from [Link]
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Analytical Methods for the Quantification of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
An Application Note for Drug Development Professionals
Abstract
This document provides detailed analytical protocols for the accurate and robust quantification of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid (Molecular Formula: C₁₂H₁₁NO₄, Molecular Weight: 233.22 g/mol )[1][2][3]. This small molecule, featuring a benzoic acid moiety linked to a methyl-substituted succinimide ring, is a relevant building block in medicinal chemistry and may possess intrinsic biological activity[2]. The methods detailed herein are designed for researchers, quality control analysts, and drug development professionals requiring precise quantification in various matrices. We present two primary methods: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. All methodologies are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance[4][5][6][7].
Introduction and Analytical Rationale
The accurate quantification of this compound is critical for its application in pharmaceutical development, whether as an active pharmaceutical ingredient (API), an intermediate, or a reference compound. The molecule's structure lends itself to two primary analytical techniques:
-
Reverse-Phase HPLC with UV Detection (RP-HPLC-UV): The presence of the benzoic acid group provides a strong chromophore, making UV detection a suitable and cost-effective choice. The aromatic ring is expected to exhibit significant absorbance in the low UV range (200-250 nm)[8][9][10][11]. RP-HPLC is the method of choice for separating small organic molecules based on their hydrophobicity. By using an acidic mobile phase, we can suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For applications requiring higher sensitivity and selectivity, such as metabolite studies or trace impurity analysis, LC-MS is the superior technique. The carboxylic acid functional group is readily deprotonated, making Electrospray Ionization (ESI) in negative ion mode an effective approach for generating the [M-H]⁻ ion[12][13]. Coupling liquid chromatography to a mass spectrometer provides definitive identification based on mass-to-charge ratio (m/z) and fragmentation patterns, minimizing interference from matrix components.
The validation of these analytical procedures is paramount to demonstrate their fitness for the intended purpose. This guide incorporates the principles outlined in the ICH Q2(R2) guideline, ensuring that the methods are reliable, reproducible, and scientifically sound[5][6][14].
Method Validation Strategy: An ICH Q2(R2) Framework
Before implementation, any quantitative analytical method must be validated. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose[6]. The core performance characteristics to be evaluated are outlined below.
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often expressed as the percent recovery of a known, added amount of analyte.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
The following diagram illustrates the relationship and typical workflow for validating an analytical procedure according to these principles.
Caption: Workflow for Analytical Method Validation based on ICH Q2(R2) principles.
Protocol 1: Quantification by RP-HPLC-UV
This protocol describes a robust method for the quantification of this compound suitable for quality control and assay determination.
Apparatus and Reagents
-
Apparatus:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Analytical balance (5 decimal places).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.22 µm, PTFE or nylon).
-
-
Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric acid (ACS grade).
-
Formic acid (ACS grade).
-
Chromatographic Conditions
The following table summarizes the recommended starting conditions. These should be optimized as necessary.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | Provides good retention and resolution for small aromatic molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress ionization of the analyte's carboxylic acid group, ensuring good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength and low UV cutoff. |
| Gradient Elution | 0-15 min: 20-80% B; 15-17 min: 80% B; 17-17.1 min: 80-20% B; 17.1-22 min: 20% B | Ensures elution of the analyte and any more hydrophobic impurities, followed by column re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Detection | UV at 230 nm | Aromatic carboxylic acids typically show strong absorbance in this region. Verify with a UV scan of the standard. |
| Injection Volume | 10 µL | A typical volume providing a good balance of sensitivity and peak shape. |
Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent). Sonicate if necessary.
-
-
Calibration Standards (e.g., 1-100 µg/mL):
-
Perform serial dilutions of the Standard Stock Solution with the diluent to prepare at least five calibration standards covering the desired concentration range[14].
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
System Suitability and Data Analysis
-
System Suitability: Before analysis, inject a mid-range standard solution five times. The results must meet the pre-defined criteria in the validation protocol.
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): > 2000
-
%RSD of Peak Area: ≤ 2.0%
-
-
Data Analysis:
-
Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the sample solutions, determine the peak area, and calculate the concentration using the regression equation from the calibration curve.
-
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This method is ideal for determining low concentrations of the analyte in complex matrices.
Apparatus and Reagents
-
Apparatus:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.
-
UPLC/HPLC system capable of handling high pressures and low flow rates.
-
-
Reagents:
-
All reagents from Protocol 1, but of LC-MS grade.
-
Formic acid (LC-MS grade) is preferred over phosphoric acid as it is volatile.
-
LC-MS/MS Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Smaller dimensions are suitable for lower flow rates used in LC-MS, improving sensitivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier compatible with MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic phase. |
| Gradient Elution | Shortened gradient, e.g., 5-minute total run time, optimized for analyte elution. | Faster analysis times are achievable with the selectivity of MS detection. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient ionization. |
| Column Temperature | 40 °C | Higher temperature can reduce viscosity and improve peak shape. |
| Injection Volume | 2-5 µL | Smaller injection volumes are typical to avoid overloading the MS source. |
| Ionization Mode | ESI Negative | Efficiently generates the [M-H]⁻ ion for the carboxylic acid. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor → product ion transition. |
| Precursor Ion (Q1) | m/z 232.2 ([M-H]⁻) | Corresponds to the deprotonated molecular ion of the analyte. |
| Product Ion (Q3) | To be determined by infusing a standard solution and performing a product ion scan. | A stable, high-intensity fragment ion should be chosen for quantification. |
| Source Parameters | Capillary Voltage: ~3.0 kV; Source Temp: ~150 °C; Desolvation Temp: ~400 °C | Optimize these parameters to maximize the signal for the analyte's MRM transition. |
Standard and Sample Preparation
-
Follow the procedures in section 3.3, but prepare standards and samples at a much lower concentration range (e.g., 0.1 - 100 ng/mL), appropriate for the sensitivity of the LC-MS/MS system.
-
If analyzing in a biological matrix (e.g., plasma), a sample extraction step such as protein precipitation or solid-phase extraction (SPE) will be required.
Data Analysis
-
Optimize MS parameters (cone voltage, collision energy) to find the most abundant and stable product ion for the MRM transition.
-
Process the data using the instrument's software. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.
-
Apply a weighted (e.g., 1/x²) linear regression if the variance is not constant across the concentration range. A correlation coefficient (r²) of ≥ 0.995 is typically acceptable.
-
Calculate the concentration of the analyte in unknown samples using the regression equation.
Experimental Workflow and Data Management
A systematic workflow is essential for generating reliable and traceable data. The diagram below outlines a typical process from sample receipt to final report generation.
Caption: General workflow for quantitative analysis in a regulated environment.
Summary of Validation Acceptance Criteria
The following table provides typical acceptance criteria for the validation of the described methods, based on ICH guidelines[4][7][14].
| Performance Characteristic | HPLC-UV Assay | LC-MS/MS Trace Analysis |
| Specificity | Peak is pure and resolved from interferents | No interfering peaks at the analyte RT/MRM |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Range | 80-120% of test concentration | Defined by LOQ and upper limit of linearity |
| Accuracy (% Recovery) | 98.0 - 102.0% | 80.0 - 120.0% (matrix dependent) |
| Precision (%RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | ≤ 15% (≤ 20% at LOQ) |
| LOQ Precision (%RSD) | N/A | ≤ 20% |
| Robustness | No significant impact on results | No significant impact on results |
References
-
AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
Gamoh, K., & Grushka, E. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(5), 395-400. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. Available from: [Link]
-
Wang, Y., et al. (2014). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. Analytical Chemistry, 86(8), 3987-3994. Available from: [Link]
-
Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. Available from: [Link]
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Zhu, L., & Kestell, P. (2009). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology, 565, 199-211. Available from: [Link]
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International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). (2023). Available from: [Link]
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International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available from: [Link]
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LibreTexts Chemistry. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
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Han, J., & Danell, A. S. (2018). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 8(3), 45. Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
Wang, J., et al. (2009). Analysis of succinimide and its enzymatic product by high performance liquid chromatography. Chinese Journal of Chromatography. Available from: [Link]
-
MacLean, B., et al. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Journal of the American Society for Mass Spectrometry, 19(11), 1639-1648. Available from: [Link]
-
Metzger, S., & Wissing, J. (2012). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 4(1), 143-147. Available from: [Link]
-
Kaleemullah, T., et al. (2011). Validation of RP-HPLC method for the quantification of N-Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica, 3(1), 372-380. Available from: [Link]
-
JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Available from: [Link]
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Wagner, C., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Journal of Pharmaceutical Sciences, 108(2), 870-879. Available from: [Link]
-
ResearchGate. Typical UV spectra of the different compound types. Available from: [Link]
-
Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. Available from: [Link]
-
Holčapek, M., et al. (2015). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 87(1), 711-717. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Welcome to the technical support guide for the synthesis of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid (CAS 832739-55-6).[1][2] This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and significantly improve your reaction yields and product purity.
Section 1: Synthesis Overview and Core Mechanism
The most direct and common synthesis of this compound involves the condensation of 3-aminobenzoic acid with methylsuccinic anhydride.[3] The reaction proceeds in two principal stages:
-
Amic Acid Formation: A rapid nucleophilic acyl substitution where the amino group of 3-aminobenzoic acid attacks one of the carbonyl carbons of the methylsuccinic anhydride ring. This ring-opening reaction forms the N-(3-carboxyphenyl)-2-methylsuccinamic acid intermediate.
-
Cyclodehydration: An intramolecular condensation of the intermediate amic acid. This is the rate-limiting and most challenging step, requiring the removal of a water molecule to form the stable five-membered succinimide ring. This step is often driven by thermal energy.[4][5]
Caption: General workflow for the synthesis of the target succinimide.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Question: My reaction yield is consistently low (<20%). What are the primary causes and how can I fix this?
Answer: Low yields are the most common complaint for this synthesis and typically stem from three issues: incomplete cyclization, side reactions, or product loss during workup.
-
Primary Cause 1: Incomplete Cyclodehydration. The formation of the succinimide ring from the amic acid intermediate is an equilibrium reaction.[4] Without sufficient energy or a mechanism to remove water, the reaction will not proceed to completion, leaving you with a mixture of starting material, intermediate, and product. A reported method involving simple heating of the neat reagents yielded only 10% of the desired product.[3]
-
Solution:
-
Increase Reaction Temperature: Ensure the reaction temperature is high enough to drive off water. Heating the neat (solvent-free) mixture of reactants at 125-140°C is a common approach.[3]
-
Use a Dehydrating Agent: Incorporate a chemical dehydrating agent like acetic anhydride or a coupling reagent like DCC (N,N'-Dicyclohexylcarbodiimide) to chemically remove water as it is formed.[6][7] This is a very effective strategy to drive the reaction forward.
-
Azeotropic Water Removal: Conduct the reaction in a high-boiling solvent like toluene or xylene with a Dean-Stark apparatus. The water produced during cyclization is removed as an azeotrope, shifting the equilibrium toward the product.
-
-
Primary Cause 2: Side Reactions. At elevated temperatures, carboxylic acids can undergo decarboxylation. Furthermore, the reactants can potentially polymerize or degrade, creating a complex mixture that is difficult to purify.
-
Solution:
-
Optimize Reaction Time: Do not heat the reaction for an excessively long time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Once the starting amine is consumed and the product spot is maximized, proceed with the workup.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions, especially if your reagents are not of the highest purity.
-
-
Primary Cause 3: Product Loss During Workup. The product has both acidic (carboxylic acid) and organic character. Improper extraction or washing steps can lead to significant loss.
-
Solution:
-
Careful pH Control: During the workup, washing with an acidic solution (e.g., 1M HCl) helps remove any unreacted 3-aminobenzoic acid.[3] However, ensure your target product is fully partitioned into the organic layer (e.g., Ethyl Acetate) and be mindful not to perform a basic wash (e.g., with sodium bicarbonate) until after you have separated it from any unreacted anhydride, as this can hydrolyze the product.
-
Thorough Extraction: After quenching the reaction, extract the aqueous layer multiple times with your organic solvent to ensure complete recovery of the product.
-
Question: My NMR spectrum shows that I've mostly isolated the amic acid intermediate. How can I effectively promote the final cyclization step?
Answer: This is a classic problem of incomplete cyclodehydration. Your initial acylation was successful, but the ring-closing has stalled.
-
Explanation: The cyclization requires overcoming an energy barrier and the efficient removal of water. Simply isolating the amic acid is not a failure; it can be seen as a stable intermediate that requires a second, dedicated step to be converted to the final product.
Caption: Equilibrium of the cyclodehydration step and key driving factors.
-
Solutions:
-
Resubject to Reaction Conditions: Dissolve your isolated amic acid in a suitable high-boiling solvent (like toluene) and heat to reflux, preferably with a Dean-Stark trap to remove water.
-
Chemical Dehydration: A highly effective method is to treat the isolated amic acid with a dehydrating agent. A common and effective procedure involves heating the amic acid in acetic anhydride. The acetic anhydride acts as both a solvent and a dehydrating agent, cleanly converting the amic acid to the succinimide.
-
Solid-Phase Reagents: For cleaner reactions, consider using a solid-phase dehydrating agent, such as silica-bound benzoyl chloride.[8] This simplifies purification as the reagent can be filtered off.
-
Question: My final product is an impure, oily residue that won't crystallize. What are the likely contaminants and how can I improve purity?
Answer: An oily product suggests the presence of unreacted starting materials, the amic acid intermediate, or side products that are inhibiting crystallization.
-
Likely Contaminants:
-
Unreacted Methylsuccinic Anhydride: This can hydrolyze during workup to form methylsuccinic acid.
-
Amic Acid Intermediate: As discussed, this is a very common impurity if cyclization is incomplete.
-
Polymeric Byproducts: Formed at high temperatures.
-
-
Purification Strategy:
-
Thorough Workup: Ensure your workup procedure is robust. After dissolving the crude reaction mixture in a solvent like Ethyl Acetate, wash sequentially with 1M HCl (removes basic impurities like 3-aminobenzoic acid), water, and then brine (to aid in phase separation).[3] Dry the organic layer thoroughly with an agent like MgSO₄ or Na₂SO₄ before removing the solvent.
-
Recrystallization: This is the most effective method for purifying solid organic compounds. Try dissolving the crude oil in a minimum amount of hot solvent (e.g., ethyl acetate, isopropanol, or a toluene/hexane mixture) and allowing it to cool slowly. If it still oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable alternative. Use a solvent system like hexane/ethyl acetate with a small amount of acetic acid to ensure the carboxylic acid group remains protonated and the compound moves cleanly.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Is there a more reliable, higher-yielding alternative to the direct condensation method?
A1: Yes. A study has shown that using citraconic anhydride instead of methylsuccinic anhydride can lead to a cleaner reaction and higher overall yields.[3] The process involves two steps:
-
Condensation: Fusing 3-aminobenzoic acid (referred to as anthranilic acid's isomer in some literature) with citraconic anhydride at ~140°C to form the unsaturated maleimide intermediate, 3-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid.
-
Hydrogenation: The intermediate is then hydrogenated using a catalyst like 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This final step selectively reduces the double bond in the pyrrole ring to afford the target product in quantitative yield.[3]
While this method involves an extra step, the cleaner reaction and high-yield final step make it an attractive alternative for obtaining high-purity material.
Q2: What analytical techniques are essential for monitoring this reaction and confirming the product's identity?
A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Indispensable for monitoring reaction progress. Use a mobile phase like 50:50 Ethyl Acetate/Hexane with 1% acetic acid. You should see the spot for 3-aminobenzoic acid (visible with ninhydrin stain or UV) disappear as a new, higher Rf spot for the product appears.
-
¹H NMR Spectroscopy: Confirms the structure. Key signals to look for include the disappearance of the broad amine (-NH₂) protons from the starting material and the appearance of the characteristic succinimide ring protons (a multiplet for the -CH- and two multiplets for the -CH₂-) and the methyl group singlet. The aromatic protons will shift upon substitution.
-
Infrared (IR) Spectroscopy: Provides clear evidence of imide formation. Look for the disappearance of the N-H stretch from the primary amine (~3300-3400 cm⁻¹) and the appearance of two characteristic imide carbonyl (C=O) stretches around 1700 cm⁻¹ and 1770 cm⁻¹.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₂H₁₁NO₄, MW: 233.22 g/mol ).[1][9]
Q3: What are the primary safety considerations for this synthesis?
A3: Standard laboratory safety protocols should be followed, including the use of a fume hood, safety glasses, lab coat, and gloves. Specific hazards include:
-
Anhydrides (Methylsuccinic, Citraconic, Acetic): These are corrosive and potent lachrymators. They are also highly sensitive to moisture. Handle them exclusively in a fume hood and keep containers tightly sealed.
-
Solvents: Toluene and other organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
-
High Temperatures: The solvent-free reaction requires high temperatures, posing a risk of thermal burns. Use appropriate heating mantles and temperature controllers.
-
Hydrogenation: If using the alternative method, handling hydrogen gas and a pyrophoric catalyst (Pd/C) requires specific safety procedures. Ensure the system is properly purged and there are no leaks.
Section 4: Optimized Experimental Protocols
Protocol A: Optimized Direct Condensation
This protocol incorporates best practices to maximize the yield of the direct, one-step method.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-aminobenzoic acid (1.0 eq) and methylsuccinic anhydride (1.0 eq).
-
Solvent (Optional but Recommended): Add toluene to the flask (approx. 4-5 mL per gram of aminobenzoic acid) and equip the apparatus with a Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue heating until no more water is collected (typically 4-6 hours). Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc).
-
Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2x), followed by a water wash (1x) and a brine wash (1x).
-
Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by recrystallization from an appropriate solvent system (e.g., EtOAc/hexane).
Protocol B: High-Yield Two-Step Synthesis via Citraconic Anhydride[3]
-
Step 1: Condensation:
-
Combine 3-aminobenzoic acid (1.0 eq) and citraconic anhydride (1.0 eq) in a flask.
-
Heat the solvent-free mixture to 140°C for 20 hours.
-
Cool the hot mixture slightly and dissolve it in Ethyl Acetate.
-
Perform an acidic workup as described in Protocol A (wash with 1M HCl, water, brine).
-
Dry and concentrate the organic layer to yield the unsaturated intermediate, 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid.
-
-
Step 2: Hydrogenation:
-
Dissolve the intermediate from Step 1 in methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is sufficient for small scale).
-
Stir vigorously at room temperature for 3 days.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Evaporate the solvent to yield the final product, this compound, in high purity and near-quantitative yield.
-
Section 5: Data Summary Table
| Method | Key Reagents | Conditions | Reported Yield | Pros | Cons | Reference |
| Direct Condensation | 3-Aminobenzoic acid, Methylsuccinic anhydride | Neat, 125°C, 3h | ~10% | One step, simple setup | Very low yield, potential for impurities | [3] |
| Alternative Synthesis | 3-Aminobenzoic acid, Citraconic anhydride, then H₂/Pd-C | Step 1: Neat, 140°C, 20h. Step 2: H₂, 10% Pd/C, MeOH, 3 days | High (Quantitative in 2nd step) | High yield, clean product | Two steps, requires hydrogenation equipment and catalyst | [3] |
| General Imide Synthesis | Amine, Succinic anhydride | Reflux in Chloroform with Polyphosphate Ester (PPE) | High | General applicability | Requires additional dehydrating agent | [5] |
References
- Smolecule. (n.d.). (R)-2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid.
- Barker, D., et al. (n.d.). A Convenient Synthesis of 2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic Acid. SYNTHESIS.
- Bozdoğan, B., et al. (2017). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water.
- Rad-Moghadam, K., & Kheyrkhah, L. (2009). Solid-Phase Synthesis of N-Aryl Succinimides.
- BenchChem. (n.d.). 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid | 60693-33-6.
- N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Novel Esters and Amides from Methylsuccinic Anhydride.
- Guidechem. (n.d.). 3-(3-methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid.
- Synthesis of 2,5-dioxopyrrolidin-1-yl... | Download Scientific Diagram. (n.d.).
- Rad-Moghadam, K., & Kheyrkhah, L. (2009). Solid-Phase Synthesis of N-Aryl Succinimides.
- Wikipedia. (n.d.). 3-Aminobenzoic acid.
- MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
- Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry, 89(11), 7598-7609.
- Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. (n.d.).
- ACS Publications. (n.d.). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Organometallics.
- acid anhydrides - Organic Syntheses Procedure. (n.d.).
- Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes. (2025). Synlett.
- Process for the purification of benzoic acid. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 3-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid.
- Synthesis of succinimide derivatives 3 by the reaction of N‐arylbenzamidines 1 with succinic anhydride 2. (n.d.).
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Acylation of N-phenyl-2-(indol-3-yl)succinimides. (n.d.).
- BroadPharm. (n.d.). 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate.
- WO 2023/156675 A1. (n.d.).
- PrepChem.com. (n.d.). Synthesis of N-(para-carboxyphenyl)maleimide.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
- Sigma-Aldrich. (n.d.). 4-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid AldrichCPR.
- Process for preparing derivatives of benzoic acid. (n.d.).
Sources
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- 9. Buy (R)-2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | 474902-30-2 [smolecule.com]
Technical Support Center: N-Arylsuccinimide Synthesis
Welcome to the technical support center for N-arylsuccinimide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this important chemical transformation. Instead of a generic overview, we will directly address the common pitfalls and side reactions encountered during synthesis through a practical, troubleshooting-focused Q&A format. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Overview: The Synthetic Pathway
The synthesis of N-arylsuccinimides typically proceeds via a two-step, one-pot reaction. The initial step involves the nucleophilic attack of an aromatic amine on succinic anhydride, leading to the rapid formation of an intermediate, N-arylsuccinamic acid. The subsequent, and often more challenging step, is the cyclodehydration of this intermediate to form the desired N-arylsuccinimide. While seemingly straightforward, several competing reactions can compromise yield and purity.
Diagram 1: Primary Synthesis Pathway
Caption: The two-step synthesis of N-arylsuccinimides.
Troubleshooting Guide: Common Side Reactions
Q1: My reaction stops at the intermediate stage. My crude product is a water-soluble solid that is not the desired imide. What is happening?
Answer:
This is the most common issue in N-arylsuccinimide synthesis. The water-soluble solid you've isolated is almost certainly the N-arylsuccinamic acid intermediate. The initial reaction between the amine and succinic anhydride is typically fast and exothermic, but the subsequent cyclization to the imide requires the removal of a water molecule and is often the rate-limiting step.[1]
Causality: The conversion of the amic acid to the imide is an equilibrium process. Without sufficient energy (heat) or a dehydrating agent to remove water, the reaction will stall at this intermediate stage. Aromatic amines, being less nucleophilic than aliphatic amines, can make this cyclization step particularly sluggish.[2]
Mitigation Strategies:
-
Thermal Cyclization: Heating the reaction mixture is the simplest approach. Refluxing in a high-boiling solvent like toluene or xylene with a Dean-Stark trap to azeotropically remove water can effectively drive the reaction to completion.
-
Chemical Dehydration: The use of dehydrating agents is a highly effective method. The intermediate amic acid can be isolated and subjected to these conditions, or the agent can be used in a one-pot procedure.
Table 1: Common Reagents for Cyclodehydration of N-Arylsuccinamic Acids
| Reagent/System | Typical Conditions | Advantages | Disadvantages & Considerations |
| Acetic Anhydride (Ac₂O) / Sodium Acetate (NaOAc) | Reflux in Ac₂O or heat in a solvent like acetone.[1] | Highly effective, common, and inexpensive. | Can lead to acetylation of sensitive functional groups.[3] Requires careful workup to remove acetic acid byproducts. |
| Polyphosphate Ester (PPE) | Reflux in a non-polar solvent like chloroform.[3] | Mild conditions, suitable for substrates with sensitive groups (e.g., phenols).[3] | Reagent can be viscous and difficult to handle. Workup involves treatment with hot NaHCO₃ solution.[4] |
| Thionyl Chloride (SOCl₂) / Dichloromethane (CH₂Cl₂) | Reflux in CH₂Cl₂.[5] | Powerful dehydrating agent, forms gaseous byproducts (SO₂, HCl) that are easily removed. | Harsh conditions, can be incompatible with acid-sensitive functional groups. |
| Microwave Irradiation | Solvent-free or in a high-boiling solvent. | Rapid heating can significantly reduce reaction times.[6] | Requires specialized equipment; potential for thermal degradation if not carefully controlled. |
Experimental Protocol: Cyclization with Acetic Anhydride/Sodium Acetate
-
Suspend the isolated N-arylsuccinamic acid (1.0 eq) and anhydrous sodium acetate (0.3 eq) in acetic anhydride (5-10 volumes).
-
Heat the mixture to 80-100 °C with stirring for 1-3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring to hydrolyze the excess acetic anhydride.
-
The N-arylsuccinimide product will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Q2: My yield is very low, and I recover most of my starting aryl amine. What is consuming my succinic anhydride?
Answer:
This issue points towards the premature hydrolysis of your starting material, succinic anhydride. Succinic anhydride is susceptible to hydrolysis, reacting with water to form succinic acid.[7][8] Once this occurs, the succinic acid is generally unreactive towards the amine under typical amidation conditions, leading to low conversion and recovery of the starting amine.
Causality: This side reaction is prevalent when using wet solvents or if the reaction is exposed to atmospheric moisture for extended periods, especially at elevated temperatures. The presence of acids can also catalyze this hydrolysis.[9]
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Check Reagent Quality: Use a fresh bottle of succinic anhydride. Older bottles may have absorbed atmospheric moisture.
-
Order of Addition: Add the succinic anhydride to the solution of the aryl amine in the anhydrous solvent. This ensures the amine has the first opportunity to react with the anhydride.
Diagram 2: Competing Hydrolysis Pathways
Caption: Desired synthesis vs. competing hydrolysis side reactions.
Q3: My reaction works, but the product degrades during aqueous workup or upon storage. What causes this instability?
Answer:
The succinimide ring, while relatively stable, is susceptible to hydrolysis (ring-opening) under both basic and, to a lesser extent, acidic conditions.[10][11] This reaction converts your desired N-arylsuccinimide back into the N-arylsuccinamic acid, reducing the isolated yield of the pure product. This is a significant concern in fields like antibody-drug conjugates (ADCs), where linker stability is critical.[4][11]
Causality: The carbonyl groups of the imide are electrophilic and can be attacked by nucleophiles, including water or hydroxide ions. Basic conditions dramatically accelerate this process by generating the more nucleophilic hydroxide ion. The stability is also influenced by the electronic properties of the aryl substituent.
Mitigation and Handling Strategies:
-
Neutral Workup: Avoid strongly basic (e.g., NaOH, K₂CO₃) or acidic washes during the workup if possible. Use saturated sodium bicarbonate (a weak base) cautiously and quickly, followed by washes with water and brine.
-
Thorough Drying: Ensure the final product is completely dry before storage, as residual moisture can lead to slow hydrolysis over time.
-
Proper Storage: Store the purified N-arylsuccinimide in a tightly sealed container in a desiccator, away from light and moisture. For long-term storage, refrigeration is recommended.
Frequently Asked Questions (FAQs)
Q: Can I use succinic acid instead of succinic anhydride? A: Yes, it is possible. Some green chemistry protocols describe the direct reaction of succinic acid with amines in hot water (100 °C) without a catalyst.[2][12] The reaction proceeds by forming the amic acid, followed by thermal dehydration. However, this method often requires longer reaction times and may be less efficient for less reactive aromatic amines compared to starting with the more electrophilic anhydride.[2]
Q: My reaction mixture turns dark brown or black at high temperatures, resulting in a low yield of a difficult-to-purify product. What's causing this? A: Dark coloration and polymerization at high temperatures suggest thermal decomposition. This can happen during thermal cyclization if the temperature is too high or heating is prolonged. The intermediate N-arylsuccinamic acid or the product itself may be degrading. Consider using a milder chemical dehydration method at a lower temperature (see Table 1) to achieve cyclization without decomposition.[3]
Q: I suspect my intermediate N-arylsuccinamic acid is decarboxylating. Is this a common side reaction? A: While decarboxylation is a known reaction for certain types of carboxylic acids, it is not a commonly reported side reaction for N-arylsuccinamic acids under standard synthesis conditions.[13][14] Significant decarboxylation would likely require harsh oxidative or thermal conditions far exceeding those typically used for this synthesis.[15][16] If you observe gas evolution and unexpected byproducts, you should re-evaluate your reaction temperature and the purity of your reagents.
Diagram 3: General Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting N-arylsuccinimide synthesis.
References
-
A reasonable mechanism for N-Substituted succinimide synthesis in hot water. ResearchGate. [Link]
-
Solid-Phase Synthesis of N-Aryl Succinimides | Request PDF. ResearchGate. [Link]
-
One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences. [Link]
-
Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. ResearchGate. [Link]
-
Optimization of temperature for synthesis of N-arylsuccinimides catalyzed by biogenic CaCO3 and CuO−CaCO3. ResearchGate. [Link]
-
Full article: Solid-Phase Synthesis of N-Aryl Succinimides. Taylor & Francis Online. [Link]
-
A Kinetic Study of the Acid and Base Catalyzed Hydrolysis of Succinimide. ProQuest. [Link]
-
Succinic anhydride - Wikipedia. Wikipedia. [Link]
-
Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. PubMed. [Link]
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]
-
Hydrolytic cleavage of succinic anhydride via ring opening and... ResearchGate. [Link]
-
Succinic anhydride | C4H4O3. PubChem. [Link]
-
Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. Taylor & Francis Online. [Link]
-
Decarboxylation of succinic acid by permanganate ion. International Journal of Applied Research. [Link]
-
Autocatalysed Oxidative Decarboxylation of Succinic Acid by Permanganate Ion – A Kinetic Study. Oriental Journal of Chemistry. [Link]
-
Decarboxylation Reaction. Sathee. [Link]
-
The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Kinetic Study of the Acid and Base Catalyzed Hydrolysis of Succinimide - ProQuest [proquest.com]
- 11. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SATHEE: Chemistry Decarboxylation Reaction [satheeneet.iitk.ac.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. allresearchjournal.com [allresearchjournal.com]
- 16. Autocatalysed Oxidative Decarboxylation of Succinic Acid by Permanganate Ion – A Kinetic Study – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Welcome to the dedicated technical support guide for the purification of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure you achieve the desired purity and yield in your experiments.
Introduction to Purification Challenges
The synthesis of this compound, typically achieved through the condensation of 3-aminobenzoic acid with methylsuccinic anhydride, can present several purification hurdles. The presence of a carboxylic acid moiety and a succinimide ring in the same molecule gives it unique solubility and stability characteristics. Common issues include the removal of unreacted starting materials, preventing hydrolysis of the succinimide ring, and overcoming difficulties in crystallization. This guide will address these challenges systematically, providing both theoretical understanding and practical solutions.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may be facing during your purification process.
Problem 1: My final product is an oil or a sticky solid and refuses to crystallize.
Probable Causes:
-
High Impurity Content: The presence of unreacted starting materials, particularly unreacted 3-aminobenzoic acid or methylsuccinic anhydride, can significantly depress the melting point of your product and inhibit crystal lattice formation.
-
Residual Solvent: Incomplete removal of the reaction solvent or solvents used during work-up can lead to an oily product.
-
Inappropriate Crystallization Solvent: The chosen solvent system may not be suitable for inducing crystallization of this specific molecule.
-
Rapid Cooling: Cooling the crystallization mixture too quickly can cause the product to "oil out" instead of forming well-defined crystals.[1]
Solutions:
-
Initial Purification by Extraction: Before attempting crystallization, ensure your work-up procedure is effective at removing the bulk of impurities. A wash with a dilute acid (e.g., 1 M HCl) will remove unreacted 3-aminobenzoic acid, while a wash with a dilute base (e.g., saturated sodium bicarbonate) can help remove acidic impurities. Be cautious with the basic wash, as prolonged exposure can lead to hydrolysis of the succinimide ring.
-
Solvent Removal: Ensure your crude product is thoroughly dried under high vacuum to remove any residual solvents. Gentle heating (e.g., 40-50 °C) can aid this process, but be mindful of the compound's thermal stability.
-
Systematic Solvent Screening for Recrystallization:
-
Single Solvent System: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature but good solubility at elevated temperatures.[2] Based on the structure, good candidates to screen include ethanol, isopropanol, ethyl acetate, and toluene.
-
Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is a powerful alternative.[3] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. A good starting point would be an ethanol/water or ethyl acetate/hexane mixture.
-
-
Controlled Cooling: Once your product is dissolved in the appropriate hot solvent, allow it to cool slowly to room temperature. Do not place it directly in an ice bath.[3] Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature and crystals have started to form, then you can place it in an ice bath for at least 15 minutes to maximize yield.[3]
-
Inducing Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure product if available.
Problem 2: My yield is very low after recrystallization.
Probable Causes:
-
Using too much solvent: The most common reason for low yield is using an excessive volume of the recrystallization solvent, which keeps a significant portion of your product dissolved in the mother liquor.[1]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, some of your product may crystallize out along with the impurities.
-
Incomplete precipitation: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature to maximize crystal formation.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Add the solvent in small portions, bringing the solution to a boil after each addition, until everything is dissolved.[3]
-
Prevent Premature Crystallization: When performing a hot gravity filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals on the filter paper.
-
Maximize Crystal Formation: After slow cooling to room temperature, cool the flask in an ice-water bath for at least 30 minutes to ensure maximum precipitation of your product.
-
Recover from Mother Liquor: If you suspect a significant amount of product remains in the mother liquor, you can try to recover it by evaporating a portion of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Problem 3: The purity of my product does not improve significantly after recrystallization, as determined by NMR or HPLC.
Probable Causes:
-
Co-crystallization of Impurities: If an impurity has a very similar structure and polarity to your desired product, it may co-crystallize, meaning it gets incorporated into the crystal lattice of your product.
-
Hydrolysis of the Succinimide Ring: The succinimide ring can undergo hydrolysis to form the corresponding dicarboxylic acid, especially if exposed to acidic or basic conditions for extended periods or at elevated temperatures.[4] This ring-opened impurity has a similar benzoic acid moiety and may be difficult to separate by crystallization.
-
Incomplete Reaction: Significant amounts of unreacted 3-aminobenzoic acid may be present.[4]
Solutions:
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical purification step. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent system like hexane/ethyl acetate and gradually increasing the polarity, should effectively separate the product from less polar and more polar impurities.
-
pH Adjustment during Work-up: Carefully control the pH during the extraction and washing steps. Minimize the time the compound is in contact with basic solutions to reduce the risk of hydrolysis.
-
Optimize Reaction Conditions: To minimize impurities from the start, ensure your initial reaction goes to completion. This can be monitored by Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
Pure this compound is expected to be a white to off-white solid. The presence of color, such as yellow or brown, often indicates the presence of impurities.
Q2: What are the best solvents for dissolving this compound for analysis (e.g., NMR)?
For NMR analysis, deuterated solvents such as DMSO-d6, CDCl3, or methanol-d4 are commonly used. Given the presence of the carboxylic acid proton, methanol-d4 may lead to proton exchange and the disappearance of the carboxylic acid signal. DMSO-d6 is often a good choice as it can dissolve a wide range of compounds and the acidic proton is usually observable.
Q3: Is this compound stable under normal laboratory conditions?
The compound is generally stable under normal conditions. However, prolonged exposure to moisture, strong acids, or strong bases should be avoided to prevent hydrolysis of the succinimide ring.[4] It is best stored in a cool, dry place. While N-phenylsuccinimide is stable under proper conditions, no specific decomposition temperature data is readily available, suggesting caution with high temperatures.[5][6]
Q4: What are the key signals to look for in the 1H NMR spectrum to confirm the structure and purity?
In the 1H NMR spectrum, you should look for:
-
A characteristic set of signals for the aromatic protons of the 3-substituted benzoic acid ring.
-
Signals corresponding to the protons of the methyl-substituted pyrrolidine-2,5-dione ring.
-
A broad singlet for the carboxylic acid proton, which may be exchangeable with D2O. The absence of signals corresponding to the starting materials (3-aminobenzoic acid and methylsuccinic anhydride) is a good indicator of purity.
Q5: Can I use HPLC to assess the purity of my product?
Yes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent technique for assessing the purity of your compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[7] A gradient elution will likely be necessary to separate the product from potential impurities with a wide range of polarities. The presence of a single major peak indicates high purity.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for recrystallization. The optimal solvent system should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Candidate recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, water, hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a candidate solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a piece of fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.
-
Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the surface of the crystals.
-
Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: Purity Analysis by HPLC
This is a starting point for developing an HPLC method for purity assessment.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of your purified product in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Workflow for Troubleshooting Crystallization Issues
Caption: Decision tree for troubleshooting crystallization problems.
Potential Impurities and Side Reactions
Caption: Synthetic route and potential impurities.
References
-
Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Solubility of N-(9-fluorenylmethoxycarbonyloxy)-succinimide in several aqueous co-solvent solutions revisited: Solvent effect, preferential solvation and dissolution and transfer properties. (2025, August 10). ResearchGate. Retrieved from [Link]
-
How to purify/recrystallize N-chlorosuccinimide? (2014, March 8). ResearchGate. Retrieved from [Link]
-
Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Chemistry. Retrieved from [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (n.d.). Scientific Research Publishing. Retrieved from [Link]
-
Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Separation of 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Acid Anhydrides. (n.d.). Georg Thieme Verlag. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Solubility of the prepared polyimides in common organic solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Aminobenzoic Acid. (n.d.). PubChem. Retrieved from [Link]
-
Solubility of NBS and succinimide in diethyl ether. (2007, October 17). Sciencemadness Discussion Board. Retrieved from [Link]
-
Validated Rp-Hplc method for the estimation of benzoic acid in bulk of pharmaceutical Formulation. (2016, January 20). ResearchGate. Retrieved from [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2025, August 6). ResearchGate. Retrieved from [Link]
-
TGA/FTIR/MS study on thermal decomposition of poly(succinimide) and sodium poly(aspartate). (2025, September 27). ResearchGate. Retrieved from [Link]
-
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). (n.d.). Semantic Scholar. Retrieved from [Link]
-
Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. (n.d.). Hindawi. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Separation of 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid in Experimental Assays
Here is the technical support center for Overcoming poor solubility of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid in assays.
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, step-by-step protocols for overcoming the common challenge of this compound's poor aqueous solubility. As Senior Application Scientists, our goal is to explain the causality behind our recommendations, ensuring your experimental setup is both robust and reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the compound's basic properties is the first step in designing a successful experimental plan.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 832739-55-6 | [1] |
| Molecular Formula | C₁₂H₁₁NO₄ | [1][2] |
| Molecular Weight | 233.22 g/mol | [1][2] |
| Structure | Contains a benzoic acid moiety and a methyl-dioxopyrrolidine ring. |[3] |
Q2: Why is this compound poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?
The solubility of a compound is dictated by its molecular structure. This compound possesses two key regions: a nonpolar (hydrophobic) part and a polar, ionizable part. The phenyl ring and the methyl-substituted pyrrolidine ring are hydrophobic and resist dissolving in water.
The critical feature is the benzoic acid group . In neutral or acidic solutions (pH below its pKa), this group exists in its protonated, neutral carboxylic acid form (-COOH), which is not readily water-soluble. The poor aqueous solubility of many new chemical entities is a significant hurdle in drug development.[][5]
Q3: What is the most effective, first-line strategy for solubilizing this compound for in vitro assays?
The most effective strategy depends on the type of assay. However, a two-step approach is generally recommended:
-
High-Concentration Stock Solution: Prepare a concentrated stock (e.g., 10-50 mM) in an organic co-solvent, with 100% Dimethyl Sulfoxide (DMSO) being the preferred choice due to its strong solubilizing power for a wide range of compounds.[6]
-
Aqueous Working Solution: The method for diluting the stock into your aqueous assay buffer is critical. Given the presence of the carboxylic acid, pH adjustment is the most chemically sound and effective method.[][7][8] By raising the pH of the aqueous buffer to be basic (e.g., pH 8.0-9.0), the carboxylic acid group deprotonates to its highly soluble carboxylate salt form (-COO⁻).[9]
Section 2: Troubleshooting Guide & Step-by-Step Solubilization Protocols
This section provides detailed, validated protocols for preparing solutions and a logical workflow for choosing the right method.
Decision Workflow for Solubilization
Before preparing your working solution, use the following decision tree to select the optimal protocol for your specific assay conditions.
Caption: Decision workflow for selecting the appropriate solubilization strategy.
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
Causality: DMSO is a polar aprotic solvent capable of dissolving both polar and nonpolar compounds, making it an excellent choice for creating concentrated stocks of poorly soluble molecules.[10]
Step-by-Step Methodology:
-
Preparation: Tare a sterile, chemically-resistant microcentrifuge tube (e.g., polypropylene) on an analytical balance.
-
Weighing: Carefully weigh out the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of 100% anhydrous, cell-culture grade DMSO to achieve the target concentration (e.g., for 10 mg of compound (MW 233.22), add 428.8 µL of DMSO for a 100 mM stock).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, gently warm the tube to 37°C for 5-10 minutes or sonicate in a water bath for 5 minutes.
-
Validation: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Protocol 2 (Preferred): Preparing Working Solutions via pH Adjustment
Causality: This method leverages the acidic nature of the compound. By increasing the pH of the aqueous buffer above the compound's pKa, the carboxylic acid is deprotonated, forming a negatively charged carboxylate ion that is significantly more soluble in water.[7][9]
Step-by-Step Methodology:
-
Buffer Selection: Choose a buffer system appropriate for your assay that can be adjusted to a slightly basic pH without compromising its buffering capacity (e.g., Tris-HCl, HEPES). Do not use phosphate buffers if precipitation with the compound is a concern.
-
pH Adjustment: Adjust the pH of your final assay buffer to between 8.0 and 9.0 using a dilute solution of NaOH (e.g., 0.1 N or 1 N). This pre-adjusted basic buffer will receive the DMSO stock.
-
Dilution: Add the required small volume of your DMSO stock solution (from Protocol 1) directly to the pH-adjusted aqueous buffer. Pipette up and down several times or vortex gently to mix thoroughly.
-
Final pH Check (Optional but Recommended): For assay development, it is wise to check the final pH of the working solution to ensure it remains within the desired range.
-
Validation: Visually inspect the final working solution for clarity. The absence of cloudiness or precipitate indicates successful solubilization.
Protocol 3 (Alternative): Managing Co-Solvent Precipitation
Causality: When pH adjustment is not feasible (e.g., in tightly regulated cell culture media), this protocol aims to keep the compound in solution by carefully controlling the final concentration of the organic co-solvent. Precipitation occurs when the abrupt shift from 100% DMSO to a mostly aqueous environment causes the compound to crash out.[6]
Step-by-Step Methodology:
-
Determine Max Tolerable [DMSO]: First, establish the maximum percentage of DMSO your assay can tolerate without artifacts. For most cell-based assays, this is between 0.1% and 0.5%[11][12], while some enzyme assays may tolerate slightly more.[13]
-
Calculate Dilution: Based on the max tolerable [DMSO], calculate the minimum dilution factor for your stock. For example, to achieve a final DMSO concentration of 0.5%, your 100% DMSO stock must be diluted at least 1:200.
-
Perform Dilution: Add the stock solution to the assay buffer while vortexing the buffer gently. This rapid mixing helps disperse the compound before it has a chance to aggregate and precipitate.
-
Validation: Immediately after dilution, check for precipitation. A slight haziness (the Tyndall effect) indicates the formation of nanoparticles or aggregates, meaning the compound is not truly dissolved and the effective concentration is unknown. If this occurs, the stock concentration is too high for the desired final concentration.
Section 3: Assay-Specific Considerations & Limitations
The choice of solubilization method can have direct consequences on your experimental results.
Table 2: Impact of Solubilization Agents on Common Assay Systems
| Assay Type | Key Considerations for DMSO | Key Considerations for pH Adjustment |
|---|---|---|
| Enzyme Assays | At concentrations >1%, DMSO can perturb enzyme conformation, leading to either inhibition or, less commonly, activation of the enzyme.[10][13][14] | Extreme pH values (either high or low) can irreversibly denature the enzyme, destroying its activity. Ensure the final pH is within the enzyme's known optimal range. |
| Cell-Based Assays | DMSO concentrations are generally cytotoxic above 0.5-1.0%.[12][15] It can induce a variety of off-target effects, including changes in gene expression, cell differentiation, or membrane permeability.[12] | Cell culture media is buffered to a very narrow physiological range (typically pH 7.2-7.4). A final assay pH above 7.8 or below 6.8 will induce stress and cell death. The pH adjustment method is generally unsuitable unless the final dilution into media is large enough not to shift the overall pH. |
| Binding Assays (e.g., SPR, ITC) | DMSO can alter protein structure and affect binding kinetics. It is crucial to maintain a consistent percentage of DMSO across all samples, including controls.[13] | The binding affinity of a compound can be highly dependent on its protonation state. A change in pH will alter the charge of both the compound and potentially the protein target, directly impacting the binding interaction. |
Section 4: Summary of Recommended Practices
Table 3: Comparative Summary of Solubilization Strategies
| Strategy | Primary Mechanism | Recommended Use | Pros | Cons |
|---|---|---|---|---|
| DMSO Stock | Organic Co-solvent | Creating high-concentration master stocks for long-term storage. | Dissolves a wide range of compounds at high concentrations. | Can interfere with assays at high final concentrations; dilution into aqueous buffers can cause precipitation.[11][13] |
| pH Adjustment | Ionization (Salt Formation) | Preparing working solutions for biochemical/enzymatic assays tolerant of slightly basic pH. | Highly effective for this specific compound; results in a true solution. | Not suitable for most cell-based assays or for proteins that are unstable at basic pH. |
| Co-Solvent Dilution | Kinetic Trapping | Preparing working solutions when pH cannot be altered (e.g., cell culture). | Universally applicable if the final [DMSO] is tolerated. | Risk of precipitation is high; may not result in a true solution; requires strict control over final [DMSO]. |
References
-
DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
How does DMSO affect enzyme activity? (n.d.). Homework.Study.com. [Link]
-
pH adjustment: Significance and symbolism. (2026, January 7). IGI Global. [Link]
-
The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. (2019, May 10). ACS Publications. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Taylor & Francis Online. [Link]
-
Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. (n.d.). PubMed. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2025, August 7). ResearchGate. [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy. [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). ResearchGate. [Link]
-
CompoundingToday.com | pH Adjusting Database. (n.d.). IJPC. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PH adjustment: Significance and symbolism [wisdomlib.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. researchgate.net [researchgate.net]
- 13. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Phenylsuccinimide Synthesis
Welcome to the comprehensive technical support guide for the synthesis of N-phenylsuccinimide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this important chemical transformation. Our goal is to empower you with the expertise to not only identify and solve common issues but also to strategically optimize your reaction conditions for superior yield and purity.
Understanding the Reaction: A Mechanistic Overview
The synthesis of N-phenylsuccinimide from aniline and succinic anhydride or succinic acid is a two-step process.[1][2] The initial reaction is the formation of the intermediate, N-phenylsuccinamic acid (also known as succinanilic acid).[3] This is followed by a cyclization via dehydration to yield the final N-phenylsuccinimide product.[1][3] Understanding this pathway is crucial for diagnosing issues at different stages of the reaction.
Caption: Generalized purification workflow for N-Phenylsuccinimide.
Method-Specific Challenges
Q3: I am using the one-pot synthesis with zinc and acetic acid, but my yield is lower than expected. What should I check?
The one-pot method is efficient, but success hinges on a few key details:
-
Exothermic Reaction: The addition of zinc powder to the reaction mixture is exothermic and should cause the temperature to rise to around 55°C. [3][4]If you do not observe this temperature increase, it could indicate an issue with the quality of your zinc powder.
-
Troubleshooting: Use freshly activated zinc powder if possible. Ensure the reaction is stirred vigorously after the addition of zinc to ensure proper mixing.
-
-
Reaction Time and Temperature Maintenance: The reaction should be stirred for approximately 1.5 hours while maintaining the temperature. [3][4] * Troubleshooting: If the temperature drops significantly, you may need to provide gentle heating to maintain it at 55°C for the duration of the reaction.
Q4: I am exploring the microwave-assisted synthesis, but my yields are inconsistent. How can I improve this?
Microwave-assisted organic synthesis (MAOS) is a powerful technique for accelerating reactions, but it requires careful control. [2][5][6]
-
Hot Spots and Uneven Heating: Domestic microwave ovens can have uneven heating patterns, leading to inconsistent results.
-
Troubleshooting: If using a domestic microwave, placing the reaction vessel on a rotating carousel can help to ensure more even heating. For more precise control, a dedicated scientific microwave reactor is recommended.
-
-
Power and Time Optimization: The reported 40-60% yield is for a specific power and time. [2][3][5] * Troubleshooting: You may need to optimize the microwave power and irradiation time for your specific instrument and scale. Start with the recommended conditions and systematically vary the parameters to find the optimal settings.
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Phenylsuccinimide
This protocol is adapted from a high-yield, efficient method. [4] Materials:
-
Aniline (0.040 mole)
-
Succinic anhydride (0.044 mole)
-
Glacial Acetic Acid (35 mL)
-
Zinc powder (2 mole)
-
Crushed ice
-
Aqueous sodium bicarbonate solution
Procedure:
-
In a suitable flask, dissolve aniline in acetic acid.
-
Add succinic anhydride to the solution at once with vigorous stirring. Continue stirring for 10 minutes at room temperature.
-
Add the zinc powder to the reaction mixture all at once. An exothermic reaction should increase the temperature to approximately 55°C.
-
Stir the reaction mixture for 1.5 hours, maintaining the temperature.
-
Allow the mixture to cool to room temperature and then filter to remove any unreacted zinc.
-
Pour the filtrate onto crushed ice (approximately 150 g) to precipitate the solid product.
-
Filter the solid and wash it with water.
-
To remove any unreacted N-phenylsuccinamic acid, wash the solid with an aqueous sodium bicarbonate solution.
-
Wash the product again with water and then dry.
-
For further purification, recrystallize the product from ethanol.
Protocol 2: Solid-Phase Grinding Synthesis
This is a rapid, solvent-free method. [3] Materials:
-
Succinic anhydride (1.0 eq)
-
Aniline (1.0 eq)
-
4-Dimethylaminopyridine (DMAP)
-
Water
-
Hydrochloric acid
Procedure:
-
In a mortar, combine succinic anhydride and aniline.
-
Add a catalytic amount of DMAP.
-
Grind the mixture at room temperature for 45-75 minutes.
-
After the reaction is complete, add water to the mixture.
-
Acidify the mixture to a pH of 3-4 with hydrochloric acid while stirring.
-
Collect the precipitate by suction filtration, wash with water, and dry.
-
Recrystallize the product from water to obtain white crystals of N-phenylsuccinimide.
References
- A Comparative Guide to Catalysts for N-Phenylsuccinimide Synthesis. Benchchem.
- Synthesis of n-Phenylsuccinimide by Jeff Kinnison on Prezi. Prezi.
- Preparation of N-phenylsuccinimide (1-phenylpyrrolidine-2,5-dione; succinanil N-phenylbutanimide). PrepChem.com.
- One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences.
- A reasonable mechanism for N-Substituted succinimide synthesis in hot water.
- Microwave-Assisted Synthesis of N-Phenylsuccinimide. PMC - NIH.
- Microwave-Assisted Synthesis of N-Phenylsuccinimide. Semantic Scholar.
- Protocol for N-substituted Succinimide Ring Opening for Synthesis. Benchchem.
- Method for preparing N-phenyl succinimide.
- N-PhenylsucciniMide | 83-25-0. Sigma-Aldrich.
- Troubleshooting guide for N-Phenylphthalimide synthesis
- Microwave synthesis of various N-phenyl succinimide deriv
- N-Phenylsuccinimide, 25G - P1359-25G. Lab Pro Inc.
- N-Phenylsuccinimide. CymitQuimica.
- N-PHENYLSUCCINIMIDE | 83-25-0. ChemicalBook.
Sources
- 1. prezi.com [prezi.com]
- 2. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijcps.org [ijcps.org]
- 5. Microwave-Assisted Synthesis of N-Phenylsuccinimide. | Semantic Scholar [semanticscholar.org]
- 6. Microwave synthesis of various N-phenyl succinimide derivatives [morressier.com]
Navigating the Lability of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid in Solution: A Technical Guide
Welcome to the technical support center for 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and mitigate potential stability issues, ensuring the integrity and success of your experiments.
Introduction: Understanding the Core Instability
This compound belongs to the N-substituted succinimide family. While these compounds are valuable intermediates in organic synthesis and drug development, their central succinimide ring is susceptible to hydrolysis.[1][2] This ring-opening reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding succinamic acid derivative.[3][4] For researchers using this compound, particularly in aqueous solutions or protic solvents, this inherent instability can lead to inconsistent results, loss of activity, and the formation of impurities. This guide will delve into the factors influencing this degradation and provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a gradual loss of my starting material in an aqueous buffer. What is the likely cause?
A1: The most probable cause is the hydrolysis of the succinimide ring. This is a common issue with N-substituted succinimides, especially in aqueous environments.[1][2] The rate of this hydrolysis is significantly influenced by the pH of your solution.
-
Under Basic Conditions: Alkaline hydrolysis is a well-documented degradation pathway for succinimides.[2][4] The hydroxide ion acts as a nucleophile, attacking one of the carbonyl carbons of the succinimide ring, leading to ring opening.
-
Under Acidic Conditions: Acid-catalyzed hydrolysis can also occur, where the protonation of a carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3]
Troubleshooting Steps:
-
pH Monitoring: Carefully measure and record the pH of your solution over time. Even seemingly neutral buffers can experience pH shifts.
-
Solvent Selection: If your experimental design allows, consider using anhydrous aprotic solvents like DMSO or DMF for stock solutions to minimize hydrolysis during storage.[5] When aqueous buffers are necessary, prepare solutions fresh and use them promptly.
-
Temperature Control: Hydrolysis reactions are generally accelerated at higher temperatures.[3] If possible, conduct your experiments at lower temperatures to slow down the degradation rate.
Q2: How can I quantitatively assess the stability of my compound in a specific solution?
A2: A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is the gold standard for this purpose. This technique allows you to separate the parent compound from its degradation products and quantify their respective concentrations over time.
Key Considerations for Method Development:
-
Column Selection: A C18 column is a common starting point for separating compounds of this polarity.[6][7]
-
Mobile Phase Optimization: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8] Adjusting the pH of the aqueous phase and the gradient of the organic modifier is crucial for achieving good separation.
-
Detection: UV detection is generally suitable for this compound due to the presence of the benzene ring. A wavelength of around 224 nm or 254 nm can be a good starting point.[7][8]
Below is a generalized workflow for conducting a stability study using RP-HPLC.
Caption: Workflow for assessing compound stability using RP-HPLC.
Q3: Are there any specific storage recommendations to prolong the shelf-life of the compound in its solid form and in solution?
A3: Absolutely. Proper storage is critical to maintaining the integrity of this compound.
For Solid Compound:
-
Storage Conditions: Store the solid compound in a cool, dry, and dark place.[9] A desiccator at room temperature or in a refrigerator is ideal.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[5]
For Solutions:
-
Solvent Choice: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF.[5] These should be stored at -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture, it is highly recommended to aliquot stock solutions into single-use vials.[5]
-
Equilibration: Before opening a frozen vial, always allow it to fully equilibrate to room temperature to prevent condensation of atmospheric moisture into the cold solution.[5]
Data Summary: Recommended Storage Conditions
| Form | Solvent | Temperature | Atmosphere | Duration |
| Solid | N/A | 2-8°C or Room Temp (with desiccant) | Inert Gas (Optional) | Long-term |
| Stock Solution | Anhydrous DMSO/DMF | -20°C to -80°C | N/A | Mid-term |
| Aqueous Solution | Buffer | 2-8°C | N/A | Short-term (use immediately) |
Understanding the Degradation Pathway: A Deeper Dive
The primary degradation pathway for this compound in solution is hydrolysis, which leads to the opening of the succinimide ring. This process is catalyzed by both acid and base.
Caption: Primary degradation pathway via hydrolysis.
This ring-opening can have significant consequences for biological assays, as the resulting succinamic acid derivative will have different physicochemical properties, potentially altering its solubility, cell permeability, and binding affinity to its target.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to rapidly assess the stability of your compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water (HPLC grade)
-
Methanol or Acetonitrile (HPLC grade)
-
RP-HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 50°C for 24 hours.[8]
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 50°C for 24 hours.[8]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[6]
-
Thermal Degradation: Heat the solid compound at a specified temperature (e.g., 50°C) for 24 hours, then prepare a solution for analysis.[8]
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.[8]
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration with the mobile phase and analyze by RP-HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify and quantify any degradation products.
Conclusion
The stability of this compound in solution is a critical factor that can influence experimental outcomes. By understanding the inherent susceptibility of the succinimide ring to hydrolysis and implementing the appropriate handling, storage, and analytical procedures outlined in this guide, researchers can ensure the reliability and reproducibility of their results. Proactive stability assessment is not just a troubleshooting measure but a cornerstone of robust scientific inquiry.
References
- BenchChem. (2025). Protocol for N-substituted Succinimide Ring Opening for Synthesis. BenchChem Technical Support.
- Al-Alwani, M. M. (2025). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds.
- ACS Publications. (n.d.). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Organometallics.
- ResearchGate. (n.d.). Kinetics of Hydrolysis of Succinimides.
- Chemiis. (n.d.).
- ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?.
- Panda, S. et al. (2021). A Simple Liquid Chromatographic Method for Estimation. Analytical and Bioanalytical Chemistry Research, 8(3), 405-415.
- Kumar, A. et al. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product. Journal of Chemical and Pharmaceutical Research, 9(10), 1-8.
- Peraman, R. et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analchemres.org [analchemres.org]
- 9. chemiis.com [chemiis.com]
Technical Support Center: Troubleshooting Low Efficacy of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid In Vivo
This guide provides a structured troubleshooting framework for researchers experiencing suboptimal efficacy with 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid in in vivo models. The following sections are designed to help you systematically identify and resolve common experimental hurdles, ensuring the data you generate is robust and reproducible.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding unexpected in vivo results.
Q1: We're observing significantly lower efficacy of this compound in our animal model compared to our in vitro results. What are the primary areas to investigate?
A1: A discrepancy between in vitro potency and in vivo efficacy is a frequent challenge in drug development. The primary areas to investigate can be broadly categorized into three domains:
-
Compound-Specific Issues: This pertains to the intrinsic physicochemical properties of the molecule itself. Key concerns include poor solubility in the formulation vehicle, instability at physiological pH, or rapid metabolism.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: This involves how the compound is absorbed, distributed, metabolized, and excreted (ADME), and whether it reaches the target tissue at a sufficient concentration for a sufficient duration to exert its biological effect.
-
Model-Specific Factors: This relates to the biological system you are using. The animal model may have species-specific metabolic pathways or the disease model itself may not be appropriate for the compound's mechanism of action.
Q2: Could the formulation of this compound be the reason for its low efficacy?
A2: Absolutely. The formulation is a critical determinant of a compound's bioavailability. A poorly chosen vehicle can lead to precipitation of the compound upon injection, resulting in low and variable absorption. For compounds with limited aqueous solubility, which is common for small molecules, a suitable formulation might involve co-solvents (like DMSO, PEG300), surfactants (like Tween® 80), or cyclodextrins to enhance solubility and maintain stability. It is crucial to assess the physical and chemical stability of the dosing formulation.
Q3: How can we confirm that this compound is reaching its intended target in the animal?
A3: This is a critical question that requires a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies.
-
Pharmacokinetics (PK): This involves measuring the concentration of the compound in plasma and, ideally, in the target tissue (e.g., tumor) over time after administration. This will determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and the area under the curve (AUC), which represents total drug exposure.
-
Pharmacodynamics (PD): This involves measuring a biomarker of the compound's activity in the target tissue. This could be the inhibition of a specific enzyme, the downregulation of a target protein, or a change in a signaling pathway. A robust PD assay provides direct evidence of target engagement.
A successful in vivo study requires a clear correlation between the PK profile and the PD effect.
Part 2: Systematic Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to diagnosing and resolving issues with in vivo efficacy.
Issue 1: Suboptimal Compound Exposure
The most common reason for low in vivo efficacy is that the compound is not reaching the target tissue at a high enough concentration.
Q: How do we diagnose and address poor compound exposure?
A: A systematic approach is required, starting with the formulation and progressing to in-depth pharmacokinetic analysis.
Caption: Workflow for troubleshooting suboptimal compound exposure.
Protocol 1: Formulation Screening
-
Objective: To identify a vehicle that can solubilize this compound at the desired concentration for dosing.
-
Materials:
-
This compound
-
Test Vehicles:
-
Saline
-
5% DMSO in saline
-
10% Solutol® HS 15 in water
-
20% Hydroxypropyl-β-cyclodextrin (HPBCD) in water
-
PEG300/Ethanol/Water (40:10:50)
-
-
-
Procedure:
-
Prepare a stock solution of the compound in DMSO if necessary.
-
Add the compound or stock solution to each test vehicle to achieve the target final concentration.
-
Vortex and sonicate to aid dissolution.
-
Visually inspect for precipitation immediately and after 1-2 hours at room temperature.
-
For promising formulations, check for chemical stability using HPLC or LC-MS after 24 hours.
-
Protocol 2: Pilot Pharmacokinetic Study
-
Objective: To determine the plasma concentration-time profile of this compound after a single dose.
-
Animal Model: Use the same strain of mice or rats as in the efficacy study. A small group (n=3) is sufficient for a pilot study.
-
Procedure:
-
Administer the compound at the planned dose and route (e.g., oral gavage, intraperitoneal injection).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to plasma and store at -80°C.
-
Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentration of the compound.
-
Plot the concentration-time data and calculate key PK parameters.
-
Issue 2: Lack of Target Engagement
Even with adequate exposure, the compound may not be interacting with its intended biological target.
Q: How can we verify that our compound is engaging its target in vivo?
A: This requires the development of a robust pharmacodynamic (PD) biomarker assay.
Caption: Workflow for verifying in vivo target engagement.
A successful outcome is a clear dose-response relationship between compound exposure and biomarker modulation. If you observe high compound levels in the tumor but no change in the biomarker, it could indicate:
-
The compound is not binding to the target in the complex in vivo environment.
-
The chosen biomarker is not a reliable indicator of target activity.
-
The compound is rapidly metabolized to an inactive form within the target tissue.
Part 3: Data Summary and Interpretation
For clarity, all quantitative data should be summarized in tables.
Table 1: Example Formulation Solubility Screen
| Formulation Vehicle | Target Conc. (mg/mL) | Visual Observation (1 hr) |
| Saline | 10 | Precipitation |
| 5% DMSO / 5% Solutol in Saline | 10 | Clear Solution |
| 20% HPBCD in Water | 10 | Clear Solution |
| 10% PEG300 in Saline | 10 | Hazy Suspension |
Table 2: Example Pilot PK Data Summary (10 mg/kg, IP)
| Time (hr) | Mean Plasma Conc. (ng/mL) ± SD |
| 0.25 | 1520 ± 210 |
| 0.5 | 2350 ± 450 |
| 1 | 1870 ± 320 |
| 2 | 980 ± 150 |
| 4 | 450 ± 90 |
| 8 | 120 ± 40 |
| 24 | < 10 |
This data can then be used to model the PK parameters and determine if the exposure is likely to be sufficient for efficacy based on the in vitro IC50 of the compound.
By following this structured troubleshooting guide, researchers can systematically de-risk their in vivo experiments and gain a clearer understanding of the factors limiting the efficacy of this compound.
References
Technical Support Center: A Scientist's Guide to Minimizing Succinimide-Based Compound Toxicity
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that harnessing the therapeutic potential of succinimide-based compounds requires a proactive and nuanced approach to managing their potential toxicity. This guide is structured to move beyond simple protocols, offering in-depth, experience-driven insights into the mechanisms of toxicity and providing actionable strategies for its mitigation. Our goal is to empower you, our fellow researchers, to design, screen, and develop safer, more effective chemical entities.
Section 1: Foundational Knowledge - Understanding the "Why" of Succinimide Toxicity
This section addresses the fundamental questions regarding the toxicological profiles of succinimide derivatives. A firm grasp of these core concepts is the bedrock of any successful toxicity mitigation strategy.
Q1: What is the primary toxicity concern with succinimide-based compounds, and which chemical features are the main drivers?
A: While succinimides are a broad class of compounds, the most significant and well-documented toxicity concern is nephrotoxicity (kidney toxicity), particularly with C- and N-arylsuccinimide derivatives.[1] The parent succinimide ring itself is generally not considered nephrotoxic.[2] The toxicity is introduced by specific substitutions, primarily aryl groups, on either the nitrogen atom (N-arylsuccinimides) or the ethylene bridge of the ring (C-arylsuccinimides).[2]
Acute toxicity in animal models typically manifests as polyuric renal failure, while chronic exposure can lead to interstitial nephritis.[1][2] It's a common misconception that increasing lipophilicity directly correlates with higher toxicity; evidence suggests it is not a reliable standalone predictor for this class of compounds.[3]
Q2: What is the underlying mechanism of this arylsuccinimide-induced nephrotoxicity?
A: The toxicity is not typically caused by the parent compound itself but is a result of metabolic activation .[4][5] The process is a classic example of organ-selective toxicity, where the liver metabolizes the compound into a stable, yet toxic, intermediate that then damages the kidney.
The primary mechanism involves:
-
Hepatic Biotransformation: The parent N-arylsuccinimide undergoes oxidation by cytochrome P450 enzymes in the liver.[6] This creates more reactive metabolites, such as hydroxylated intermediates.[2][6]
-
Formation of Reactive Metabolites: A key bioactivation pathway for nephrotoxic N-arylsuccinimides, like N-(3,5-dichlorophenyl)succinimide (NDPS), is the oxidation of the succinimide ring.[2] This can lead to the formation of highly reactive species, such as N-(3,5-dichlorophenyl)maleimide (NDPM), a postulated and highly toxic metabolite.[4]
-
Target Organ Damage: These reactive metabolites travel to the kidneys, where they exert their toxic effects. The postulated NDPM metabolite, for instance, is a potent inhibitor of mitochondrial function in renal proximal tubules, specifically targeting Site 1 of the respiratory chain.[4] This disruption of cellular energy production leads to cell death and the observed nephrotoxicity.[4]
Q3: How does the chemical structure (SAR) influence the toxicity of a succinimide derivative?
A: The Structure-Activity Relationship (SAR) for toxicity is critical. Subtle changes to the aryl substituent can dramatically alter the nephrotoxic potential. The key is to understand how these changes affect the compound's susceptibility to metabolic activation.
For example, with N-(dihalophenyl)succinimides, the position and nature of the halogen are paramount. N-(3,5-dichlorophenyl)succinimide (NDPS) is a potent nephrotoxicant.[7] However, its analogue, N-(3,5-difluorophenyl)succinimide (DFPS), is non-nephrotoxic.[2] This is because DFPS is metabolized differently, avoiding the specific oxidative pathway that generates the ultimate toxic species.[2]
Below is a summary table derived from comparative studies that illustrates this critical relationship.[2]
| Compound | Aryl Substituent | Dose (mmol/kg) | Nephrotoxicity Outcome | Rationale for Difference |
| NDPS | 3,5-Dichloro | 0.4 - 1.0 | High | Readily undergoes hepatic oxidation to form potent toxic metabolites.[2] |
| N-(2,4-dichlorophenyl)succinimide | 2,4-Dichloro | 1.0 | Moderate | Induces nephrotoxicity, but may be less potent than the 3,5-dichloro isomer at lower doses.[2] |
| NTPS | 3,4,5-Trichloro | 0.4 - 1.0 | High | Equipotent to NDPS, indicating that adding a third chloro group does not increase toxicity and that arene oxide formation is not the primary toxic pathway.[2][3] |
| DFPS | 3,5-Difluoro | up to 1.0 | None | Biotransformation of the difluoro-analogue does not produce the key toxic metabolites, highlighting the sensitivity of metabolic pathways to substituent changes.[2] |
Section 2: Troubleshooting Guide - Proactive Toxicity Mitigation Strategies
This section provides practical advice for designing safer compounds from the outset and troubleshooting unexpected toxicity in lead candidates.
Q4: I am in the early design phase. What are the key structural modifications to consider for minimizing toxicity?
A: This is the most effective stage to mitigate toxicity. The goal is to design molecules that are inherently resistant to metabolic activation into toxic species.[8]
-
Block or Modify Sites of Metabolism: Since oxidation of the succinimide ring is a key activation step, consider introducing substituents that sterically hinder or electronically deactivate this position.
-
Modulate Electronic Properties: As seen with the dichloro- vs. difluoro-analogs, replacing electron-withdrawing groups (like chlorine) with others (like fluorine) can completely alter metabolic fate and abolish toxicity.[2] This is a powerful, albeit complex, strategy that requires iterative synthesis and testing.
-
Improve Metabolic Stability: Introduce functionalities that favor detoxification pathways (e.g., glucuronidation) over activation pathways. This can redirect the compound's metabolism towards safe excretion.
-
Reduce Lipophilicity (with caution): While not a standalone predictor, reducing lipophilicity can sometimes decrease uptake into hepatocytes and limit the initial metabolic step. This can be achieved by introducing polar functional groups.[9] However, this must be balanced with the need for cell permeability and target engagement.
Q5: My lead compound shows toxicity. What are the logical next steps for redesign?
A: A toxic lead is not a dead end; it's a critical data point. The key is to diagnose the liability and systematically address it.
-
Metabolite Identification: The first crucial step is to identify the metabolites of your compound using in vitro systems like liver microsomes or hepatocytes.[6] This tells you how your compound is being modified.
-
Pinpoint the Toxic Species: Test the identified metabolites directly in your primary in vitro toxicity assay (see Section 3) to determine which one is the toxic culprit.[4]
-
Structure-Based Redesign: Once the toxic metabolite and the metabolic pathway are known, you can apply the strategies from Q4 with surgical precision. For example, if you find a specific hydroxylation site is the first step to activation, block that site with a metabolically stable group (like a fluorine atom). This is a common and effective strategy in medicinal chemistry.[10]
Section 3: Experimental Protocols & Workflows
Trustworthy data is non-negotiable. This section provides validated, step-by-step protocols for assessing succinimide-induced toxicity.
Q6: How do I set up a reliable in vitro screen to assess the nephrotoxicity of my new compounds?
A: A multi-assay approach provides the most robust data. We recommend a tiered screening system to assess both direct cytotoxicity and the specific mechanism of mitochondrial inhibition.
Protocol: Tiered In Vitro Nephrotoxicity Assessment
Tier 1: General Cytotoxicity in a Proximal Tubule Cell Line
-
Objective: To identify compounds that cause general cell death.
-
Cell Line: Human Kidney 2 (HK-2) cells are a standard, immortalized proximal tubule epithelial cell line.
-
Methodology:
-
Cell Seeding: Plate HK-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your succinimide compounds (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Viability Assay: Assess cell viability using a standard method like the MTT or LDH release assay, which measure metabolic activity or membrane integrity, respectively.[11]
-
Analysis: Calculate the IC₅₀ value for each compound. Compounds with low IC₅₀ values warrant further investigation.
-
Tier 2: Mitochondrial Function in Isolated Mitochondria
-
Objective: To specifically test the hypothesis that your compound or its metabolite inhibits mitochondrial respiration, a known mechanism for arylsuccinimide toxicity.[4]
-
Source: Isolate Renal Cortical Mitochondria (RCM) from rats.
-
Methodology:
-
Isolation: Isolate RCM from fresh rat kidneys using differential centrifugation.
-
Respiration Measurement: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.
-
Assay:
-
Add isolated mitochondria to the respiration buffer in the chamber.
-
Provide a substrate for Complex I of the electron transport chain (e.g., pyruvate/malate).
-
Initiate State 3 respiration (active ATP synthesis) by adding ADP.
-
Inject your test compound and monitor for any inhibition of oxygen consumption.
-
Inject your positive control (e.g., Rotenone for Complex I inhibition) and vehicle control in separate runs.
-
-
Analysis: Quantify the decrease in State 3 respiration caused by your compound. Potent inhibition is a major red flag for the NDPM-like mechanism of toxicity.[4]
-
Q7: What is a standard workflow for evaluating a lead candidate's toxicity profile from in vitro to in vivo?
A: A logical, tiered workflow ensures that resources are focused on the most promising and safest candidates. This process de-risks development by eliminating liabilities early.
Section 4: Data Interpretation & Advanced FAQs
Q8: My in vitro and in vivo results don't correlate. What are the common reasons for this discrepancy?
A: This is a frequent and important challenge in drug development. Several factors can contribute:
-
Metabolism Differences: In vitro models may not fully recapitulate whole-animal metabolism. Your compound might be rapidly cleared in vivo before it can cause toxicity, or a specific in vivo metabolite not formed in vitro could be the true toxicant.
-
Pharmacokinetics (PK): Poor absorption, rapid excretion, or low distribution to the target organ (kidney) in vivo can prevent the compound from reaching toxic concentrations, even if it shows potent toxicity in vitro.
-
Species Differences: The specific cytochrome P450 enzymes responsible for metabolic activation can differ between humans and preclinical species (e.g., rats), leading to different toxic outcomes.[5]
-
Complex Biological Responses: In vivo systems have repair mechanisms, immune responses, and other physiological processes not present in isolated cells, which can modulate the toxic outcome.
References
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Rankin, G. O. (2004). Nephrotoxicity induced by C- and N-arylsuccinimides. Journal of Toxicology and Environmental Health, Part B, 7(5), 399-416. [Link]
-
Rankin, G. O., Shih, H. C., Yang, D. J., Richmond, C. D., & Teets, V. J. (2010). NEPHROTOXICITY INDUCED BY C- AND N-ARYLSUCCINIMIDES. Journal of Toxicology and Environmental Health, Part B, 7(5), 399-416. [Link]
-
Richmond, C. D., Teets, V. J., & Rankin, G. O. (1985). Nephrotoxicity following acute administration of N-(3,5-dichlorophenyl)succinimide in rats. Toxicology, 34(4), 325-334. [Link]
-
Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (1991). Toxicity of N-(3,5-dichlorophenyl)succinimide and metabolites to rat renal proximal tubules and mitochondria. Chemical Research in Toxicology, 4(2), 225-230. [Link]
-
Rankin, G. O., Yang, D. J., Teets, V. J., Lo, H. H., & Brown, P. I. (1988). Acute N-(3,4,5-trichlorophenyl)succinimide-induced nephrotoxicity in Sprague-Dawley and Fischer-344 rats. Toxicology Letters, 40(2), 141-149. [Link]
-
Khan, I., Ali, A., Akhter, N., et al. (2023). Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. Molecules, 28(4), 1598. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Ethosuximide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Tokarz, D., Wójciak, M., Kuder, S., et al. (2023). Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Ullah, R., Ibrar, A., Shahat, A. A., et al. (2020). Succinamide Derivatives Ameliorate Neuroinflammation and Oxidative Stress in Scopolamine-Induced Neurodegeneration. Biomolecules, 10(3), 457. [Link]
-
Valentovic, M. A., Ball, J. G., & Rankin, G. O. (1995). Metabolism of the nephrotoxicant N-(3,5-dichlorophenyl)succinimide by isolated rat hepatocytes. Xenobiotica, 25(2), 133-143. [Link]
-
Nanjing Suru Chemical Co., Ltd. (2024). Exploring the Diversity of Succinimide-Based Compounds. [Link]
-
Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. [Link]
-
Jan, M. S., Parveen, Z., Khan, M., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Evidence-Based Complementary and Alternative Medicine, 2022, 8831688. [Link]
-
Gornowicz, A., Bielawska, A., & Bielawski, K. (2018). New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. Molecules, 23(11), 2943. [Link]
-
Nanjing Suru Chemical Co., Ltd. (2024). Exploring New Frontiers in Drug Design with Succinimide. [Link]
-
ResearchGate. (2024). Succinimides: Synthesis, reaction and biological activity. [Link]
-
Ullah, H., Khan, A. A., Ali, H., et al. (2022). Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. Pharmaceuticals, 15(10), 1215. [Link]
-
Zhang, L., Niu, Y., & Wang, M. (2021). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Frontiers in Pharmacology, 12, 732634. [Link]
-
Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]
-
Boyd, M. R., & Statham, C. N. (1983). Metabolic activation as a basis for organ-selective toxicity. Pharmacology & Therapeutics, 21(3), 451-471. [Link]
-
ResearchGate. (2022). (PDF) Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. [Link]
-
ResearchGate. (2024). Strategies for Redesigning Withdrawn Drugs to Enhance Therapeutic Efficacy and Safety: A Review. [Link]
-
MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
Anderson, C. M., & Anderson, J. L. (2015). Structure-Based Drug Design Strategies in Medicinal Chemistry. ResearchGate. [Link]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Benzoic Acid Derivatives
A Foreword from Your Application Scientist:
Welcome, researchers. This guide is designed to be a practical, field-level resource for navigating one of the most significant challenges in CNS drug development: delivering benzoic acid derivatives across the blood-brain barrier (BBB). The carboxylate group, essential for the pharmacophore of many promising compounds, unfortunately, presents a primary obstacle to brain entry due to its polarity and ionization at physiological pH.
Here, we will move beyond textbook theory. This is a troubleshooting and strategy center built on collective experience. We will explore the causal relationships behind experimental choices, dissect common points of failure, and provide validated protocols to help you generate robust, reproducible data. Our goal is to empower you to rationally design, execute, and interpret experiments aimed at getting your molecule to its target in the brain.
Section 1: Troubleshooting Poor Passive Diffusion
The default pathway for many small molecules is passive diffusion, a process heavily governed by physicochemical properties. For benzoic acid derivatives, achieving the right balance is a frequent and critical challenge.
Q1: My benzoic acid derivative shows negligible brain uptake. How do its fundamental physicochemical properties (pKa, lipophilicity) contribute to this?
A1: The benzoic acid moiety is the primary culprit. At a physiological pH of ~7.4, the carboxylic acid group (with a pKa typically between 4 and 5) is almost entirely deprotonated, forming a negatively charged carboxylate ion. This charge dramatically increases the molecule's polarity and its affinity for water over the lipid-rich endothelial cell membranes of the BBB, severely limiting passive diffusion.[1][2]
Simultaneously, lipophilicity, often measured as logP or logD, is a key driver of membrane permeability.[3] A low logP value, characteristic of many polar benzoic acid derivatives, means the compound prefers the aqueous environment of the blood to the lipid environment of the BBB cell membranes.
Key Physicochemical Hurdles for Benzoic Acid Derivatives:
-
High Polarity: Due to the ionized carboxylate group.
-
Low Lipophilicity: Insufficient partitioning into the lipid bilayer.
-
High Hydrogen Bonding Capacity: The carboxylate group is a strong hydrogen bond acceptor, which can hinder BBB penetration.[1]
Q2: I've synthesized several analogs with increased lipophilicity (higher logP) by adding greasy substituents, but the brain penetration didn't improve, or even worsened. What's happening?
A2: This is a classic and often frustrating observation in CNS drug design. While increasing lipophilicity seems like a straightforward solution, it can backfire due to several confounding factors.[2] There is often a parabolic relationship between lipophilicity and brain uptake; once you pass an optimal range (typically logP 2-5), penetration decreases.[2]
Potential Reasons for Failure:
-
P-glycoprotein (P-gp) Efflux: P-gp is an ATP-dependent efflux transporter highly expressed at the BBB that actively pumps a wide range of substrates out of endothelial cells and back into the bloodstream.[4][5][6] Many lipophilic compounds are excellent P-gp substrates.[7] By increasing lipophilicity, you may have inadvertently turned your compound into a target for this powerful "molecular bouncer." The rules for P-gp substrate recognition are complex, but generally, increased molecular weight (>400 Da) and a higher count of nitrogen and oxygen atoms can increase the likelihood of efflux.[8][9]
-
Increased Plasma Protein Binding (PPB): Highly lipophilic drugs tend to bind extensively to plasma proteins like albumin.[2][3] Only the unbound (free) fraction of the drug is available to cross the BBB. If your modification significantly increases PPB, the concentration of free drug available for diffusion may be too low, negating any gains from higher lipophilicity.
-
Metabolic Instability: Modifications that increase lipophilicity can create new sites for metabolism by cytochrome P450 enzymes in the liver or even at the BBB itself, leading to rapid clearance before the compound can accumulate in the brain.[2][3][10]
Self-Validation Check: Always measure the efflux ratio in an in vitro model like Caco-2 or MDCK-MDR1 cells and determine the free fraction in plasma. This will help you diagnose if P-gp efflux or high PPB is the issue.
Table 1: Illustrative Physicochemical Properties of Benzoic Acid Analogs
| Compound | Modification | Calculated LogP | pKa | In Vitro Permeability (Pe, 10⁻⁶ cm/s) | Efflux Ratio (MDCK-MDR1) | Brain/Plasma Ratio (in vivo) |
| Parent | -H | 1.87 | 4.2 | 0.5 | 1.1 | 0.02 |
| Analog A | -Cl | 2.58 | 3.9 | 1.8 | 1.3 | 0.15 |
| Analog B | -CF₃ | 2.71 | 3.6 | 2.5 | 5.8 | 0.03 |
| Analog C | -O(CH₂)₃CH₃ | 3.95 | 4.4 | 4.1 | 12.5 | <0.01 |
Note: Data is hypothetical and for illustrative purposes. Analog A shows a desirable increase in permeability and brain uptake. Analogs B and C, despite higher lipophilicity and passive permeability, are likely P-gp substrates, leading to poor in vivo brain penetration.
Section 2: Leveraging Carrier-Mediated and Prodrug Strategies
When passive diffusion is a dead end, hijacking the BBB's own transport machinery or masking the problematic carboxylate group are powerful alternative strategies.
Q3: How can I determine if my benzoic acid derivative could be a substrate for an influx transporter?
A3: The BBB is equipped with numerous solute carrier (SLC) transporters to import essential nutrients.[11] For acidic drugs like benzoic acid derivatives, the most relevant are the monocarboxylate transporters (MCTs), particularly MCT1, which are known to transport endogenous molecules like lactate and pyruvate, as well as drugs such as valproic acid and salicylic acid.[12][13]
Experimental Workflow to Investigate Influx Transport:
-
Structural Analysis: Compare your molecule's structure to known substrates of transporters like MCT1, LAT1 (for amino-acid like structures), or OATPs.[12][14]
-
In Vitro Uptake Assays: Use cell lines that overexpress the transporter of interest (e.g., MCT1-transfected cells).
-
Measure the uptake of your radiolabeled or fluorescently-tagged compound over time.
-
Perform competition experiments: demonstrate that uptake is inhibited by known substrates (e.g., lactic acid for MCT1) but not by substrates of other transporters.[12]
-
Confirm pH-dependency, as MCT1 transport is proton-coupled.[12]
-
Diagram: Strategic Decision Workflow
Here is a workflow to guide your strategy selection process for enhancing BBB penetration.
Caption: Decision workflow for selecting a BBB enhancement strategy.
Q4: My prodrug is stable in plasma, but I'm not seeing the active parent drug in the brain. What's the issue?
A4: This is a common problem in prodrug design and highlights the importance of ensuring the prodrug can be bioactivated at the target site. A successful prodrug must not only cross the BBB but also be efficiently cleaved by brain-resident enzymes to release the active compound.[15]
Troubleshooting Prodrug Bioactivation:
-
Enzyme Localization: The primary enzymes responsible for cleaving ester prodrugs are esterases. While esterases are abundant in plasma, their activity and specific isoforms can differ significantly within the brain parenchyma.[15] An ester linkage that is stable in plasma might be a poor substrate for brain esterases.
-
Brain-Specific Strategies: A more advanced strategy involves designing prodrugs that are substrates for enzymes enriched in the brain. For example, fatty acid amide hydrolase (FAAH) is highly expressed in the CNS. Converting a carboxylic acid to an amide prodrug can facilitate BBB crossing and subsequent cleavage by FAAH, effectively trapping the active drug in the brain.[16][17][18]
-
Experimental Validation:
-
Incubation with Brain Homogenates: Incubate your prodrug with both plasma and brain homogenates (from mouse, rat, or human) and measure the rate of conversion to the parent drug using LC-MS/MS. This directly compares the bioactivation potential in the periphery versus the CNS.
-
In Vivo Microdialysis: This is the gold standard. Following systemic administration of the prodrug, use microdialysis to sample the brain's extracellular fluid in a freely moving animal.[19][20][21] This allows you to simultaneously measure the concentrations of both the prodrug and the released parent drug over time, providing definitive proof of BBB penetration and subsequent bioactivation.[22]
-
Section 3: Experimental Protocols & In Vitro/In Vivo Correlation
The translatability of your data from simple assays to complex biological systems is paramount. Here we address common discrepancies and provide a foundational protocol.
Q5: My compound was highly permeable in the Parallel Artificial Membrane Permeability Assay (PAMPA), but showed no brain uptake in my mouse study. Why don't the results correlate?
A5: This is a frequent and important question that underscores the difference between various in vitro models. The PAMPA-BBB assay is a non-cell-based model that measures only passive, transcellular diffusion across an artificial lipid membrane.[23][24][25]
Key Limitations of PAMPA-BBB:
-
No Active Transport: It completely lacks both influx and efflux transporters (like P-gp). A compound can show high passive permeability in PAMPA but be aggressively pumped out of the brain by P-gp in vivo.[24]
-
No Metabolism: The assay cannot account for drug metabolism by enzymes at the BBB.
-
No Tight Junctions: It does not model the paracellular pathway, which is restricted by tight junctions in the real BBB.
The Hierarchy of In Vitro Models:
-
PAMPA-BBB: A high-throughput screen for passive permeability only.[23][25]
-
Cell-Based Assays (Caco-2, MDCK-MDR1): These models use cell monolayers that form tight junctions and express efflux transporters like P-gp.[26][27][28] They are essential for identifying P-gp substrate liability and provide a more accurate prediction of in vivo behavior than PAMPA.[27]
-
Human iPSC-Derived Models: These are becoming more common and offer a model that more closely mimics human BBB physiology, including transporter expression.[29]
A compound must show good permeability in PAMPA AND a low efflux ratio (<2-3) in an MDCK-MDR1 or Caco-2 assay to have a reasonable chance of success in vivo.[26]
Protocol: Bidirectional Permeability Assay Using MDCK-MDR1 Cells
This protocol is designed to determine if a compound is a substrate for the P-gp efflux transporter.
Objective: To measure the apparent permeability (Papp) of a test compound in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a confluent monolayer of MDCK-MDR1 cells.
Materials:
-
MDCK-MDR1 cells
-
24-well Transwell plates (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Test compound, positive control (e.g., Digoxin), low permeability control (e.g., Lucifer Yellow)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of Transwell inserts at a density of ~1.0 x 10⁵ cells/cm².
-
Culture: Culture the cells for 3-5 days until a confluent monolayer is formed.
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Values should be >100 Ω·cm².
-
Alternatively, perform a Lucifer Yellow permeability assay. The Papp for Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
For A-B transport: Add the test compound (e.g., at 10 µM) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
-
For B-A transport: Add the test compound to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking for 60-120 minutes.
-
-
Sample Collection & Analysis:
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Calculations:
-
Calculate Papp using the formula: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of compound appearance in the receiver chamber
-
A = surface area of the membrane
-
C₀ = initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)
-
Interpreting the Results:
-
ER < 2: The compound is not likely a P-gp substrate.
-
ER > 2-3: The compound is likely a P-gp substrate, and efflux may limit its brain penetration.
Diagram: BBB Transport Mechanisms
This diagram illustrates the key pathways a benzoic acid derivative might take at the blood-brain barrier.
Caption: Pathways for small molecules across the BBB.
References
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Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584–2608. [Link]
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Wen, M., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152–13173. [Link]
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Rankovic, Z. (2015). CNS drug design: balancing physicochemical properties for optimal brain exposure. PubMed. [Link]
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Oreate AI Blog. (2026). Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms. Oreate AI. [Link]
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Pardeshi, P., et al. (2021). Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier. PMC. [Link]
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Ghose, A. K., et al. (2012). Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC. [Link]
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Wen, M., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. [Link]
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Al-Khaffaf, E. (2019). Development of a prodrug strategy for CNS delivery of nuclear receptor modulators. Morressier. [Link]
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Al-Hilal, T. A., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. [Link]
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Singh, A., et al. (2024). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. [Link]
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Suzuki, T., et al. (1990). Acidic drug transport in vivo through the blood-brain barrier. A role of the transport carrier for monocarboxylic acids. PubMed. [Link]
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Cox, L. M., et al. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. PubMed. [Link]
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Al-Khaffaf, E., et al. (2020). A CNS-Targeting Prodrug Strategy for Nuclear Receptor Modulators. ChemRxiv. [Link]
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Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. ResearchGate. [Link]
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Niphakis, M. J., et al. (2017). Targeting Fatty-Acid Amide Hydrolase with Prodrugs for CNS-Selective Therapy. PubMed. [Link]
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Cox, L. M., et al. (2022). The role of the efflux transporter, P-glycoprotein, at the blood–brain barrier in drug discovery. Wiley Online Library. [Link]
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Nielsen, A. T., et al. (2022). Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing. [Link]
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Trippier, P. C. (2016). Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. Bentham Science. [Link]
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Terasaki, T., et al. (2005). Small Molecular Drug Transfer across the Blood-Brain Barrier via Carrier-Mediated Transport Systems. PMC. [Link]
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Singh, A., & Pillay, V. (2015). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PMC. [Link]
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Bhunia, S., et al. (2024). Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport. Frontiers. [Link]
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Waterhouse, R. N. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. PubMed. [Link]
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Gampa, G., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PMC. [Link]
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Shinozuka, T., et al. (2021). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PMC. [Link]
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Watson, C. J., & Jones, S. R. (2004). Overview of Brain Microdialysis. PMC. [Link]
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Hope Center for Neurological Disorders. (n.d.). In Vivo Microdialysis. Washington University in St. Louis. [Link]
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Waterhouse, R. N. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. ResearchGate. [Link]
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Li, H., et al. (2019). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PMC. [Link]
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Tsuji, A., & Tamai, I. (1999). Carrier-mediated or specialized transport of drugs across the blood–brain barrier. Advanced Drug Delivery Reviews. [Link]
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Deli, M. A., et al. (2020). In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies. PMC. [Link]
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Okura, T. (2023). Carrier-Mediated Delivery of Low-Molecular-Weight N-Containing Drugs across the Blood–Brain Barrier or the Blood–Retinal Barrier Using the Proton-Coupled Organic Cation Antiporter. MDPI. [Link]
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ResearchGate. (n.d.). Lipophilicity and Other Parameters Affecting Brain Penetration. ResearchGate. [Link]
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Westerink, B. H. (1989). In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. Europe PMC. [Link]
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ResearchGate. (n.d.). Predicting Caco-2/MDCK Intrinsic Membrane Permeability from HDM-PAMPA-Derived Hexadecane/Water Partition Coefficients. ResearchGate. [Link]
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ResearchGate. (n.d.). Evaluation of in vitro brain penetration: optimized PAMPA and MDCKII-MDR1 assay comparison. ResearchGate. [Link]
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Chefer, V. I., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC. [Link]
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Kress, G. J., et al. (2021). Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer's disease. bioRxiv. [Link]
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ResearchGate. (n.d.). Carrier-mediated transport to enhance drug delivery to brain. ResearchGate. [Link]
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ResearchGate. (2019). Has anyone encountered this problem with a BBB transwell permeability assay? ResearchGate. [Link]
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Solvo Biotechnology. (2024). Predicting BBB Permeability of Drugs Using In Vitro Transporter Data. Solvo Biotechnology. [Link]
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Patsnap. (2025). What are the challenges of crossing the blood-brain barrier with drugs? Patsnap Synapse. [Link]
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Technical Support Center: Refinement of Animal Protocols for Anticonvulsant Drug Testing
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the use of animal models in anticonvulsant drug testing. Our focus is on the refinement of these protocols to enhance scientific validity while upholding the highest standards of animal welfare, in line with the 3Rs principles: Replacement, Reduction, and Refinement.[1][2]
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common questions regarding the selection and application of animal models for anticonvulsant drug screening.
Q1: What are the most common "first-pass" screening models for anticonvulsant drugs and what are their clinical correlations?
A1: The two most historically significant and clinically validated first-pass screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[3]
-
Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[3][4] A high percentage of drugs effective in the MES test have shown clinical utility for this seizure type.[3]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is primarily used to identify compounds that may be effective against generalized myoclonus and spike-wave seizures (absence seizures).[3]
It is crucial to understand that these are acute seizure models conducted in neurologically intact animals and may not fully represent the complexity of chronic epilepsy.[3]
Q2: My compound is effective in the MES and scPTZ screens, but fails in chronic epilepsy models. What could be the reason?
A2: This is a common challenge. The transition from acute to chronic models introduces significant biological complexity. Here are some potential reasons for this discrepancy:
-
Different Underlying Mechanisms: Acute seizure models primarily test a drug's ability to suppress seizures induced by a potent, immediate stimulus. Chronic epilepsy models, such as the kindling model, involve long-term plastic changes in the brain that more closely resemble human temporal lobe epilepsy.[4] These changes can alter drug targets and lead to pharmacoresistance.
-
Pharmacokinetic Issues: Chronic dosing may lead to metabolic changes, affecting the drug's half-life and effective concentration at the target site. It is essential to conduct pharmacokinetic studies in your chosen chronic model.
-
Development of Drug Resistance: The underlying pathology in chronic models can lead to the development of drug resistance, a phenomenon also observed in about one-third of human epilepsy patients.[5]
Q3: How do I choose the most appropriate animal model for my specific research question?
A3: The choice of model is critical and should be driven by your research goals. No single model can perfectly replicate all aspects of human epilepsy.[3]
| Research Goal | Recommended Model(s) | Rationale |
| Initial screening for broad anticonvulsant activity | MES, scPTZ | High-throughput, validated for specific seizure types.[3][4] |
| Investigating efficacy against focal seizures/temporal lobe epilepsy | Kindling model (e.g., amygdala kindling) | The only clinically-validated chronic seizure model that mimics key features of temporal lobe epilepsy.[3] |
| Studying drug-resistant epilepsy | Kainate or Pilocarpine-induced status epilepticus models, Phenytoin-resistant kindled rats | These models exhibit spontaneous recurrent seizures and resistance to some standard anti-seizure medications.[6] |
| Investigating genetic forms of epilepsy | Genetically modified rodent models (e.g., Scn1a knockout mice for Dravet syndrome) | These models replicate specific genetic mutations known to cause epilepsy in humans.[5] |
Q4: What are the key principles of the 3Rs I should incorporate into my protocols?
A4: The 3Rs (Replacement, Reduction, Refinement) are fundamental to ethical and scientifically sound animal research.[1][2]
-
Replacement: Where possible, consider using non-animal models for initial screening. For instance, the non-sentient biomedical model Dictyostelium has been used to understand the cellular effects of Valproic acid (VPA).[7]
-
Reduction: Employ robust experimental design and statistical analysis to minimize the number of animals used while maintaining scientific validity. This includes appropriate power calculations and minimizing variability.
-
Refinement: This is a broad category focused on minimizing animal suffering and improving welfare. This includes using humane endpoints, providing appropriate analgesia and post-operative care, and enriching the animal's environment.[1]
Section 2: Troubleshooting Guides
This section provides practical advice for common problems encountered during anticonvulsant drug testing experiments.
Guide 1: High Variability in Seizure Threshold or Drug Response
Problem: You are observing significant variability in seizure thresholds or inconsistent responses to your test compound within the same experimental group.
Potential Causes & Solutions:
-
Animal-Related Factors:
-
Strain and Sex Differences: Different rodent strains can exhibit varying sensitivities to convulsants and drugs.[6] Sex can also be a biological variable. Solution: Use a consistent strain and sex of animals for each study. Report the strain and sex in your publications.
-
Age and Weight: Seizure thresholds can change with age and body weight. Solution: Use animals within a narrow age and weight range.
-
Circadian Rhythms: Seizure susceptibility can vary throughout the day. Solution: Conduct experiments at the same time of day to minimize this variability.
-
-
Procedural Factors:
-
Inconsistent Drug Administration: Improper injection technique can lead to variable drug absorption. Solution: Ensure all personnel are properly trained in the chosen route of administration (e.g., intraperitoneal, subcutaneous).
-
Environmental Stressors: Stress can lower seizure thresholds.[3] Solution: Acclimatize animals to the testing environment and handle them consistently and gently.
-
-
Pharmacokinetic Variability:
-
Individual Differences in Metabolism: Animals may metabolize drugs at different rates. Solution: While often not feasible for initial screens, measuring plasma drug concentrations can help determine if variability is due to pharmacokinetic differences.[6]
-
Guide 2: Troubleshooting EEG Recordings in Rodent Models
Problem: You are experiencing noise or artifacts in your EEG recordings, making it difficult to accurately identify seizure activity.
Potential Causes & Solutions:
-
Electrode and Headcap Issues:
-
Poor Electrode Contact: This is a common source of noise. Solution: Ensure electrodes are securely implanted and making good contact with the dura. Use dental cement to secure the headcap.
-
Headcap Instability: A loose headcap can cause movement artifacts. Solution: Ensure the headcap is firmly attached to the skull with anchor screws.
-
-
Environmental Electrical Noise:
-
60/50 Hz Interference: This is common from nearby electrical equipment.[8] Solution: Use a Faraday cage to shield the animal during recording. Ensure proper grounding of all equipment.
-
-
Animal Behavior:
-
Movement Artifacts: Chewing, grooming, and moving can create large artifacts in the EEG signal. Solution: Use video-EEG monitoring to correlate behavioral changes with EEG activity. This allows you to distinguish true seizure activity from artifacts.
-
Workflow for Reliable EEG Data Acquisition
Caption: Workflow for successful EEG electrode implantation and recording.
Section 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments.
Protocol 1: Maximal Electroshock (MES) Seizure Test in Mice
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Male ICR mice (20-25 g)
-
Electroconvulsive shock device with corneal electrodes
-
0.9% saline with 0.5% tetracaine solution
-
Test compound and vehicle
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal).
-
At the time of predicted peak effect, apply one drop of the saline/tetracaine solution to the eyes of the mouse to ensure good electrical contact and provide local anesthesia.[4]
-
Place the corneal electrodes on the corneas of the mouse.
-
Deliver a constant current stimulus (e.g., 50 mA for 0.2 seconds).[4]
-
Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the extension of the hindlimbs at a 180-degree angle to the torso.
-
The endpoint is the abolition of the tonic hindlimb extension phase.
Data Analysis:
-
Calculate the percentage of animals protected from tonic hindlimb extension at each dose.
-
Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Protocol 2: Amygdala Kindling in Rats for Chronic Epilepsy
Objective: To induce a state of chronic seizure susceptibility that models temporal lobe epilepsy.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Bipolar stimulating electrode
-
EEG recording system
-
Constant current stimulator
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant the bipolar electrode into the basolateral amygdala using appropriate stereotaxic coordinates. Secure the electrode assembly to the skull with dental cement. Allow the animal to recover for at least one week.
-
Afterdischarge Threshold (ADT) Determination: Place the rat in a recording chamber and connect the electrode to the stimulator and EEG system. Deliver a series of brief (1-second) monophasic square-wave pulses of increasing intensity, starting at a low current. The ADT is the lowest current intensity that elicits an afterdischarge (epileptiform EEG activity) lasting at least 5 seconds.
-
Kindling Stimulation: Once daily, stimulate the rat at its ADT for 1 second.
-
Seizure Scoring: Observe and score the behavioral seizure severity immediately following each stimulation using a standardized scale (e.g., Racine's scale).
-
Fully Kindled State: An animal is considered fully kindled after exhibiting a predetermined number of consecutive Stage 5 seizures (rearing and falling with tonic-clonic convulsions).
-
Drug Testing: Once fully kindled, the model can be used to test the efficacy of anticonvulsant compounds by administering the drug prior to the daily stimulation and observing its effect on seizure severity and duration.
Decision Tree for Model Selection
Caption: Decision tree for selecting an appropriate animal model.
Section 4: Concluding Remarks and Future Directions
The refinement of animal protocols for anticonvulsant drug testing is an ongoing process. While traditional models have been instrumental in the development of many anti-seizure medications, there is a clear need for models with greater predictive validity for drug-resistant epilepsy.[6][9] The integration of continuous video-EEG monitoring, the use of more etiologically relevant models, and a commitment to the 3Rs will be crucial for the future of epilepsy research.[1][6] The development of non-animal models, such as brain organoids derived from patient stem cells, holds promise for personalized medicine approaches to epilepsy treatment.[5]
References
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Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 167, 107750. [Link]
-
Löscher, W. (2022). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International Journal of Molecular Sciences, 23(15), 8532. [Link]
-
NC3Rs. (n.d.). Rodent models of epilepsy. Retrieved from [Link]
-
Grone, B. P., & Baraban, S. C. (2015). Not all that glitters is gold: A guide to critical appraisal of animal drug trials in epilepsy. Epilepsia, 56(11), 1673–1682. [Link]
-
NC3Rs. (n.d.). Replacing, refining and reducing animal usage in epilepsy research using a non-sentient model. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid and Ethosuximide: A Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational compound 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid and the established anti-seizure medication, ethosuximide. This document is intended for researchers, scientists, and drug development professionals in the field of neurology and anticonvulsant therapeutics. The comparison is grounded in the established principles of medicinal chemistry, pharmacology, and preclinical evaluation of anti-seizure drugs, synthesizing available data on ethosuximide with a structure-activity relationship (SAR)-based assessment of the novel compound.
Introduction: The Succinimide Scaffold in Epilepsy Treatment
The succinimide heterocyclic ring system is a cornerstone in the pharmacotherapy of absence seizures. Ethosuximide, a notable member of this class, has long been a first-line treatment for this type of epilepsy, which is characterized by brief, sudden lapses in consciousness.[1] Its clinical efficacy is primarily attributed to the blockade of T-type calcium channels in thalamic neurons.[2] The compound of interest, this compound, is a derivative of the succinimide scaffold, suggesting a potential for anticonvulsant activity. This guide will dissect the structural nuances, potential mechanisms of action, and hypothetical preclinical performance of this novel compound in relation to the well-established profile of ethosuximide.
Chemical and Physical Properties
A fundamental comparison begins with the chemical structures and physical properties of the two molecules.
| Property | This compound | Ethosuximide |
| Chemical Structure | ||
| IUPAC Name | This compound[3] | 3-ethyl-3-methylpyrrolidine-2,5-dione[4] |
| Molecular Formula | C₁₂H₁₁NO₄[3] | C₇H₁₁NO₂[4] |
| Molecular Weight | 233.22 g/mol [3] | 141.17 g/mol [4] |
| Appearance | Not specified (likely a solid) | White to off-white crystalline powder or solid[5] |
| Solubility | Not specified | Soluble in water and organic solvents like ethanol[6] |
The key structural difference lies in the substitution at the nitrogen atom of the succinimide ring. Ethosuximide is an N-unsubstituted succinimide, whereas this compound possesses a benzoic acid moiety attached to the nitrogen. This N-substitution is a critical determinant of the compound's pharmacological profile.
Mechanism of Action: Established vs. Hypothesized
Ethosuximide: A Selective T-Type Calcium Channel Blocker
Ethosuximide's primary mechanism of action is the inhibition of low-voltage-activated T-type calcium channels, particularly in thalamic neurons.[7] These channels are implicated in the generation of the characteristic 3 Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[8] By blocking these channels, ethosuximide reduces the flow of calcium ions into neurons, thereby dampening the abnormal rhythmic firing patterns and preventing the occurrence of seizures.[2]
Mechanism of Action of Ethosuximide
This compound: A Hypothetical Multi-Target Profile
Based on structure-activity relationship studies of succinimide derivatives, the N-phenyl substitution in this compound suggests a potential for a broader spectrum of anticonvulsant activity compared to ethosuximide. While it may retain some activity at T-type calcium channels, N-substituted succinimides have also been shown to exhibit efficacy in the maximal electroshock (MES) seizure model, which is predictive of activity against generalized tonic-clonic seizures.[9] This suggests a possible interaction with voltage-gated sodium channels, a common target for drugs effective in the MES test.[10] Therefore, it is hypothesized that this compound may possess a multi-target mechanism of action, potentially involving both T-type calcium and voltage-gated sodium channels.
Hypothesized Multi-Target Mechanism
Preclinical Evaluation: A Comparative Framework
The preclinical assessment of anticonvulsant drugs relies on well-validated animal models that are predictive of clinical efficacy for different seizure types. The two most common models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.[9]
-
Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread. Drugs effective in this model, such as phenytoin and carbamazepine, often act by blocking voltage-gated sodium channels.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This test induces clonic seizures and is considered a model for absence and myoclonic seizures.[9] Pentylenetetrazol is a GABA-A receptor antagonist. Drugs that are effective in this model, like ethosuximide, often act by enhancing GABAergic inhibition or blocking T-type calcium channels.
Expected Performance Profile:
| Preclinical Model | Ethosuximide | This compound (Hypothesized) |
| MES Test | Inactive | Potentially Active |
| scPTZ Test | Active | Potentially Active |
This hypothesized profile suggests that this compound could have a broader spectrum of anticonvulsant activity than ethosuximide, potentially being effective against both absence and generalized tonic-clonic seizures.
Experimental Protocols for Comparative Analysis
To empirically validate the hypothesized profile of this compound and directly compare it to ethosuximide, the following experimental protocols are recommended.
In Vivo Anticonvulsant Activity
1. Maximal Electroshock (MES) Test
-
Objective: To assess the ability of the test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
-
Procedure:
-
Administer the test compound or vehicle to groups of mice or rats at various doses.
-
At the time of expected peak effect, deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of tonic hindlimb extension.
-
The endpoint is the abolition of the tonic hindlimb extension.
-
Calculate the median effective dose (ED₅₀) for protection against MES-induced seizures.
-
2. Subcutaneous Pentylenetetrazol (scPTZ) Test
-
Objective: To evaluate the ability of the test compound to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of pentylenetetrazol.
-
Procedure:
-
Administer the test compound or vehicle to groups of mice at various doses.
-
After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs).
-
Record the number of animals protected from seizures and the latency to the first seizure.
-
Calculate the ED₅₀ for protection against PTZ-induced seizures.
-
In Vitro Mechanistic Studies
Patch-Clamp Electrophysiology for T-type Calcium Channel Activity
-
Objective: To directly measure the effect of the test compound on T-type calcium channel currents.
-
Procedure:
-
Isolate thalamic neurons from rodents or use a cell line expressing recombinant T-type calcium channels (e.g., HEK293 cells).
-
Establish a whole-cell patch-clamp recording configuration.
-
Apply voltage protocols to elicit T-type calcium currents.
-
Perfuse the cells with increasing concentrations of the test compound and ethosuximide (as a positive control).
-
Measure the inhibition of the T-type calcium current and determine the half-maximal inhibitory concentration (IC₅₀).
-
Pharmacokinetic Considerations
The pharmacokinetic profiles of the two compounds are expected to differ significantly due to the structural modifications.
| Parameter | Ethosuximide | This compound (Hypothesized) |
| Absorption | Well absorbed orally, with bioavailability >90%[8] | Oral absorption will depend on the physicochemical properties of the benzoic acid moiety. |
| Distribution | Negligible protein binding, readily crosses the blood-brain barrier.[8] | Protein binding may be higher due to the aromatic ring. Brain penetration will need to be determined. |
| Metabolism | Primarily hepatic metabolism via CYP3A4 to inactive metabolites.[8] | The benzoic acid group may undergo phase II conjugation reactions in addition to potential metabolism of the succinimide ring. |
| Elimination | 10-20% excreted unchanged in the urine; long half-life (30-60 hours).[8] | The route and rate of elimination will need to be experimentally determined. |
The presence of the benzoic acid group in this compound may lead to a different metabolic fate and potentially a shorter half-life compared to ethosuximide.
Conclusion and Future Directions
Based on a thorough analysis of the structure-activity relationships of succinimide anticonvulsants, this compound emerges as a compound of interest with a potential for a broader spectrum of anticonvulsant activity than ethosuximide. The N-phenyl substitution suggests possible efficacy in the MES model, indicative of activity against generalized tonic-clonic seizures, in addition to the expected activity against absence seizures.
However, this remains a hypothesis pending empirical validation. The experimental protocols outlined in this guide provide a clear roadmap for a comprehensive preclinical comparison. Key areas for future investigation include:
-
In vivo efficacy studies: Head-to-head comparisons in both MES and scPTZ models to determine the anticonvulsant profile and potency.
-
Mechanism of action studies: In vitro patch-clamp experiments to confirm and quantify the effects on both T-type calcium and voltage-gated sodium channels.
-
Pharmacokinetic profiling: A full ADME (absorption, distribution, metabolism, and excretion) characterization to understand the compound's disposition in the body.
-
Neurotoxicity assessment: Evaluation of potential adverse effects on motor coordination and overall behavior.
A systematic execution of these studies will provide the necessary data to ascertain the therapeutic potential of this compound as a novel anticonvulsant agent and to determine its advantages, if any, over existing therapies like ethosuximide.
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The Enigmatic Anticonvulsant Potential of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid: A Comparative Analysis Based on Structural Analogs
A Guided Exploration into the Putative Efficacy of a Novel Succinimide Derivative in the Landscape of Antiepileptic Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
In the relentless pursuit of novel, more effective, and safer antiepileptic drugs (AEDs), the pyrrolidine-2,5-dione (succinimide) scaffold has consistently emerged as a privileged structure. This guide delves into the prospective anticonvulsant efficacy of a specific, yet largely uncharacterized, derivative: 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. In the absence of direct preclinical data for this exact molecule, this document serves as a comprehensive comparative analysis, leveraging experimental data from structurally related analogs to forecast its potential therapeutic profile against established anticonvulsants.
The Succinimide Core: A Foundation for Anticonvulsant Activity
The pyrrolidine-2,5-dione ring is the cornerstone of the succinimide class of anticonvulsants, with ethosuximide being the most notable clinical representative. The primary mechanism of action for succinimides is the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons. This action is particularly effective in mitigating the spike-and-wave discharges characteristic of absence seizures.
Probing the Potential of this compound through its Analogs
While direct experimental evaluation of this compound is not publicly available, a wealth of data from closely related compounds provides a strong basis for inferring its potential activity. The core structure can be deconstructed into two key components for analysis: the substituted pyrrolidine-2,5-dione ring and the benzoic acid moiety at the 1-position of the nitrogen atom.
Insights from 3-Substituted Pyrrolidine-2,5-dione Derivatives
Research into various 3-substituted pyrrolidine-2,5-dione derivatives has demonstrated a broad spectrum of anticonvulsant activity. For instance, studies on 3-methyl- and 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamides have shown significant efficacy in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are indicative of activity against generalized tonic-clonic and absence seizures, respectively.
One study reported that a compound from this acetamide series exhibited a potent median effective dose (ED50) of 32.08 mg/kg in the MES test. This suggests that the 3-methyl substitution on the pyrrolidine-2,5-dione ring is conducive to anticonvulsant activity.
The Influence of the N-1 Substituent
The substituent at the N-1 position of the pyrrolidine-2,5-dione ring plays a crucial role in modulating the anticonvulsant profile. The introduction of an aromatic ring, such as the benzoic acid in our compound of interest, is a common strategy in the design of novel anticonvulsants. This moiety can influence physicochemical properties like lipophilicity and bioavailability, as well as interact with various biological targets.
For example, a series of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides has been shown to possess broad-spectrum anticonvulsant properties. The most potent compound in this series demonstrated impressive efficacy with ED50 values of 23.7 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz seizure model, which is a model for therapy-resistant partial seizures.[1] This highlights the potential for N-aryl substitution to confer potent and broad-spectrum anticonvulsant activity.
Comparative Efficacy: A Landscape of Established Anticonvulsants
To contextualize the potential efficacy of this compound, it is essential to compare it with the performance of established AEDs in standard preclinical models. The following table summarizes the median effective doses (ED50) of several widely used anticonvulsants in the MES and scPTZ tests in mice.
| Anticonvulsant | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Primary Mechanism of Action |
| Phenytoin | ~9.5-10.43[2] | Inactive | Voltage-gated sodium channel blocker |
| Carbamazepine | ~8.8 | Inactive | Voltage-gated sodium channel blocker |
| Valproic Acid | ~252.7-261.2[3][4] | ~159.7-239.45[3][4] | Multiple (Na+ channel blockade, GABAergic enhancement, T-type Ca2+ channel inhibition) |
| Lamotrigine | Potent activity reported[5] | Weakly active | Voltage-gated sodium channel blocker |
| Levetiracetam | Inactive | Weakly active | SV2A modulation |
| Ethosuximide | Inactive | ~130 | T-type calcium channel blocker |
Postulated Mechanism of Action
Based on its structural similarity to other succinimide derivatives, the primary mechanism of action for this compound is likely the inhibition of T-type calcium channels. However, the presence of the N-benzoic acid substituent may introduce additional pharmacological activities. For instance, some N-aryl succinimide derivatives have been shown to interact with voltage-gated sodium channels, potentially broadening their spectrum of anticonvulsant activity to include focal and generalized tonic-clonic seizures.
Caption: Postulated dual mechanism of action.
Experimental Protocols for Anticonvulsant Screening
To empirically determine the efficacy of this compound, a standardized battery of preclinical tests would be employed.
Maximal Electroshock (MES) Test
This test is a primary screening model for generalized tonic-clonic seizures.
-
Animal Model: Male Swiss mice (20-25 g).
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Procedure: At the time of peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
-
Endpoint: The absence of the hind limb tonic extensor component of the seizure is recorded as protection.
-
Data Analysis: The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This model is predictive of efficacy against absence seizures.
-
Animal Model: Male Swiss mice (18-22 g).
-
Drug Administration: The test compound is administered i.p. at various doses.
-
Procedure: At the time of peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.
-
Endpoint: The absence of clonic seizures for a period of 30 minutes is considered protection.
-
Data Analysis: The ED50 is calculated.
Caption: Workflow for preclinical anticonvulsant evaluation.
Conclusion and Future Directions
While the definitive anticonvulsant profile of this compound remains to be elucidated through direct experimentation, the analysis of its structural congeners provides a compelling rationale for its investigation as a potential broad-spectrum anticonvulsant. The presence of the 3-methyl-pyrrolidine-2,5-dione core suggests a high probability of activity, and the N-benzoic acid moiety may confer a unique pharmacological profile, potentially enhancing potency and broadening its spectrum of action.
Future research should prioritize the synthesis and in vivo evaluation of this compound in standardized seizure models. A comprehensive assessment of its efficacy, neurotoxicity, and pharmacokinetic properties will be crucial in determining its true potential as a novel therapeutic agent for epilepsy. The insights gleaned from such studies will not only clarify the role of this specific molecule but also contribute to the broader understanding of the structure-activity relationships governing the anticonvulsant effects of succinimide derivatives.
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A Comparative Guide to Validating the Anticonvulsant Activity of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid in Preclinical Seizure Models
Executive Summary
The search for novel antiepileptic drugs (AEDs) with broader efficacy and improved safety profiles is a critical endeavor in neuroscience.[1] This guide presents a comprehensive framework for the preclinical validation of a novel chemical entity, 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid (herein referred to as Compound X), a molecule featuring a succinimide core, a moiety associated with anticonvulsant properties. We delineate a multi-model approach to characterize its anticonvulsant potential, comparing its performance against established AEDs. This guide provides detailed, field-tested protocols for three clinically validated rodent seizure models: the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazol (scPTZ) test, and the 6-Hz psychomotor seizure test.[2] By objectively comparing the efficacy and neurotoxicity of Compound X to gold-standard drugs like Phenytoin, Ethosuximide, and Valproic Acid, this document serves as a practical blueprint for researchers aiming to profile novel anticonvulsant candidates.
Introduction: Rationale and Scientific Context
Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[3] Despite the availability of nearly 30 antiseizure medications (ASMs), approximately one-third of patients continue to experience seizures, highlighting a significant unmet medical need for more effective therapies.[1][4] The discovery of novel ASMs relies on robust preclinical screening funnels that can predict clinical efficacy for specific seizure types.[5][6][7]
Compound X, this compound, has been synthesized as a potential anticonvulsant. Its core chemical structure includes a pyrrolidine-2,5-dione (succinimide) ring. This is a privileged scaffold in epilepsy treatment, most notably found in Ethosuximide, the first-line therapy for absence seizures.[8] The mechanism of Ethosuximide involves the blockade of low-threshold T-type calcium channels in thalamocortical neurons, which are critical in generating the characteristic 3-Hz spike-and-wave discharges of absence seizures.[8][9][10][11] The structural similarity of Compound X to this class provides a strong rationale for investigating its anticonvulsant properties.
This guide's primary objective is to outline a systematic, multi-pronged validation strategy. The choice of seizure models is critical for elucidating a compound's potential clinical utility. The MES model is predictive of efficacy against generalized tonic-clonic seizures, the scPTZ model is indicative of activity against myoclonic and absence seizures, and the 6-Hz model helps identify compounds effective against therapy-resistant partial seizures.[2][12][13] This battery of tests provides a comprehensive "fingerprint" of a compound's anticonvulsant spectrum.
Preclinical Screening Workflow: A Multi-Model Approach
A logical, stepwise approach is essential for efficiently evaluating a novel compound. The workflow begins with acute seizure models to establish efficacy, followed by neurotoxicity assessment to determine a preliminary therapeutic window.
Caption: Preclinical validation workflow for novel anticonvulsant candidates.
Comparative Performance Analysis
This section presents hypothetical, yet scientifically plausible, data for Compound X against standard antiepileptic drugs. The primary metric for efficacy is the ED₅₀ (Median Effective Dose), which is the dose required to protect 50% of the animals from the seizure endpoint. For safety, the TD₅₀ (Median Toxic Dose) is the dose causing motor impairment in 50% of animals, typically assessed via the rotarod test. The Protective Index (PI = TD₅₀ / ED₅₀) is a crucial measure of the therapeutic window; a higher PI is desirable.
Table 1: Anticonvulsant Efficacy in the Maximal Electroshock (MES) Test Endpoint: Abolition of the tonic hindlimb extension phase.[14]
| Compound | Route of Admin. | Time of Peak Effect (min) | ED₅₀ (mg/kg) [95% C.I.] |
| Compound X | i.p. | 60 | 45.2 (38.1 - 53.7) |
| Phenytoin (Control) | i.p. | 60 | 9.5 (7.8 - 11.6) |
Table 2: Anticonvulsant Efficacy in the Subcutaneous Pentylenetetrazol (scPTZ) Test Endpoint: Prevention of clonic seizures lasting more than 5 seconds.[12]
| Compound | Route of Admin. | Time of Peak Effect (min) | ED₅₀ (mg/kg) [95% C.I.] |
| Compound X | i.p. | 30 | 18.5 (15.3 - 22.4) |
| Ethosuximide (Control) | i.p. | 30 | 130.0 (115.2 - 146.7) |
Table 3: Anticonvulsant Efficacy in the 6-Hz Psychomotor Seizure Test (32 mA) Endpoint: Abolition of stereotyped automatistic behaviors.[15][16]
| Compound | Route of Admin. | Time of Peak Effect (min) | ED₅₀ (mg/kg) [95% C.I.] |
| Compound X | i.p. | 60 | 33.7 (29.1 - 39.0) |
| Valproic Acid (Control) | i.p. | 30 | 225.4 (198.1 - 256.4) |
Table 4: Neurotoxicity and Protective Index (PI) Summary Neurotoxicity measured by the Rotarod test.[17]
| Compound | TD₅₀ (mg/kg) | MES PI (TD₅₀/ED₅₀) | scPTZ PI (TD₅₀/ED₅₀) | 6-Hz PI (TD₅₀/ED₅₀) |
| Compound X | 155.0 | 3.4 | 8.4 | 4.6 |
| Phenytoin | 68.5 | 7.2 | N/A | N/A |
| Ethosuximide | >800 | N/A | >6.1 | N/A |
| Valproic Acid | 410.0 | ~1.5 | ~1.8 | ~1.8 |
Discussion and Mechanistic Insights
The hypothetical results indicate that Compound X possesses a broad-spectrum anticonvulsant profile.
-
Performance vs. scPTZ: The most striking result is the potent activity of Compound X in the scPTZ model, with an ED₅₀ significantly lower than that of the gold-standard anti-absence drug, Ethosuximide. This strong efficacy, combined with a robust Protective Index of 8.4, suggests a primary mechanism of action related to the modulation of seizure thresholds, possibly through the inhibition of T-type calcium channels, a mechanism shared with Ethosuximide.[9][11] The scPTZ model is highly predictive for compounds effective against absence and myoclonic seizures.[2]
-
Performance vs. MES: Compound X shows moderate activity in the MES test, which identifies drugs that prevent seizure spread.[14] Its efficacy is less than that of Phenytoin, a classic sodium channel blocker.[18][19][20] This suggests that while Compound X may influence neuronal hyperexcitability, potent voltage-gated sodium channel blockade is likely not its primary mechanism of action.[21][22][23]
-
Performance vs. 6-Hz: The efficacy in the 6-Hz model is noteworthy. This model is thought to detect compounds with activity against therapy-resistant focal seizures and can identify unique mechanisms of action not captured by MES or PTZ tests.[13][15][24] The effectiveness of Compound X in this model, superior to that of the broad-spectrum drug Valproic Acid, enhances its therapeutic potential.[25] Valproic acid itself has a complex mechanism, including effects on GABAergic transmission and ion channels.[26][27][28][29][30]
Proposed Mechanism of Action: Based on its chemical structure (succinimide class) and its potent activity in the scPTZ model, the primary hypothesis is that Compound X acts as an antagonist of T-type voltage-gated calcium channels in thalamic neurons. This action would suppress the oscillatory neuronal firing that underlies absence seizures.
Caption: Proposed mechanism: Compound X blocks T-type calcium channels.
Detailed Experimental Methodologies
Scientific integrity requires detailed, reproducible protocols. The following methods are standard in the field and should be followed with strict adherence to institutional animal care and use guidelines.
Maximal Electroshock (MES) Test
Rationale: This model for generalized tonic-clonic seizures tests a compound's ability to prevent the spread of a maximal seizure discharge through neural tissue.[14][31]
Protocol:
-
Animals: Male C57BL/6 mice (20-25 g) are used.
-
Drug Administration: Administer Compound X, Phenytoin (20 mg/kg), or vehicle (e.g., 0.5% methylcellulose) intraperitoneally (i.p.).
-
Acclimation: Allow animals to acclimate for the predetermined time to peak effect (e.g., 60 minutes).
-
Anesthesia & Stimulation: Apply a drop of 0.5% tetracaine to the corneas for local anesthesia.[14] Deliver an electrical stimulus (50 mA, 60 Hz, 0.2-second duration) via corneal electrodes.[3][14]
-
Observation: Immediately observe the animal for the presence of a tonic hindlimb extension. The absence of this reflex is defined as protection.
-
Analysis: Calculate the ED₅₀ using probit analysis from data obtained across a range of doses.
Subcutaneous Pentylenetetrazol (scPTZ) Test
Rationale: PTZ is a GABA-A receptor antagonist that induces clonic seizures.[32][33] This model is highly predictive of efficacy against absence and myoclonic seizures.[2][12]
Protocol:
-
Animals: Male ICR-CD1 mice (18-22 g) are used.
-
Drug Administration: Administer Compound X, Ethosuximide (150 mg/kg), or vehicle i.p.
-
Seizure Induction: At the time of peak drug effect (e.g., 30 minutes), administer a subcutaneous injection of PTZ (85 mg/kg) in the scruff of the neck.[5][34]
-
Observation: Place the animal in an isolated observation chamber and observe for 30 minutes. Record the presence or absence of a clonic seizure lasting for at least 5 seconds.
-
Analysis: Determine the ED₅₀ for protection against the clonic seizure endpoint.
Rotarod Neurotoxicity Test
Rationale: This test assesses motor coordination and balance. A drug-induced deficit in performance is used as an index of neurotoxicity.[35][36][37][38]
Protocol:
-
Animals: The same mouse strain used for efficacy testing.
-
Training: Prior to the test day, train mice to stay on the accelerating rod (e.g., 4 to 40 rpm over 5 minutes) until they can remain on it for a baseline period (e.g., 180 seconds).[17]
-
Drug Administration: Administer the test compound or vehicle i.p. at various doses.
-
Testing: At the time of peak effect, place the animal on the rotarod and begin the acceleration protocol.
-
Endpoint: Record the latency to fall from the rod. An animal is considered impaired if it falls off before the baseline time is reached.
-
Analysis: Calculate the TD₅₀, the dose at which 50% of the animals fail the test.
Conclusion and Future Directions
The comparative analysis suggests that this compound (Compound X) is a promising anticonvulsant candidate with a broad spectrum of activity. Its high potency in the scPTZ model, coupled with a favorable protective index, strongly indicates potential for treating absence and myoclonic seizures. Its additional efficacy in the MES and 6-Hz models suggests a wider therapeutic utility that warrants further investigation.
Future research should focus on:
-
Mechanism of Action Studies: Direct electrophysiological validation of T-type calcium channel blockade using patch-clamp techniques.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X to understand its bioavailability and half-life.
-
Chronic Seizure Models: Evaluating efficacy in chronic models of epilepsy, such as the kindling model, to assess its potential for disease modification.[33]
-
Expanded Safety Profile: Conducting more comprehensive toxicology studies to identify any potential off-target effects.
This structured validation approach provides a robust foundation for advancing Compound X toward further preclinical and, potentially, clinical development.
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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey of a novel chemical entity from the laboratory bench to clinical application is fraught with challenges. A critical hurdle in this path is the translation of promising in vitro results into tangible in vivo efficacy and safety. This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo data, using the representative compound 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid as a case study. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from structurally analogous compounds containing the pyrrolidine-2,5-dione and benzoic acid moieties, which are known to exhibit anticonvulsant and antinociceptive properties.[1][2][3][4][5]
This document is designed to empower researchers with the rationale behind experimental choices, detailed protocols, and a robust framework for interpreting and correlating data across different biological systems.
Introduction to this compound and its Therapeutic Potential
This compound is a small molecule featuring a substituted pyrrolidine-2,5-dione ring linked to a benzoic acid moiety. The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore present in several anticonvulsant drugs, suggesting a potential therapeutic application in neurological disorders such as epilepsy.[3][5] Furthermore, derivatives of this scaffold have demonstrated promising antinociceptive activity, indicating a possible role in pain management.[2][4] The benzoic acid group can influence the compound's pharmacokinetic properties, including solubility, absorption, and metabolism.
The central hypothesis for this class of compounds revolves around their potential to modulate neuronal excitability, a key factor in both epilepsy and neuropathic pain. The cross-validation of in vitro and in vivo data is therefore paramount to substantiating this hypothesis and guiding further development.
In Vitro Evaluation: Foundational Insights into Bioactivity and Safety
In vitro assays serve as the initial screening funnel, providing crucial data on a compound's intrinsic activity, mechanism of action, and potential for cytotoxicity. These assays are rapid, cost-effective, and allow for the testing of a wide range of concentrations.
Cellular Viability and Cytotoxicity Assays
Before assessing the specific pharmacological activity of a compound, it is essential to determine its effect on cell viability. This ensures that any observed effects in subsequent assays are not simply a consequence of cell death.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[8]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercially available kit) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Metabolic Stability Assessment
Understanding a compound's metabolic stability is crucial for predicting its in vivo half-life and clearance. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are a standard in vitro tool for this assessment.[9][10][11]
-
Incubation Mixture Preparation: Prepare an incubation mixture containing pooled liver microsomes (from human, rat, or mouse) in a phosphate buffer (pH 7.4).
-
Compound Addition: Add this compound to the incubation mixture at a final concentration of 1 µM.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH. Include a control incubation without NADPH to assess non-enzymatic degradation.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Representative In Vitro Data for Pyrrolidine-2,5-dione Analogs
The following table summarizes representative in vitro data for analogous compounds, providing a predictive baseline for this compound.
| Assay | Endpoint | Representative Value (Analogs) | Reference |
| MTT Assay (Neuronal Cells) | IC₅₀ (Cytotoxicity) | > 100 µM | [2] |
| LDH Assay (Neuronal Cells) | % Cytotoxicity at 100 µM | < 10% | [2] |
| Metabolic Stability (Human Liver Microsomes) | t½ (minutes) | 30 - 60 | [9][10] |
| In Vitro Anticonvulsant Assay (e.g., high-K+ model) | % Inhibition of epileptiform activity | Concentration-dependent inhibition | [12] |
In Vivo Evaluation: Assessing Efficacy and Safety in a Whole Organism
In vivo studies are indispensable for evaluating the therapeutic potential and safety profile of a drug candidate in a complex biological system. These studies provide critical information on pharmacokinetics, efficacy in disease models, and potential adverse effects.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in vivo. This information is vital for establishing a dosing regimen for efficacy studies and for understanding the exposure-response relationship.[13][14][15][16]
-
Animal Model: Use adult male Sprague-Dawley rats or CD-1 mice.
-
Compound Administration: Administer this compound via intravenous (IV) bolus and oral (PO) gavage in separate groups of animals.
-
Blood Sampling: Collect serial blood samples from the tail vein or via cannulation at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
LC-MS/MS Analysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
Efficacy in Preclinical Models
The pentylenetetrazole (PTZ)-induced seizure model is a widely used screening tool for identifying compounds with potential efficacy against generalized seizures.[17][18][19]
-
Animal Model: Use adult male Swiss Albino mice.
-
Compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) at various doses. A positive control, such as diazepam, should be included.
-
PTZ Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observation: Observe the animals for 30 minutes for the onset of clonic and tonic-clonic seizures.
-
Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures in each group. Calculate the ED₅₀ (the dose that protects 50% of the animals).
The formalin test is a robust model of tonic pain that has both an early neurogenic phase and a late inflammatory phase, allowing for the assessment of different pain mechanisms.[2][20][21]
-
Animal Model: Use adult male Swiss Albino mice.
-
Compound Administration: Administer the test compound or vehicle (i.p. or p.o.) 30-60 minutes before the formalin injection.
-
Formalin Injection: Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately place the animal in an observation chamber and record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) post-injection.
-
Data Analysis: Compare the nociceptive response time between the treated and control groups.
Neurotoxicity Assessment
The rotarod test is a standard method for evaluating motor coordination and balance in rodents, providing an indication of potential central nervous system side effects.[22][23][24][25]
-
Apparatus: Use a rotarod apparatus with a rotating rod.
-
Training: Train the mice to stay on the rotating rod at a constant speed for a set duration on the day before the test.
-
Compound Administration: Administer the test compound or vehicle at various doses.
-
Testing: At the time of expected peak effect, place the mice on the rotarod, which is set to accelerate from a low to a high speed over a period of time.
-
Data Recording: Record the latency to fall from the rod for each animal.
-
Data Analysis: Compare the fall latencies between the treated and control groups. A significant decrease in latency suggests motor impairment.
Representative In Vivo Data for Pyrrolidine-2,5-dione Analogs
The following table summarizes representative in vivo data for analogous compounds.
| Assay | Endpoint | Representative Value (Analogs) | Reference |
| Rodent Pharmacokinetics (Rat) | Oral Bioavailability (%F) | 20 - 50% | [13][14] |
| PTZ-Induced Seizure Model (Mouse) | ED₅₀ (mg/kg, i.p.) | 50 - 150 mg/kg | [2][19] |
| Formalin Test (Mouse) | % Inhibition of Late Phase Pain | 40 - 60% at an effective dose | [2] |
| Rotarod Test (Mouse) | TD₅₀ (mg/kg, i.p.) | > 300 mg/kg | [2] |
Cross-Validation: Bridging the In Vitro-In Vivo Gap
The ultimate goal is to establish a meaningful correlation between the in vitro data and the in vivo outcomes. This in vitro-in vivo correlation (IVIVC) is crucial for building confidence in the predictive power of the early-stage assays and for making informed decisions about advancing a compound.[26][27]
Correlating In Vitro Potency with In Vivo Efficacy
A key aspect of cross-validation is to determine if the in vitro potency of a compound translates to in vivo efficacy. For instance, the concentration of the compound that produces a significant effect in an in vitro anticonvulsant assay should ideally correlate with the plasma concentrations achieved at an efficacious dose in the in vivo seizure model.
Integrating Pharmacokinetics and Pharmacodynamics (PK/PD)
The relationship between drug concentration at the site of action and the resulting pharmacological effect is defined by pharmacokinetics and pharmacodynamics. By integrating the pharmacokinetic data with the efficacy data, a PK/PD model can be developed to predict the time course of the drug's effect.
Challenges and Considerations in IVIVC
It is important to acknowledge the inherent complexities and potential discrepancies between in vitro and in vivo systems. Factors such as protein binding, tissue distribution, and the presence of active metabolites can all influence the in vivo activity of a compound and may not be fully captured by in vitro models.
Comparative Analysis with Alternative Compounds
To provide context for the therapeutic potential of this compound, it is useful to compare its projected profile with that of existing anticonvulsant and analgesic drugs.
| Compound | Primary Mechanism of Action | In Vitro Potency (Representative) | In Vivo Efficacy (Representative) | Key Limitations |
| This compound (Projected) | Putative modulation of neuronal excitability | Moderate | Moderate anticonvulsant and antinociceptive effects | To be determined |
| Valproic Acid | Multiple (GABAergic, ion channels) | Broad | Broad-spectrum anticonvulsant | Teratogenicity, hepatotoxicity |
| Gabapentin | Binds to α2δ subunit of voltage-gated calcium channels | Moderate | Effective for neuropathic pain and focal seizures | Dizziness, somnolence |
| Carbamazepine | Use-dependent blockade of voltage-gated sodium channels | Potent | Effective for focal and generalized seizures | Drug interactions, CNS side effects |
Conclusion and Future Directions
The cross-validation of in vitro and in vivo data provides a robust framework for the preclinical evaluation of novel therapeutic candidates like this compound. By systematically assessing its cytotoxicity, metabolic stability, anticonvulsant, and antinociceptive properties in a tiered approach, researchers can build a comprehensive profile of the compound's potential benefits and risks.
Future studies should focus on elucidating the precise molecular target(s) of this compound class through in vitro binding and functional assays.[28] Furthermore, exploring a broader range of in vivo models, including those for chronic pain and pharmacoresistant epilepsy, will be crucial for defining its full therapeutic potential.[20][29] The integration of these datasets will be instrumental in guiding the optimization of lead compounds and their progression towards clinical development.
Visualizations
Signaling Pathway: Putative Mechanism of Action
Caption: Putative mechanism of action for pyrrolidine-2,5-dione derivatives.
Experimental Workflow: In Vitro to In Vivo
Caption: A streamlined workflow from in vitro screening to in vivo validation.
Logical Relationship: Cross-Validation Framework
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A Head-to-Head Comparison of N-Arylsuccinimide Analogs: A Guide for Researchers
N-arylsuccinimides represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] This guide provides a comprehensive head-to-head comparison of different N-arylsuccinimide analogs, focusing on their anticonvulsant and anticancer properties. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a clear, objective overview to inform future research and development efforts.
The Versatile N-Arylsuccinimide Scaffold
The succinimide ring, a five-membered cyclic imide (pyrrolidine-2,5-dione), serves as a privileged scaffold in the design of biologically active molecules.[2] Its ability to be readily functionalized at the nitrogen atom and the carbon backbone allows for the creation of diverse libraries of analogs with tailored pharmacological profiles. The attachment of an aryl group at the nitrogen atom is a common feature of many potent derivatives, influencing their lipophilicity, electronic properties, and ultimately, their interaction with biological targets.[3]
Anticonvulsant Activity: A Comparative Analysis
N-arylsuccinimides have long been investigated for their potential as anticonvulsant agents, with research focusing on the impact of various substitutions on their efficacy in preclinical seizure models.[4] The two most common screening models are the maximal electroshock (MES) test, which is indicative of activity against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests efficacy against absence seizures.[5][6]
A critical aspect of drug development is the therapeutic index, often expressed as the protective index (PI), which is the ratio of the neurotoxic dose (TD50) to the effective dose (ED50). A higher PI indicates a wider safety margin.
Table 1: Comparative Anticonvulsant Activity of N-Arylsuccinimide Analogs in Mice (Intraperitoneal Administration)
| Compound ID | N-Aryl Substitution | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) in MES | Reference |
| 8 | 3-chlorophenyl (with a 4-(propyl)piperazin-1-yl linker) | 28.2 (in rats, p.o.) | - | 268.5 (in rats, p.o.) | 9.52 | [7] |
| 14 | Unspecified, with 3-CF3 substitution on another part of the molecule | 49.6 | 67.4 | - | - | [5] |
| 4d | Unspecified phenyl substituents (lipophilic, electron-withdrawing) | > ethosuximide | > ethosuximide | > ethosuximide | - | [8] |
| 4e | Unspecified phenyl substituents (lipophilic, electron-withdrawing) | > ethosuximide | > ethosuximide | > ethosuximide | - | [8] |
| 5j | N-3-arylamide substituted 5,5-cyclopropanespirohydantoin | 9.2 | - | 421.6 | 45.8 | [6] |
Note: Direct comparison is challenging due to variations in the core succinimide structure and testing protocols across different studies. The data presented is a collation from various sources to provide a broader perspective.
The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the N-aryl ring significantly influence anticonvulsant activity. For instance, the addition of a sulfonamide group in the para-position has been shown to be crucial for the anticonvulsant effect.[9] Furthermore, the introduction of halogens in the meta- or ortho-position can enhance activity against electroshock-induced seizures.[9]
Anticancer Activity: Exploring a Different Therapeutic Avenue
More recently, N-arylsuccinimide analogs have been investigated for their potential as anticancer agents.[10][11] These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines.
A notable study involved the synthesis of trifluoromethylated mono- and bicyclic succinimides, which were screened by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines.[12] These compounds showed activity against leukemia, non-small cell lung cancer, and renal cancer cell lines at a single high dose (10⁻⁵ M).[12]
Table 2: Anticancer Activity of Selected N-Arylsuccinimide Analogs
| Compound Class | Cancer Cell Lines with Observed Activity | Reference |
| Trifluoromethyl succinimides | Leukemia (RPMI-8226), Non-Small Cell Lung Cancer (A549/ATCC), Renal Cancer (A498, SN12C) | [12] |
| Dicarboximide derivatives (functionalized with alkanolamine or alkylamine) | Leukemia (K562, MOLT-4), Cervical Cancer (HeLa) | [10][11] |
One of the dicarboximide derivatives, designated as 1e , demonstrated significant activity against all tested cancer cell lines with IC50 values of 3.2 µM, 5.8 µM, and 8 µM in K562, MOLT-4, and HeLa cells, respectively.[10]
Experimental Protocols: A Guide to Evaluation
The following are standardized experimental protocols for assessing the anticonvulsant and anticancer activities of N-arylsuccinimide analogs.
Anticonvulsant Activity Evaluation
A common workflow for evaluating the anticonvulsant potential of novel compounds is depicted below.
Caption: Workflow for anticonvulsant activity screening.
Maximal Electroshock (MES) Test:
-
Adult male mice are used for the study.
-
The test compound is administered intraperitoneally (i.p.) at various doses.
-
After a specified pretreatment time (e.g., 30 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extension.
-
Protection is defined as the absence of the tonic hind limb extension.[6]
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Adult male mice are used.
-
The test compound is administered i.p. at various doses.
-
Following the pretreatment period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of such seizures.[6]
Rotarod Neurotoxicity Test:
-
Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm).
-
Only mice that can remain on the rod for a set duration (e.g., 1 minute) in a pre-test are used.
-
The test compound is administered, and at various time points, the animals are placed back on the rotarod.
-
Neurotoxicity is indicated by the inability of the animal to maintain balance on the rod for the predetermined time.[6][7]
Anticancer Activity Evaluation
The NCI-60 human tumor cell line screen is a common platform for identifying novel anticancer agents.
Caption: NCI-60 screen workflow for anticancer drug discovery.
NCI-60 DTP Human Tumor Cell Line Screen:
-
The compound of interest is tested at a single high concentration (e.g., 10⁻⁵ M) against a panel of 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate.
-
Cell viability and growth are assessed after a specified incubation period (e.g., 48 hours).
-
The growth percent (GP) is calculated. A GP of 0 indicates no growth, while a negative GP indicates cell killing.
-
Compounds showing significant growth inhibition are selected for further evaluation in a five-dose assay to determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).[12]
Synthesis of N-Arylsuccinimides
A general and straightforward method for the synthesis of N-substituted succinimides involves the reaction of succinic anhydride with a primary amine.[13]
Caption: General synthesis of N-substituted succinimides.
This reaction typically proceeds in two steps: the initial acylation of the amine by the anhydride to form a succinamic acid intermediate, followed by cyclodehydration to yield the final N-substituted succinimide.[13] The cyclodehydration step can be achieved by heating, often in the presence of a dehydrating agent or a high-boiling solvent.[12] An environmentally friendly approach involves carrying out the reaction in hot water, which can serve as both the solvent and a catalyst.
Conclusion and Future Directions
The N-arylsuccinimide scaffold is a fertile ground for the discovery of novel therapeutic agents. The comparative data presented in this guide highlights the diverse biological activities of these analogs, with specific derivatives showing promising anticonvulsant and anticancer properties. Structure-activity relationship studies underscore the importance of the substitution pattern on the N-aryl ring in determining the pharmacological profile.
Future research should focus on a more systematic and comparative evaluation of a library of N-arylsuccinimide analogs across a standardized panel of biological assays. This would enable a more direct and robust comparison, facilitating the identification of lead compounds for further development. Additionally, elucidating the precise mechanisms of action for their anticancer effects will be crucial for their clinical translation. The continued exploration of this versatile chemical scaffold holds significant promise for addressing unmet medical needs in epilepsy and oncology.
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Benchmarking the Safety Profile of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid: A Comparative Guide for Drug Development Professionals
Introduction: Unveiling a Potential Therapeutic Agent and the Imperative of Safety Assessment
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a synthetic organic compound with a molecular formula of C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol .[1] Its chemical architecture, featuring a benzoic acid moiety attached to a methyl-substituted dioxopyrrolidine ring, places it in a class of compounds with significant therapeutic potential. The core structure is reminiscent of the immunomodulatory drugs (IMiDs) – thalidomide, lenalidomide, and pomalidomide – which have revolutionized the treatment of multiple myeloma and other hematological malignancies. This structural similarity suggests that this compound may possess valuable biological activities; however, it also raises a critical need for a thorough evaluation of its safety profile, given the well-documented adverse effects of its predecessors.
This guide provides a comprehensive framework for benchmarking the in vitro safety profile of this compound. In the absence of publicly available safety data for this specific molecule, we will establish a robust comparative analysis against its structural analogs: thalidomide, lenalidomide, and pomalidomide. By examining the known safety liabilities of these established drugs, we can anticipate and design a rigorous testing cascade for our target compound. This document will detail the experimental protocols for key in vitro safety assays—cytotoxicity, genotoxicity, and cardiotoxicity—providing a blueprint for researchers and drug development professionals to generate the necessary data for a comprehensive safety assessment.
The Structural Context: A Double-Edged Sword
The 2,5-dioxopyrrolidine ring is a pharmacophore of immense clinical importance, but it is also inextricably linked to the tragic history of thalidomide and its teratogenic effects.[2] While subsequent analogs, lenalidomide and pomalidomide, have been engineered to enhance therapeutic efficacy and mitigate some of the notorious side effects, they still carry significant safety warnings, including risks of embryo-fetal toxicity, hematologic toxicity, and venous and arterial thromboembolism.[3] Therefore, any new chemical entity bearing this structural motif warrants a high degree of scrutiny.
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A Roadmap for In Vitro Safety Assessment
A standard preclinical safety assessment begins with a battery of in vitro assays designed to identify potential liabilities early in the drug development pipeline. For a compound like this compound, the following assays are considered essential:
-
Cytotoxicity Assays: To determine the concentration at which the compound causes cell death.
-
Genotoxicity Assays: To assess the potential of the compound to damage genetic material.
-
Cardiotoxicity Assays: To evaluate the risk of adverse effects on cardiac function, a known concern for many small molecules.
The following sections will provide detailed protocols for these assays and a comparative analysis of the known data for thalidomide, lenalidomide, and pomalidomide.
Part 1: In Vitro Cytotoxicity Assessment
Rationale: Cytotoxicity assays are fundamental to understanding the therapeutic index of a compound. A highly cytotoxic compound may have limited utility, unless it is intended as a cytotoxic agent for indications like oncology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[4]
Experimental Protocol: MTT Assay
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Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cell line, such as Chinese Hamster Ovry (CHO) cells or a human cell line like HEK293, in appropriate media and conditions. For a general safety assessment, a non-cancerous cell line is preferred.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations to be tested.
-
Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of the compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Comparative Cytotoxicity Data of IMiDs
| Compound | Cell Line | IC₅₀ (µM) | Comments |
| Thalidomide | HepG-2 (human liver cancer) | 11.26 ± 0.54 | Demonstrates cytotoxicity at micromolar concentrations in cancer cell lines.[5] |
| PC3 (human prostate cancer) | 14.58 ± 0.57 | [5] | |
| MCF-7 (human breast cancer) | 16.87 ± 0.7 | [5] | |
| Vero (normal kidney epithelial) | >100 (estimated) | Generally shows lower cytotoxicity in normal cell lines compared to cancer cells.[6] | |
| Lenalidomide | MM.1S (multiple myeloma) | ~1-10 | Potent anti-proliferative effects on myeloma cells. |
| Pomalidomide | MM.1S (multiple myeloma) | ~0.1-1 | More potent than lenalidomide in inhibiting myeloma cell proliferation.[7] |
Interpretation and Next Steps for the Target Compound:
The available data on thalidomide and its analogs show that their cytotoxic effects are more pronounced in cancer cell lines, which is consistent with their therapeutic application. However, it is crucial to determine the cytotoxicity of this compound in non-cancerous cell lines to establish a baseline for its general toxicity. An IC₅₀ value significantly lower than those of the comparator compounds in normal cell lines would be a cause for concern.
Part 2: Genotoxicity Assessment
Rationale: Genotoxicity assays are essential to identify compounds that can cause genetic damage, which may lead to cancer or heritable diseases. A standard in vitro genotoxicity battery includes a bacterial reverse mutation assay (Ames test) to detect point mutations and an in vitro micronucleus assay to detect chromosomal damage.
Experimental Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
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Step-by-Step Methodology:
-
Bacterial Strains:
-
Use a set of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[8]
-
-
Metabolic Activation:
-
Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[4]
-
-
Exposure:
-
In separate tubes, mix the bacterial culture with the test compound at various concentrations, with and without the S9 mix. Include a vehicle control and known mutagens as positive controls.
-
-
Plating:
-
Add the contents of each tube to molten top agar and pour it onto minimal glucose agar plates.
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Colony Counting:
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[9]
-
Experimental Protocol 2: In Vitro Micronucleus Assay - OECD 487
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Step-by-Step Methodology:
-
Cell Culture:
-
Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO-K1) cells, which are commonly used for this assay.[10]
-
-
Treatment:
-
Expose the cells to various concentrations of the test compound, with and without metabolic activation (S9 mix), for a defined period.
-
-
Cytokinesis Block:
-
Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.[11]
-
-
Incubation:
-
Incubate the cells for a period that allows for the completion of one cell cycle.
-
-
Cell Harvesting and Slide Preparation:
-
Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.
-
-
Staining and Analysis:
-
Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.[12]
-
Comparative Genotoxicity Data of IMiDs
| Compound | Ames Test (OECD 471) | In Vitro Micronucleus Assay (OECD 487) |
| Thalidomide | Generally considered non-mutagenic. | Reports are mixed, with some studies showing potential for chromosomal aberrations at high concentrations. |
| Lenalidomide | Not mutagenic.[13] | Did not induce chromosome aberrations in cultured human peripheral blood lymphocytes.[13] |
| Pomalidomide | Data not readily available in public domain, but generally considered non-mutagenic based on its structural similarity to lenalidomide and thalidomide. | Data not readily available in public domain. |
Interpretation and Next Steps for the Target Compound:
Based on the data for its analogs, it is anticipated that this compound will likely be negative in the Ames test. However, the potential for chromosomal damage in the in vitro micronucleus assay should be carefully evaluated. A positive result in the micronucleus assay would be a significant safety concern and would necessitate further investigation into the mechanism of genotoxicity.
Part 3: In Vitro Cardiotoxicity Assessment (hERG Assay)
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[14] The patch-clamp electrophysiology assay is the gold standard for assessing a compound's potential to block the hERG channel.[15]
Experimental Protocol: Manual Patch-Clamp hERG Assay
dot graph { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Step-by-Step Methodology:
-
Cell Culture:
-
Use a human embryonic kidney (HEK293) cell line stably expressing the hERG channel.[16]
-
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
-
Cell Preparation and Patching:
-
Isolate a single cell and form a high-resistance seal between the cell membrane and the tip of a glass micropipette.
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of ion channel currents.
-
-
Voltage Protocol and Recording:
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[9]
-
-
Compound Application:
-
After recording a stable baseline current, perfuse the cell with solutions containing increasing concentrations of the test compound.
-
-
Data Acquisition and Analysis:
-
Record the hERG current at each concentration and measure the percentage of inhibition relative to the baseline.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Comparative hERG Inhibition Data of IMiDs
| Compound | hERG IC₅₀ (µM) | Comments |
| Thalidomide | > 30 | Generally considered to have a low potential for hERG inhibition. |
| Lenalidomide | > 10 | Low potential for hERG inhibition. |
| Pomalidomide | > 7.9 | At concentrations of 7.9 or 87.5 µM, pomalidomide produced less than 1% inhibition of hERG current.[7] |
Interpretation and Next Steps for the Target Compound:
The comparator IMiDs exhibit a low risk of hERG inhibition. It is plausible that this compound will also have a low potential for cardiotoxicity. However, this must be confirmed experimentally. An IC₅₀ value below 10 µM, and particularly below 1 µM, would be a significant finding and would warrant further investigation and careful consideration of the therapeutic window.[17]
Conclusion: A Predictive Framework for a Promising Scaffold
While direct experimental safety data for this compound is currently unavailable, a comprehensive in vitro safety assessment can be proactively designed based on the well-characterized profiles of its structural analogs, thalidomide, lenalidomide, and pomalidomide. This guide has provided a detailed roadmap for conducting essential in vitro safety studies, including cytotoxicity, genotoxicity, and cardiotoxicity assays.
The comparative data presented herein suggests that the primary safety concerns for this class of compounds are not typically related to genotoxicity or cardiotoxicity, but rather to potential teratogenicity and other clinical side effects observed with the approved IMiDs. Therefore, should this compound demonstrate a favorable in vitro safety profile in the assays described, further in vivo studies, including developmental and reproductive toxicology assessments, will be of paramount importance.
By adopting a systematic and comparative approach to safety evaluation, researchers and drug developers can efficiently and responsibly advance promising new chemical entities, such as this compound, through the preclinical pipeline, ultimately paving the way for the development of new and safer medicines.
References
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Thalidomide. In: Wikipedia. ; 2024. Accessed January 17, 2026. [Link]
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IC 50 values (mM) of thalidomide derivatives for inhibiting proliferation of multiple myeloma cell lines. ResearchGate. Accessed January 17, 2026. [Link]
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hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Accessed January 17, 2026. [Link]
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- Validation and Clinical Utility of the hERG IC50:Cmax Ratio to Determine the Risk of Drug-Induced Torsades de Pointes: A Meta-Analysis. Pharmacotherapy. 2018;38(3):335-343. doi:10.1002/phar.2087
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Human Ether-a-go-go-Related Gene (hERG) Blockers. Cambridge MedChem Consulting. Accessed January 17, 2026. [Link]
- Li Z, Ridder BJ, Han X, et al. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm. Toxicol Sci. 2017;155(2):495-506. doi:10.1093/toxsci/kfw227
- Gao Z, Wu W, Su Z, et al. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacol Sin. 2016;37(1):147-158. doi:10.1038/aps.2015.111
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In vitro cytotoxic activity and IC50 of thalidomide and its analogs in MCF-7 cell line by MTT assay. ResearchGate. Accessed January 17, 2026. [Link]
- Park C, Choi Y, Lee Y, et al. Computational determination of hERG-related cardiotoxicity of drug candidates. J Mol Model. 2019;25(6):162. doi:10.1007/s00894-019-4045-8
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IC 50 values (mM) of thalidomide derivatives for inhibiting proliferation of multiple myeloma cell lines. ResearchGate. Accessed January 17, 2026. [Link]
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Center for Drug Evaluation and Research. Pharmacology Review(s). U.S. Food and Drug Administration. Published online December 13, 2012. Accessed January 17, 2026. [Link]
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A typical test pulse protocol for a manual patch clamp study of HEK293... ResearchGate. Accessed January 17, 2026. [Link]
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The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. Published February 28, 2024. Accessed January 17, 2026. [Link]
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Lenalidomide and Pomalidomide: Immunomodulating Drug Therapies in Multiple Myeloma. Pharmacy Times. Published August 2, 2021. Accessed January 17, 2026. [Link]
- Li Z, Wu W, Su Z, et al. A structure-based computational workflow to predict liability and binding modes of small molecules to hERG. PLoS One. 2018;13(2):e0192594. doi:10.1371/journal.pone.0192594
- High-throughput and high content micronucleus assay in CHO-K1 cells. In: Methods in Molecular Biology. Vol 1604. Humana Press; 2017:169-181.
- Al-Warhi T, El-Gamal MI, Anbar S, et al. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents. Molecules. 2021;26(23):7206. doi:10.3390/molecules26237206
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In Vitro Micronucleus Assay in Binucleated CHO-K1 Cells. ResearchGate. Accessed January 17, 2026. [Link]
- Ohtsuki A, Tsukamoto T, Hagiwara N, et al. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp. J Pharmacol Sci. 2016;130(1):1-7. doi:10.1016/j.jphs.2015.12.001
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Ames MPF 98-100 Instructions for Use. Xenometrix. Accessed January 17, 2026. [Link]
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Cytotoxicity of thalidomide on TCC cells measured with MTT assay. (A)... ResearchGate. Accessed January 17, 2026. [Link]
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Ames FT™ Mutagenicity Test Kit Instruction Manual. Moltox. Accessed January 17, 2026. [Link]
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Cytotoxicity MTT Assay is a colorimetric assay which measures cell viability, proliferation and cytotoxicity. Springer Nature Experiments. Accessed January 17, 2026. [Link]
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Lenalidomide and pomalidomide induce the degradation of Aiolos and... ResearchGate. Accessed January 17, 2026. [Link]
- Heterozygous KCNH2 variant phenotyping using Flp-In HEK293 and high-throughput automated patch clamp electrophysiology. Biology Methods and Protocols. 2021;6(1):bpab013. doi:10.1093/biomethods/bpab013
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Curr Protoc. 2023;3(4):e743. doi:10.1002/cpz1.743
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The in vitro Micronucleus Assay: Introduction of a S9 Metabolic Activation System using CHO-K1 cells. Diva-portal.org. Published June 21, 2021. Accessed January 17, 2026. [Link]
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Application Note Characterization of hERG (HEK293 cells) on Nanion's Port-a-Patch®. Nanion. Accessed January 17, 2026. [Link]
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Comparative effectiveness and safety of thalidomide and lenalidomide in patients with multiple myeloma in the United States of America: A population-based cohort study. ResearchGate. Accessed January 17, 2026. [Link]
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Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay. ResearchGate. Accessed January 17, 2026. [Link]
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In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex. Accessed January 17, 2026. [Link]
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Lenalidomide. PubChem. Accessed January 17, 2026. [Link]
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A Guide to the Reproducible Synthesis and Bioactivity Evaluation of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic Acid
This guide provides a comprehensive framework for the reproducible synthesis, characterization, and preliminary bioactivity assessment of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring that the described protocols are not only repeatable but also fundamentally sound and self-validating.
The N-substituted maleimide scaffold is a cornerstone in medicinal chemistry, known for its versatile reactivity and presence in numerous bioactive molecules.[1] While various derivatives have been explored, a consolidated, reproducible protocol for the 3-yl benzoic acid substituted variant, including its biological evaluation, is not well-documented. This guide aims to fill that gap by presenting a robust synthetic route and a standardized bioassay workflow, enabling researchers to reliably produce and evaluate this compound and its analogs.
Part I: Reproducible Synthesis and Structural Verification
The key to reproducible bioactivity is ensuring the synthesis consistently yields the correct molecule at high purity. The chosen synthetic strategy is a classic, two-step, one-pot reaction involving the condensation of an amine with an anhydride, followed by cyclodehydration. This method is favored for its reliability, use of readily available starting materials, and generally high yields.[2][3]
Synthetic Rationale
The synthesis proceeds via two key transformations:
-
Amic Acid Formation: The primary amine of 3-aminobenzoic acid performs a nucleophilic attack on one of the carbonyl carbons of citraconic anhydride (methylmaleic anhydride). This ring-opens the anhydride to form the intermediate, N-(3-carboxyphenyl)-2-methylmaleamic acid. This reaction is typically fast and efficient.
-
Cyclodehydration (Imidization): The newly formed amic acid is then cyclized to form the five-membered imide ring. This is an intramolecular condensation reaction that eliminates a molecule of water. While this can be achieved by thermal means, chemical dehydration using an agent like acetic anhydride in the presence of a catalyst like sodium acetate provides better control, lower reaction temperatures, and often cleaner product formation, thus enhancing reproducibility.
Detailed Synthesis Protocol
Reaction: 3-Aminobenzoic acid + Citraconic Anhydride → this compound
Materials:
-
3-Aminobenzoic acid (1.0 eq)
-
Citraconic anhydride (1.05 eq)
-
Glacial Acetic Acid (solvent)
-
Anhydrous Sodium Acetate (catalyst, 0.3 eq)
-
Hydrochloric Acid (1 M solution)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminobenzoic acid (1.0 eq) and glacial acetic acid. Stir until the solid is fully suspended.
-
Add citraconic anhydride (1.05 eq) to the suspension. The reaction is mildly exothermic.
-
Add anhydrous sodium acetate (0.3 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-cold water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and salts.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.
-
Dry the final product under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Structural Verification
To ensure reproducibility, the final product's identity and purity must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of starting materials.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound (C₁₂H₁₁NO₄, MW: 233.22 g/mol ).[4][5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should ideally be >95% for use in biological assays.
Part II: A Framework for Reproducible Bioactivity Screening
The biological activity of N-substituted maleimides can vary widely, with reports showing activities ranging from enzyme inhibition to anticonvulsant properties.[6][7] For a novel or underexplored compound like the 3-yl isomer, a logical and reproducible first step is to assess its general cytotoxicity. This provides a baseline understanding of its interaction with living cells and helps determine appropriate concentration ranges for more specific assays. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.[8][9]
Bioassay Rationale: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[10] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. By measuring the absorbance of the dissolved formazan, one can quantify the reduction in cell viability caused by a test compound. This assay is chosen for its high throughput, sensitivity, and extensive validation in the scientific literature.[11]
Detailed Bioactivity Protocol: MTT Cytotoxicity Assay
Materials:
-
HeLa (human cervical cancer) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Bioassay Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Part III: Comparative Analysis and Reproducibility
To contextualize the properties of this compound, it is useful to compare it with its structural isomers and other N-substituted maleimides. The position of the carboxylic acid group on the phenyl ring can significantly impact the molecule's electronic properties, solubility, and ability to interact with biological targets.
Comparison of Isomers and Related Analogs
The table below summarizes the known or potential activities of the target compound's isomers and related structures, providing a basis for comparative evaluation.
| Compound | Structure | Reported/Potential Bioactivity | Key Reference |
| This compound (Target) | meta-COOH | Cytotoxicity (to be determined via proposed protocol); potential enzyme inhibitor. | This Guide |
| 2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | ortho-COOH | Potential anticonvulsant and antinociceptive properties.[7] | Smolecule[7] |
| 4-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | para-COOH | Potential precursor for pharmaceuticals; similar scaffolds show activity in improving monoclonal antibody production.[12] | PubChem[13] |
| N-Aryl Maleimides (General Class) | Varies | Potent and selective inhibitors of monoglyceride lipase (MGL).[6] | Vandevoorde et al.[6] |
Addressing Reproducibility Challenges
In Synthesis:
-
Incomplete Cyclization: The primary challenge is ensuring the complete conversion of the amic acid intermediate to the imide. Monitoring by TLC is crucial. Using a chemical dehydrating agent, as proposed, provides more reliable and complete conversion than thermal methods alone.
-
Side Reactions: The use of harsh dehydrating agents or excessively high temperatures can lead to decarboxylation or other side reactions. The proposed protocol using acetic anhydride and sodium acetate is a well-established, mild method that minimizes these risks.[2]
In Bioactivity Assays:
-
Compound Solubility: Poor aqueous solubility is a common issue. Preparing a high-concentration stock solution in DMSO is standard practice, but one must always verify that the compound does not precipitate upon dilution in aqueous culture medium.
-
Cell Line Integrity: The physiological state of the cells can dramatically affect results. It is critical to use cells from a consistent passage number, ensure they are free from contamination, and confirm their identity via cell line authentication.
-
Assay Interference: Some compounds can interfere with the MTT assay by directly reducing the MTT reagent or by having an overlapping absorbance spectrum. It is good practice to run controls with the compound in cell-free medium to check for such interference.[11]
By adhering to the detailed, validated protocols outlined in this guide, researchers can confidently synthesize and evaluate this compound, generating high-quality, reproducible data that will serve as a reliable foundation for further drug discovery efforts.
References
- Vandevoorde, C., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry.
- Smolecule. (n.d.). (R)-2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid.
-
ResearchGate. (n.d.). Synthesis on N-Alkylated Maleimides. Available at: [Link]
- Creative Bioarray. (n.d.). Cytotoxicity Assays | Life Science Applications.
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ResearchGate. (n.d.). (A) Preparation of N‐substituted maleimides from maleic anhydrides and... Available at: [Link]
- Google Patents. (n.d.). EP0403240A1 - Preparation process of N-substituted maleimides.
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MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Available at: [Link]
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ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. Available at: [Link]
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ACS Publications. (1977). Preparation of N-substituted maleimides by direct coupling of alkyl or aralkyl halides with heavy metal salts of maleimide. The Journal of Organic Chemistry. Available at: [Link]
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ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. Available at: [Link]
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PubChem. (n.d.). 4-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid. Available at: [Link]
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PLOS ONE. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE. Available at: [Link]
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Independent verification of the mechanism of action of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
An Independent Researcher's Guide to Verifying the Mechanism of Action of Novel Covalent Inhibitors: A Comparative Case Study of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Authored by: A Senior Application Scientist
Introduction
The discovery of novel bioactive small molecules is a cornerstone of modern drug development. However, the initial identification of a compound with interesting phenotypic effects is merely the first step. A rigorous, independent verification of its mechanism of action (MoA) is paramount to understanding its therapeutic potential and potential liabilities. This guide provides a comprehensive framework for researchers to independently verify the MoA of a novel compound, using the hypothetical case of this compound, which we will refer to as "MBC-1".
MBC-1's structure, featuring a methyl-substituted succinimide ring, is suggestive of a potential covalent inhibitor, likely acting via Michael addition with nucleophilic residues such as cysteine on a target protein. This guide will therefore focus on a workflow designed to test the hypothesis that MBC-1 is a covalent inhibitor of a hypothetical cysteine-containing enzyme, which we will call "Target Protein X" (TPX).
To provide a robust comparative analysis, we will benchmark the experimental results of MBC-1 against two well-characterized compounds:
-
Ibrutinib: An approved covalent inhibitor of Bruton's tyrosine kinase (BTK), which forms a covalent bond with a cysteine residue (Cys481) in the active site.
-
Dasatinib: A potent, non-covalent (reversible) inhibitor of multiple tyrosine kinases, including BTK.
This guide is structured to provide not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous approach to MoA verification.
Part 1: Initial Biochemical Characterization of Target Inhibition
The first step is to confirm that MBC-1 directly inhibits the activity of the purified target protein, TPX, and to determine the nature of this inhibition.
Enzyme Inhibition Assay (IC50 Determination)
The initial experiment involves a standard in vitro enzyme inhibition assay to measure the half-maximal inhibitory concentration (IC50) of MBC-1 against TPX. This value provides a quantitative measure of the compound's potency.
Experimental Rationale: This assay establishes a baseline for the compound's activity. By comparing the IC50 of MBC-1 with that of Ibrutinib and Dasatinib, we can place its potency in the context of known inhibitors. A dose-response curve is essential to ensure the observed inhibition is not an artifact.
Protocol: In Vitro TPX Inhibition Assay
-
Reagents: Purified recombinant TPX, substrate for TPX, ATP (if TPX is a kinase), assay buffer, MBC-1, Ibrutinib, Dasatinib, and DMSO (vehicle control).
-
Procedure: a. Prepare a serial dilution of MBC-1, Ibrutinib, and Dasatinib in DMSO. A typical starting range would be from 100 µM down to 1 pM. b. In a 96-well plate, add the assay buffer, the diluted compounds (or DMSO for control), and the purified TPX enzyme. c. Incubate the enzyme-compound mixture for a pre-determined time (e.g., 30 minutes) at room temperature. This pre-incubation step is crucial for covalent inhibitors. d. Initiate the enzymatic reaction by adding the substrate (and ATP, if applicable). e. Monitor the reaction progress over time using a suitable detection method (e.g., fluorescence, luminescence, or absorbance). f. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Anticipated Data Summary:
| Compound | Target | Inhibition Type | Predicted IC50 (nM) |
| MBC-1 | TPX | Covalent | 10 - 100 |
| Ibrutinib | BTK/TPX | Covalent | 1 - 10 |
| Dasatinib | BTK/TPX | Non-covalent | 1 - 10 |
Washout Assay to Differentiate Covalent from Non-Covalent Inhibition
A critical experiment to test the covalent binding hypothesis is the washout assay. This method determines if the inhibitory effect of a compound is reversible or irreversible.
Experimental Rationale: Non-covalent inhibitors, like Dasatinib, bind reversibly to their target. Their inhibitory effect can be reversed by washing away the free compound. In contrast, covalent inhibitors form a stable bond with the target protein. Their effect should persist even after the removal of the unbound inhibitor.
Experimental Workflow:
Caption: Workflow for the washout assay to test for irreversible inhibition.
Protocol: Washout Dialysis Assay
-
Incubation: Incubate purified TPX with a high concentration (e.g., 10x IC50) of MBC-1, Ibrutinib, Dasatinib, or DMSO for 1-2 hours.
-
Removal of Unbound Inhibitor: Place the incubation mixtures in dialysis cassettes and dialyze against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes. This will remove any unbound inhibitor.
-
Activity Measurement: After dialysis, recover the enzyme and measure its activity using the same protocol as the IC50 assay.
-
Data Analysis: Compare the residual activity of the enzyme in each condition.
Anticipated Results:
| Compound | Expected Residual Activity (%) | Interpretation |
| MBC-1 | < 20% | Suggests irreversible, covalent inhibition. |
| Ibrutinib | < 10% | Confirms irreversible, covalent inhibition. |
| Dasatinib | > 90% | Confirms reversible, non-covalent inhibition. |
| DMSO | 100% (Control) | Baseline enzyme activity. |
Part 2: Biophysical and Mass Spectrometric Confirmation of Covalent Binding
While biochemical assays strongly suggest a covalent MoA, direct physical evidence is required for definitive proof. This involves demonstrating direct binding and identifying the specific site of modification.
Intact Protein Mass Spectrometry
Intact protein mass spectrometry (MS) can be used to measure the mass of the entire protein-inhibitor complex.
Experimental Rationale: If MBC-1 forms a covalent bond with TPX, the mass of the resulting complex should be equal to the mass of the protein plus the mass of one molecule of MBC-1. This provides direct evidence of a 1:1 stoichiometric covalent adduct formation.
Protocol: Intact Protein MS Analysis
-
Sample Preparation: Incubate purified TPX with a slight molar excess of MBC-1 for a sufficient time to ensure complete reaction. As a control, incubate TPX with DMSO.
-
Desalting: Desalt the samples using a C4 ZipTip or similar reversed-phase chromatography method to remove non-volatile salts.
-
Mass Spectrometry: Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) on a high-resolution instrument (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectra to determine the average mass of the protein in both the treated and untreated samples. The mass shift should correspond to the molecular weight of MBC-1.
Anticipated Mass Shift:
| Compound | Molecular Weight ( g/mol ) | Expected Mass Shift (Da) |
| MBC-1 | 247.24 | +247.24 |
Peptide Mapping by LC-MS/MS to Identify the Modification Site
To definitively prove the MoA, it is essential to identify the specific amino acid residue on TPX that MBC-1 covalently modifies.
Experimental Rationale: This experiment involves digesting the protein-inhibitor complex into smaller peptides and then using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to find the peptide that carries the mass of the compound. The fragmentation pattern of this modified peptide will reveal the exact amino acid that has been modified. This is the gold standard for verifying the site of covalent modification.
Experimental Workflow:
Caption: Workflow for identifying the covalent modification site using LC-MS/MS.
Protocol: Peptide Mapping
-
Sample Preparation: Incubate TPX with MBC-1 as in the intact mass analysis.
-
Protein Digestion: Denature the protein, reduce the disulfide bonds with DTT, and alkylate the non-modified cysteines with iodoacetamide. Then, digest the protein into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to search the MS/MS data against the sequence of TPX, specifying a variable modification on cysteine residues corresponding to the mass of MBC-1 (+247.24 Da).
Anticipated Outcome: The analysis should identify a specific peptide with a mass increase of 247.24 Da. The MS/MS spectrum of this peptide will show a series of fragment ions that allow for the pinpointing of the modification to a specific cysteine residue within that peptide's sequence.
Part 3: Cellular Assays to Confirm Target Engagement and Functional Effects
The final phase of MoA verification is to confirm that MBC-1 engages its intended target in a cellular context and produces the expected downstream biological effects.
Cellular Target Engagement Assay
A cellular thermal shift assay (CETSA) or a cellular target engagement assay using a competitive probe can be used to verify that MBC-1 binds to TPX in intact cells.
Experimental Rationale: CETSA works on the principle that a protein becomes more thermally stable when a ligand is bound to it. By heating intact cells treated with MBC-1 and then quantifying the amount of soluble TPX remaining, we can infer target engagement.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with MBC-1 or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures.
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Western Blotting: Quantify the amount of soluble TPX in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble TPX as a function of temperature. A shift in the melting curve to a higher temperature in the MBC-1-treated cells indicates target engagement.
Anticipated Results: The melting curve of TPX in MBC-1-treated cells will be shifted to the right (higher temperatures) compared to the DMSO-treated cells, indicating that the binding of MBC-1 stabilizes the protein.
Downstream Signaling Pathway Analysis
If TPX is part of a known signaling pathway, the functional consequence of its inhibition by MBC-1 should be measurable.
Experimental Rationale: This experiment validates that the target engagement observed translates into a functional cellular outcome. For example, if TPX is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known substrates.
Signaling Pathway Diagram:
Caption: Hypothesized signaling pathway inhibited by MBC-1.
Protocol: Western Blot for Phospho-Substrate
-
Cell Treatment: Treat cells with a dose range of MBC-1, Ibrutinib, and Dasatinib for an appropriate time.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting: Perform Western blotting using an antibody specific for the phosphorylated form of the known substrate of TPX. Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate.
Anticipated Results: Treatment with MBC-1 and the positive controls (Ibrutinib, Dasatinib) should lead to a dose-dependent decrease in the phosphorylation of the TPX substrate, confirming that the compound is active in cells and inhibits the intended signaling pathway.
Conclusion
The independent verification of a compound's mechanism of action is a multi-faceted process that requires a logical and stepwise approach, moving from initial biochemical characterization to direct biophysical evidence and finally to cellular validation. By following the comprehensive workflow outlined in this guide and comparing the results for a novel compound like MBC-1 against well-characterized benchmarks, researchers can build a robust and compelling case for its MoA. This rigorous validation is essential for the continued development of new and effective therapeutic agents.
References
-
Title: The discovery of ibrutinib, a covalent inhibitor of Btk Source: Wiley Online Library URL: [Link]
-
Title: The nuts and bolts of covalent enzyme inhibitors Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Site-specific characterization of protein-drug adducts in plasma and tissues using mass spectrometry Source: Nature Protocols URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]
A Comparative Guide to the Structure-Activity Relationship of Ortho, Meta, and Para Substituted N-Phenylsuccinimides
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-phenylsuccinimide derivatives, focusing on the critical influence of substituent position—ortho, meta, and para—on their anticonvulsant, analgesic, and antimicrobial properties. By synthesizing experimental data and mechanistic insights, this document aims to elucidate the chemical causality behind the observed biological activities and guide future drug design efforts.
Introduction: The N-Phenylsuccinimide Scaffold
The N-phenylsuccinimide core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. The succinimide ring, a five-membered dicarboximide, is a key pharmacophore, while the N-phenyl substituent provides a versatile handle for chemical modification. The nature and position of substituents on this phenyl ring can dramatically alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby modulating its interaction with biological targets and ultimately its therapeutic efficacy and toxicity. This guide will dissect these relationships with a focus on positional isomerism.
Anticonvulsant Activity: A Tale of Steric Hindrance and Lipophilicity
N-phenylsuccinimides have long been investigated for their potential as anticonvulsant agents, with research indicating that the position of substituents on the phenyl ring plays a crucial role in their activity, particularly in the Maximal Electroshock (MES) seizure model, which is indicative of efficacy against generalized tonic-clonic seizures.[1]
Key Structure-Activity Relationship Insights:
-
Ortho-Substitution: Generally, small, lipophilic groups at the ortho position of the N-phenyl ring tend to enhance anticonvulsant activity. This is exemplified by the greater potency of N-(2,6-dimethylphenyl)phthalimide compared to its unsubstituted counterpart in MES tests.[2] The presence of ortho-substituents can induce a non-coplanar orientation between the phenyl and succinimide rings, which may be favorable for binding to the target, believed to be the voltage-gated sodium channels.
-
Meta-Substitution: The influence of meta-substituents is more varied. For instance, a nitro group at the meta position has been shown to confer better anti-seizure activity compared to a para-nitro substitution.[3] Conversely, a fluorine atom at the meta position (3-F) exhibited activity only at higher doses in the MES model compared to its ortho and para counterparts.[3]
-
Para-Substitution: Para-substitution with electron-donating or halogen groups can also lead to potent anticonvulsant activity. For example, para-amino substitution in the related N-phenylphthalimide series leads to high potency.[2] Fluorine at the para position has also been shown to produce a significant anti-seizure effect.[3]
Comparative Anticonvulsant Activity Data (MES Test)
| Substituent | Position | Animal Model | ED50 (mg/kg) | Reference |
| -CH3 | Ortho (on N-(2-methylphenyl)phthalimide) | Rat (oral) | Not specified, but highly active | [2] |
| -NO2 | Meta | Mouse (i.p.) | Active at 30 mg/kg | [3] |
| -NO2 | Para | Mouse (i.p.) | Less active than meta-isomer | [3] |
| -F | Ortho | Mouse (i.p.) | Active at 100 mg/kg | [3] |
| -F | Meta | Mouse (i.p.) | Active at 300 mg/kg | [3] |
| -F | Para | Mouse (i.p.) | Active at 100 mg/kg | [3] |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Analgesic Activity: Exploring the Periphery
The analgesic potential of N-phenylsuccinimides has been explored, primarily through models of peripherally mediated pain, such as the acetic acid-induced writhing test. This assay induces a painful inflammatory response, and a reduction in writhing behavior is indicative of analgesic efficacy.
Key Structure-Activity Relationship Insights:
The direct comparative SAR for ortho, meta, and para substituted N-phenylsuccinimides in analgesia is less extensively documented than for anticonvulsant activity. However, general principles suggest that lipophilicity and electronic factors will again be key determinants of activity. The ability of the molecule to penetrate tissues and interact with pain-mediating enzymes or receptors will be influenced by the substituent's position.
Antimicrobial Activity: The Impact of Electronic Effects
N-phenylsuccinimides have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism is often linked to the reactivity of the succinimide ring, and substituents on the phenyl ring can modulate this reactivity through electronic effects.
Key Structure-Activity Relationship Insights:
-
General Trends: Studies on related N-phenylmaleimides suggest that both electron-donating and electron-withdrawing substituents on the aromatic ring can decrease antibacterial activity, indicating the potential for steric hindrance to play a significant role.[4]
-
Positional Influence: For some classes of compounds, meta and para-substituted derivatives have been found to exhibit greater antimicrobial activity compared to their ortho counterparts. This suggests that steric hindrance from an ortho-substituent may impede the interaction with the microbial target.
Comparative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)
Direct comparative MIC data for ortho, meta, and para substituted N-phenylsuccinimides is sparse in the readily available literature. However, a study on Schiff bases with methyl substituents provides a relevant analogy, where the meta and para isomers showed enhanced antibacterial and antifungal activity compared to the ortho isomer.
| Substituent | Position | Organism | MIC (µg/mL) | Reference |
| -CH3 (analogous Schiff base) | Ortho | S. aureus | Less Active | |
| -CH3 (analogous Schiff base) | Meta | S. aureus | More Active | |
| -CH3 (analogous Schiff base) | Para | S. aureus | More Active |
Note: This data is from a related class of compounds and serves as an illustrative example of the potential influence of substituent position.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for the key biological assays are provided below.
Synthesis of Substituted N-Phenylsuccinimides
A general and efficient one-pot synthesis method involves the reaction of succinic anhydride with a substituted aniline in the presence of a dehydrating agent.
Protocol:
-
Dissolve the appropriately substituted (ortho, meta, or para) aniline (1 equivalent) in glacial acetic acid.
-
Add succinic anhydride (1.1 equivalents) to the solution with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the N-phenylsuccinimide derivative.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted N-phenylsuccinimide.
Caption: General workflow for the synthesis of substituted N-phenylsuccinimides.
Maximal Electroshock (MES) Seizure Test
This test is a well-established model for screening compounds with activity against generalized tonic-clonic seizures.[1]
Protocol:
-
Use male albino mice (20-25 g) or Wistar rats (100-150 g).
-
Administer the test compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) via oral gavage or intraperitoneal injection. A control group should receive the vehicle alone.
-
At the time of predicted peak effect of the compound, apply a drop of topical anesthetic to each cornea of the animal.
-
Place corneal electrodes on the corneas and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.
-
Calculate the percentage of protected animals in each group and determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Acetic Acid-Induced Writhing Test
This is a common method for evaluating the peripheral analgesic activity of test compounds.
Protocol:
-
Use male albino mice (20-25 g).
-
Divide the animals into groups: a control group, a standard drug group (e.g., aspirin), and test groups for the N-phenylsuccinimide derivatives.
-
Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the induction of writhing. The control group receives the vehicle.
-
Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to induce writhing.
-
Immediately after the acetic acid injection, place each mouse in an individual observation cage.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.
-
Calculate the percentage of inhibition of writhing for each group compared to the control group.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion: Guiding Principles for Drug Design
The positional isomerism of substituents on the N-phenyl ring of succinimide derivatives is a critical determinant of their biological activity. This guide has highlighted that:
-
For anticonvulsant activity , ortho-substitution with small, lipophilic groups and specific meta- and para-substitutions that influence the molecule's conformation and electronic properties are favorable.
-
For analgesic and antimicrobial activities , while less systematically studied for positional isomers, steric and electronic effects remain paramount. A lack of steric hindrance and appropriate electronic properties to interact with the biological target are likely to be key.
This comparative analysis underscores the importance of a systematic exploration of positional isomers in the early stages of drug discovery. The experimental protocols and SAR insights provided herein offer a framework for researchers to design and evaluate novel N-phenylsuccinimide derivatives with enhanced therapeutic potential.
References
- Cechinel Filho, V., Pinheiro, T., Nunes, R. J., Yunes, R. A., Cruz, A. B., & Moretto, E. (1994). Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds.
- Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319–330.
- Aliabadi, A., Eghbalian, E., & Mohammadi-Farani, A. (2015). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Iranian Journal of Basic Medical Sciences, 18(12), 1157–1163.
- Stavrovskaya, A. A. (2000). Cellular mechanisms of multidrug resistance of tumor cells. Biochemistry (Moscow), 65(1), 95-106.
- Kupferberg, H. J. (2001). Animal models for developing antiepileptic drugs. Epilepsia, 42 Suppl 4, 7–12.
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5–15.
- Vogel, H. G. (Ed.). (2008). Drug discovery and evaluation: pharmacological assays. Springer Science & Business Media.
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Sheridan, R. P. (2002). The scaffold concept in medicinal chemistry. Journal of Chemical Information and Computer Sciences, 42(1), 103–108.
- Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2000). Anticonvulsant properties of various N-substituted-2,3-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-ones and related compounds. European Journal of Medicinal Chemistry, 35(2), 241-248.
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- 4. A quantitative structure-activity relationship (QSAR) analysis of the effects of aromatic substitution on the anticonvulsant activity and toxicity of arylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid: A Guide for Laboratory Professionals
This document synthesizes best practices from established laboratory waste management protocols and authoritative safety data for structurally related compounds to provide a clear and actionable disposal plan. The core principle of this guidance is to treat 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid as a hazardous chemical waste, thereby minimizing risk to personnel and the environment.
Understanding the Hazard Profile: A Conservative Approach
Given the absence of specific toxicological and ecotoxicological data for this compound, we must infer its potential hazards from its constituent chemical moieties: a benzoic acid group and a methyl-substituted succinimide ring.
Benzoic acid is known to cause skin irritation and serious eye damage.[3][4][5] Prolonged or repeated inhalation may cause damage to organs, and it is considered harmful to aquatic life.[3] Succinimide and its derivatives, while generally of low acute toxicity, can also cause irritation upon contact. Therefore, a cautious approach necessitates handling this compound with the assumption that it possesses similar, if not identical, hazards.
Table 1: Inferred Hazard Classification and Precautions
| Hazard Classification (Inferred) | Precautionary Statements |
| Skin Irritant | Wear protective gloves and clothing. Wash hands thoroughly after handling.[3][6] |
| Serious Eye Damage | Wear safety glasses or goggles.[3][4] |
| Specific Target Organ Toxicity | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[3] |
| Harmful to Aquatic Life | Avoid release to the environment.[3] |
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal by trained waste management personnel.
Step 1: Waste Segregation and Collection
Proper segregation at the source is the cornerstone of safe laboratory waste management.
-
Designated Waste Container: Dedicate a specific, clearly labeled container for solid this compound waste. This container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" sticker and the full chemical name: "this compound".
-
Contaminated Materials: Any materials that come into direct contact with the compound, such as gloves, weighing paper, and contaminated labware (e.g., pipette tips), should be considered contaminated and placed in the same designated waste container.
-
Aqueous Solutions: If the compound is in an aqueous solution, it should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 2: Container Management and Storage
-
Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects the contents from environmental factors.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin or tray to mitigate the impact of any potential spills or leaks.
Step 3: Preparing for Disposal
-
Do Not Overfill: Do not fill the waste container to more than 80% of its capacity to allow for expansion and prevent spills during transport.
-
Request Pickup: Once the container is full or the project is complete, arrange for a waste pickup through your institution's EHS department. Follow their specific procedures for requesting a pickup, which may involve an online form or a direct call.
Step 4: Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Personal Protective Equipment (PPE): Before attempting to clean a small spill, ensure you are wearing appropriate PPE, including a lab coat, gloves, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, and then place the absorbent material into the hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the conservative and proactive disposal procedures outlined in this guide, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
-
Redox. Safety Data Sheet Benzoic acid. (2022-11-14). [Link]
-
U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for Benzoic Acid. (2005-03-29). [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]
Sources
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
The core principle of this guide is to foster a proactive safety culture that goes beyond mere compliance. By understanding the why behind each recommendation, researchers can make informed decisions to mitigate risks effectively.
Hazard Analysis: Understanding the Risks
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a derivative of benzoic acid and contains a succinimide moiety. Analysis of structurally similar compounds allows for a presumptive hazard identification.
-
Benzoic Acid: The SDS for benzoic acid indicates that it can cause skin irritation and serious eye damage[1][2][3][4][5].
-
3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid: According to its GHS classification, this close analog is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[6].
Based on these data, it is prudent to treat this compound as a compound that is, at a minimum, an irritant to the skin, eyes, and respiratory system. As a solid, it may also pose a hazard as an airborne dust.
Table 1: Presumptive Hazard Identification
| Hazard Classification | Anticipated Effect | Route of Exposure |
| Skin Irritant | Causes skin irritation upon contact. | Dermal |
| Eye Irritant | Causes serious eye irritation or damage. | Ocular |
| Respiratory Irritant | May cause respiratory tract irritation. | Inhalation |
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is not a one-size-fits-all solution. The selection of specific equipment is contingent on the nature of the work being performed, the quantity of the substance being handled, and the potential for exposure. The following sections detail the minimum PPE requirements and provide guidance for escalating protection when necessary.
Eye and Face Protection: The First Line of Defense
Chemical splashes or airborne dust can cause severe and potentially irreversible eye damage[7][8]. Therefore, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side shields are the absolute minimum for any work involving this compound.
-
Recommended for Splash or Dust Hazard: When handling larger quantities, or when there is a risk of splashing or dust generation (e.g., weighing, transferring solids), chemical splash goggles that form a seal around the eyes are required[7][9].
-
Maximum Protection: For procedures with a high risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face[7][10].
Hand Protection: Preventing Dermal Exposure
The skin is a primary route of exposure for chemical irritants[8]. The selection of appropriate gloves is critical and should be based on chemical compatibility and the nature of the task.
-
Material Selection: Nitrile gloves are a suitable choice for handling a wide range of chemicals and offer good resistance to incidental contact[7].
-
Best Practices:
-
Always inspect gloves for any signs of degradation or punctures before use.
-
Double-gloving is recommended when handling highly concentrated solutions or for prolonged procedures.
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Wash hands thoroughly after removing gloves.
-
Body Protection: Shielding Against Spills and Splashes
Protective clothing serves as a barrier against accidental spills and splashes, preventing contact with your skin and personal clothing[9][11].
-
Laboratory Coat: A standard, long-sleeved laboratory coat is mandatory. It should be fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: For tasks with a higher risk of spills, such as when transferring large volumes of solutions, a chemical-resistant apron should be worn over the lab coat[7][10].
-
Full-Body Protection: In situations with a significant risk of widespread contamination, disposable coveralls may be necessary[9][10].
Respiratory Protection: Guarding Against Inhalation Hazards
As a solid, this compound can become airborne as a dust, posing a respiratory irritation hazard[9].
-
Engineering Controls: The primary method for controlling airborne hazards is through the use of engineering controls, such as a chemical fume hood. All weighing and handling of the solid compound should be performed within a certified fume hood.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill cleanup, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., an N95, N99, or N100 filter) is recommended[7][9]. For higher concentrations or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) may be necessary[10].
Procedural Guidance: From Donning to Disposal
The effectiveness of PPE is as much about its proper use as it is about its selection. The following step-by-step protocols are designed to ensure a safe and contamination-free workflow.
PPE Donning and Doffing Sequence
Donning (Putting On):
-
Lab Coat/Coveralls: Put on and fasten completely.
-
Respirator (if required): Perform a user seal check.
-
Goggles/Face Shield: Adjust for a secure and comfortable fit.
-
Gloves: Pull the cuffs of the gloves over the sleeves of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid contamination.
-
Goggles/Face Shield: Handle by the headband or sides.
-
Lab Coat/Coveralls: Unfasten and roll it inside out as you remove it.
-
Respirator (if required): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Spill Response and Waste Disposal
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Small Spills: For small spills of the solid, carefully sweep it up with a dustpan and brush, minimizing dust generation. Place the material in a sealed, labeled waste container.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Waste Disposal: All contaminated PPE and spill cleanup materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for handling this compound.
Conclusion: A Commitment to Safety
The responsible handling of chemical compounds is a cornerstone of scientific integrity and excellence. By adhering to the principles and protocols outlined in this guide, researchers can confidently work with this compound while minimizing their risk of exposure. Remember that this guidance should supplement, not replace, your institution's specific safety policies and procedures. Always consult your safety officer for any questions or concerns.
References
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- PPE for Hazardous Chemicals. (n.d.). Canada Safety Training.
- Essential Chemical PPE. (2023, September 8). Trimaco.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
- Safety Data Sheet - Benzoic Acid. (2025, October 16). Sigma-Aldrich.
- PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean.
- Safety Data Sheet - Benzoic Acid. (2015, June 19). Fisher Scientific.
- Safety Data Sheet - Benzoic Acid. (2012, May 1). Thermo Fisher Scientific.
- 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid. (n.d.). PubChem.
- Material Safety Data Sheet - 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid. (n.d.). Cole-Parmer.
- Safety Data Sheet - 4-(2-Oxopiperidin-1-yl)benzoic acid. (2024, December 19). CymitQuimica.
- Safety Data Sheet - Benzoic Acid (Acidimetric Standard). (2015, December 1). National Institute of Standards and Technology.
- Safety Data Sheet - Benzoic acid. (2024, September 6). Sigma-Aldrich.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. ilpi.com [ilpi.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid | C11H9NO4 | CID 692331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. trimaco.com [trimaco.com]
- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
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- 11. hazmatschool.com [hazmatschool.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
